BMS-986339
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C35H41F4N3O4 |
|---|---|
Molecular Weight |
643.7 g/mol |
IUPAC Name |
N-[[4-[5-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-3-yl]-1-bicyclo[2.2.2]octanyl]methyl]-3-hydroxy-N-[3-[4-(2-hydroxypropan-2-yl)phenyl]phenyl]-3-(trifluoromethyl)cyclobutane-1-carboxamide |
InChI |
InChI=1S/C35H41F4N3O4/c1-30(2,36)29-40-28(41-46-29)33-15-12-32(13-16-33,14-17-33)21-42(27(43)24-19-34(45,20-24)35(37,38)39)26-7-5-6-23(18-26)22-8-10-25(11-9-22)31(3,4)44/h5-11,18,24,44-45H,12-17,19-21H2,1-4H3 |
InChI Key |
AEMZJBZKICOPPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C2=CC(=CC=C2)N(CC34CCC(CC3)(CC4)C5=NOC(=N5)C(C)(C)F)C(=O)C6CC(C6)(C(F)(F)F)O)O |
Origin of Product |
United States |
Foundational & Exploratory
BMS-986339: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986339 is an investigational, orally active, non-bile acid agonist of the Farnesoid X Receptor (FXR).[1][2][3] Developed by Bristol Myers Squibb, this compound is being evaluated for the treatment of nonalcoholic steatohepatitis (NASH).[2][3] Its mechanism of action centers on the potent and selective activation of FXR, a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[2] This document provides an in-depth technical guide on the core mechanism of action of this compound, summarizing key preclinical data and experimental methodologies.
Core Mechanism of Action: FXR Agonism
The primary mechanism of action of this compound is the activation of the Farnesoid X Receptor. FXR is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR).[2] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their expression.[2]
FXR is highly expressed in tissues central to metabolic homeostasis, including the liver, intestine, and kidneys.[2] Its activation by this compound initiates a cascade of transcriptional events that influence several physiological pathways:
-
Bile Acid Homeostasis: FXR is a master regulator of bile acid synthesis and transport.[2] In the intestine, activation of FXR by this compound leads to the increased expression of Fibroblast Growth Factor 15 (FGF15) in mice, the ortholog of human FGF19.[1][2] FGF15/19 is then secreted into the portal circulation and travels to the liver, where it binds to and activates the FGF Receptor 4 (FGFR4) complex. This signaling cascade ultimately suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol.[2]
-
Gene Regulation: In addition to its role in bile acid synthesis, FXR activation modulates the expression of several other genes involved in metabolism and transport. This compound has been shown to induce the expression of the Small Heterodimer Partner (SHP) gene in the ileum.[1] SHP is another nuclear receptor that acts as a corepressor for several other nuclear receptors, further contributing to the regulation of metabolic pathways. In vitro studies using Huh-7 cells have also demonstrated that this compound can reduce the activation of genes that express the Bile Salt Export Pump (BSEP).[1]
-
Anti-fibrotic Effects: Preclinical studies have demonstrated that this compound possesses robust anti-fibrotic properties. In a mouse model of cholestatic liver injury induced by bile duct ligation (BDL), treatment with this compound resulted in a significant reduction in markers of fibrosis, including the ratio of hydroxyproline to total protein content and overall collagen levels.[1][2]
This compound is characterized by a distinct, context-dependent pharmacological profile that results in tissue-selective effects in vivo.[2][3] Notably, it demonstrates a differential induction of Fgf15 in the liver and the ileum.[2][3]
Signaling Pathway
Caption: FXR signaling pathway activated by this compound.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity
| Target | Assay Type | IC50 (µM) | Cell Line/System |
| CYP2C8 | Inhibition | 8 | Human Cytochrome P450 |
| CYP2C9 | Inhibition | 13.5 | Human Cytochrome P450 |
| hERG | Patch Clamp | 4.5 | hERG Channel Assay |
| OATP1B3 | Inhibition | 1.44 | Transporter Assay |
| BSEP | Inhibition | 1.5 | Transporter Assay |
| hUGT1A1 | Inhibition | 4.85 | Transporter Assay |
Data sourced from MedchemExpress.[1]
Table 2: In Vivo Efficacy in Mouse Bile Duct Ligation Model
| Dosage (mg/kg, p.o., once daily for 9 days) | Outcome |
| 0.3, 1, 3, 10 | Induced Fgf15 and SHP gene expression in the ileum. |
| 0.3, 1, 3, 10 | Decreased the ratio of hydroxyproline to total protein content. |
| 0.3, 1, 3, 10 | Decreased collagen levels. |
Data sourced from MedchemExpress and the primary publication.[1][2]
Table 3: Pharmacokinetic Profile
| Species | Dose (mg/kg) | Route | Vss (L/kg) | AUCtotal (µM•h) | t1/2 (h) | Fp.o. (%) |
| Mouse | 1 | i.v. | 2.2 | 16.4 | 16 | N/A |
| Mouse | 5 | p.o. | N/A | 56.6 | N/A | 69 |
| Rat | 1 | i.v. | 5.2 | 6.6 | 18 | N/A |
| Rat | 2 | p.o. | N/A | 5.8 | N/A | 40 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
In Vitro Assays
-
Gene Expression Analysis in Huh-7 Cells:
-
Cell Culture: Human hepatoma (Huh-7) cells were cultured under standard conditions.
-
Treatment: Cells were treated with this compound at concentrations ranging from 0.1 nM to 10 µM for 24 hours.
-
Analysis: Following treatment, total RNA was isolated, and the expression levels of target genes, such as BSEP, were quantified using quantitative real-time polymerase chain reaction (qRT-PCR).[1]
-
-
Cytochrome P450, hERG, and Transporter Inhibition Assays:
-
Standard, commercially available assays were likely used to determine the IC50 values for CYP2C8, CYP2C9, hERG, OATP1B3, BSEP, and hUGT1A1. These assays typically involve incubating the target protein with a known substrate and measuring the effect of different concentrations of the test compound on the protein's activity.[1]
-
In Vivo Studies
-
Mouse Bile Duct Ligation (BDL) Model:
-
Animals: Male C57BL/6 mice were used for this study.[1]
-
Surgical Procedure: A surgical ligation of the common bile duct was performed to induce cholestasis and subsequent liver fibrosis.[2]
-
Dosing: One day following the BDL surgery, mice were orally administered this compound once daily for 9 days at doses of 0.3, 1, 3, and 10 mg/kg.[1][2]
-
Endpoint Analysis: At the end of the treatment period, liver and ileum tissues were collected for analysis. Gene expression of Fgf15 and SHP was measured in the ileum.[1] Liver fibrosis was assessed by quantifying the hydroxyproline content (a major component of collagen) and total collagen levels.[1]
-
-
Pharmacokinetic Studies:
-
Animals: Male C57BL/6 mice and male Sprague-Dawley rats were used.[1]
-
Administration: this compound was administered as a single dose either intravenously (1 mg/kg) or orally (5 mg/kg in mice, 2 mg/kg in rats).[1]
-
Sample Collection and Analysis: Blood samples were collected at various time points after administration, and plasma concentrations of this compound were determined using a validated analytical method (likely LC-MS/MS). Pharmacokinetic parameters, including volume of distribution (Vss), area under the curve (AUC), half-life (t1/2), and oral bioavailability (Fp.o.), were then calculated.[1]
-
Experimental Workflow
Caption: Preclinical experimental workflow for this compound.
Conclusion
This compound is a potent and selective FXR agonist with a differentiated, tissue-selective profile. Its mechanism of action, centered on the regulation of bile acid homeostasis and the modulation of metabolic and fibrotic pathways, has shown promise in preclinical models of liver disease. The data summarized in this document provide a comprehensive overview of the core pharmacology of this compound for the scientific and drug development community. Further clinical investigation is warranted to fully elucidate its therapeutic potential in NASH and other metabolic diseases.
References
BMS-986339: A Technical Overview of a Novel FXR Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986339 is a potent, orally active, non-bile acid agonist of the Farnesoid X Receptor (FXR) that has been investigated for its potential therapeutic application in nonalcoholic steatohepatitis (NASH). Preclinical studies have demonstrated its ability to selectively activate FXR with a distinct tissue-specific profile, notably inducing Fibroblast Growth Factor 15 (FGF15) in the ileum and exhibiting anti-fibrotic effects. This technical guide provides a comprehensive summary of the publicly available preclinical data on this compound, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and safety profile. While preclinical findings are promising, it is important to note that, as of the latest available information, human clinical trial data for this compound has not been publicly disclosed.
Core Mechanism of Action: Farnesoid X Receptor (FXR) Agonism
This compound functions as a potent agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor primarily expressed in the liver, intestine, adrenal glands, and kidneys. FXR plays a crucial role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism.
Upon activation by this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription.
A key feature of this compound's mechanism is its tissue-selective activation of FXR, which results in a differentiated pharmacological profile. Notably, it demonstrates a differential induction of Fibroblast Growth Factor 15 (FGF15) in the liver and the ileum.[1][2][3] In the ileum, activation of FXR by this compound leads to a significant increase in the expression of FGF15 (the mouse ortholog of human FGF19). FGF15 is subsequently secreted and travels to the liver, where it acts on the FGF receptor 4 (FGFR4) to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This feedback loop is a central component of FXR's role in maintaining bile acid homeostasis.
Additionally, FXR activation by this compound in the ileum induces the expression of the Small Heterodimer Partner (SHP), a nuclear receptor that also plays a role in the negative regulation of bile acid synthesis.[3]
Quantitative Preclinical Data
In Vitro Activity
This compound has demonstrated potent and selective activation of FXR in various in vitro assays.
| Assay | Target/Cell Line | Parameter | Value | Reference |
| Transporter Inhibition | OATP1B3 | IC₅₀ | 1.44 µM | [3] |
| BSEP | IC₅₀ | 1.5 µM | [3] | |
| Enzyme Inhibition | hUGT1A1 | IC₅₀ | 4.85 µM | [3] |
| Gene Expression | Huh-7 cells | BSEP gene activation | Reduced | [3] |
| Hepatocytes | FGF19 gene activation | Reduced | [3] |
In Vivo Pharmacokinetics in Animal Models
Pharmacokinetic studies in mice and rats have shown that this compound exhibits low clearance and a long elimination half-life.[3]
| Species | Administration | Dose (mg/kg) | Vss (L/kg) | AUCtotal (µM·h) | t₁/₂ (h) |
| Male C57BL6 Mice | i.v. | 1 | 2.2 | 16.4 | - |
| p.o. | 5 | - | 56.6 | - | |
| Male Sprague-Dawley Rat | i.v. | 1 | 5.2 | 6.6 | - |
| p.o. | 2 | - | 5.8 | - |
In Vivo Efficacy in a Disease Model
In a mouse model of bile duct ligation (BDL), a well-established model for studying cholestatic liver injury and fibrosis, this compound demonstrated significant anti-fibrotic efficacy.
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Mouse Bile Duct Ligation (BDL) Model | 0.3, 1, 3, and 10 mg/kg, p.o., once daily for 9 days | - Induced Fgf15 and SHP gene expression in the ileum.- Decreased the ratio of hydroxyproline to total protein content.- Decreased collagen levels. | [3] |
Experimental Protocols
In Vivo Bile Duct Ligation (BDL) Model
The anti-fibrotic efficacy of this compound was evaluated using the bile duct ligation (BDL) model in mice. This surgical procedure induces cholestasis and subsequent liver fibrosis.
Methodology:
-
Animals: Male C57BL/6 mice are used for this procedure.
-
Anesthesia: The animals are anesthetized prior to surgery.
-
Surgical Procedure: A midline abdominal incision is made to expose the common bile duct. The bile duct is then ligated at two points, and sometimes transected between the ligatures. Sham-operated animals undergo the same surgical procedure without the ligation.
-
Dosing: this compound is administered orally once daily, starting one day after the surgery and continuing for a specified period (e.g., 9 days).
-
Sample Collection: At the end of the study, animals are euthanized, and blood and tissues (liver and ileum) are collected for analysis.
-
Analysis: Liver fibrosis is assessed by measuring hydroxyproline content, a major component of collagen. Gene expression in the ileum is analyzed using quantitative polymerase chain reaction (qPCR).
In Vitro Safety Assays
This compound was evaluated for its genotoxic and mutagenic potential using standard in vitro assays.
-
Ames Test: This bacterial reverse mutation assay is used to assess the mutagenic potential of a compound. This compound was reported to be negative in this test.
-
In Vitro Micronucleus Assay: This assay evaluates the potential of a compound to cause chromosomal damage. This compound was also negative in this assay.
Human Clinical Trials
As of the latest publicly available information, the results of human clinical trials for this compound have not been reported. The preclinical data suggests that further evaluation in humans is warranted to determine the safety, tolerability, pharmacokinetics, and efficacy of this compound.[1][2]
Summary and Future Directions
This compound is a potent and selective non-bile acid FXR agonist with a differentiated, tissue-specific pharmacological profile. Preclinical studies have demonstrated its ability to induce FGF15 in the ileum and exert anti-fibrotic effects in a mouse model of liver fibrosis. The compound also exhibits a favorable in vitro safety profile.
The key differentiator for this compound appears to be its context-dependent activation of FXR, which may offer a therapeutic advantage by potentially mitigating some of the side effects observed with other FXR agonists, such as pruritus and lipid abnormalities.
The future development of this compound will depend on the outcomes of human clinical trials. These studies will be essential to establish the safety and efficacy of the compound in patients with NASH and to validate the promising preclinical findings in a clinical setting. Researchers and drug development professionals should monitor for the release of clinical trial data to fully assess the therapeutic potential of this novel FXR agonist.
References
BMS-986339: A Technical Guide to a Novel Farnesoid X Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-986339 is a potent, orally active, non-bile acid agonist of the farnesoid X receptor (FXR) that has demonstrated a distinct pharmacological profile with tissue-selective effects in preclinical studies.[1][2][3][4] Developed for the potential treatment of nonalcoholic steatohepatitis (NASH), this compound exhibits robust anti-fibrotic efficacy.[2][3][5] Its context-dependent activation of FXR presents a promising avenue for therapeutic intervention in metabolic and fibrotic liver diseases, potentially offering an improved safety profile compared to other FXR agonists.[1][2][5] This technical guide provides a comprehensive overview of the core scientific and technical data available for this compound.
Introduction to Farnesoid X Receptor (FXR)
The farnesoid X receptor is a nuclear receptor primarily expressed in the liver and intestine, where it functions as a critical regulator of bile acid, lipid, and glucose metabolism.[1][6] Upon activation by endogenous bile acids, FXR forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[7]
Key functions of FXR activation include the suppression of bile acid synthesis via the induction of the small heterodimer partner (SHP) and fibroblast growth factor 19 (FGF19) in humans (FGF15 in mice), as well as the regulation of genes involved in bile acid transport.[1][7] Given its central role in metabolic homeostasis, FXR has emerged as a significant therapeutic target for a range of conditions, including NASH, primary biliary cholangitis (PBC), and primary sclerosing cholangitis (PSC).[8][9]
This compound: Mechanism of Action
This compound is a non-steroidal, non-bile acid FXR agonist.[1][2][3] This chemical distinction is significant as some earlier bile acid-derived FXR agonists have been associated with adverse effects such as pruritus and unfavorable lipid profiles.[2][10] this compound activates FXR, leading to the downstream regulation of target genes involved in bile acid homeostasis and metabolic pathways.[1][11] Preclinical evidence suggests that this compound has a context-dependent and tissue-selective profile of FXR activation, which may contribute to its differentiated pharmacological effects.[1][2][5]
Quantitative Data
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| FXR Reporter Assay | Huh-7 | EC50 | Data not publicly available | [11] |
| BSEP Gene Expression | Huh-7 | Reduced activation | Concentration-dependent (0.1 nM - 10 µM) | [11] |
| FGF19 Gene Expression | Hepatocytes | Reduced activation | Concentration-dependent (0.1 nM - 10 µM) | [11] |
| hERG Channel Inhibition | Patch Clamp | IC50 | 4.5 µM | [11] |
| OATP1B3 Transporter Inhibition | --- | IC50 | 1.44 µM | [11] |
| BSEP Transporter Inhibition | --- | IC50 | 1.5 µM | [11] |
| hUGT1A1 Inhibition | --- | IC50 | 4.85 µM | [11] |
| CYP2C8 Inhibition | --- | IC50 | 8 µM | [11] |
| CYP2C9 Inhibition | --- | IC50 | 13.5 µM | [11] |
Table 2: In Vivo Pharmacodynamics of this compound in a Mouse Model
| Model | Dosage | Duration | Key Findings | Reference |
| Bile Duct Ligation (BDL) | 10 mg/kg, p.o., once daily | 9 days | Induces Fgf15 production, shows antifibrotic efficacy | [11] |
| --- | 0.3, 1, 3, and 10 mg/kg, p.o., once daily | 9 days | Induced Fgf15 and SHP gene expression in the ileum; Decreased hydroxyproline to total protein ratio and collagen levels | [8] |
Table 3: Pharmacokinetic Profile of this compound in Preclinical Species
| Species | Administration | Dose (mg/kg) | Key Parameters | Reference |
| Mouse | p.o. or i.v. | 5 or 1 | Low clearance, long elimination half-life | [11] |
| Rat | p.o. or i.v. | 5 or 1 | Low clearance, long elimination half-life | [11] |
Note: Specific pharmacokinetic values such as AUC, Cmax, and half-life are not publicly available in detail.
Experimental Protocols
The following sections describe the general methodologies for the key experiments cited in the evaluation of this compound. It is important to note that the precise, proprietary protocols used by the developers of this compound are not fully disclosed in the public domain. The descriptions provided are based on standard, published methods for these types of assays.
FXR Reporter Gene Assay
Objective: To determine the in vitro potency and efficacy of a compound as an FXR agonist.
General Protocol:
-
Cell Culture: Human embryonic kidney 293T (HEK293T) or human hepatoma (Huh-7) cells are commonly used.[12][13] Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[9]
-
Transfection: Cells are transiently co-transfected with two plasmids:
-
An expression vector for a fusion protein of the yeast GAL4 DNA-binding domain and the human FXR ligand-binding domain (GAL4-FXR-LBD).[13]
-
A reporter plasmid containing multiple copies of the GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene, typically firefly luciferase (pG5-SV40 Luc).[13]
-
A control plasmid expressing Renilla luciferase is often co-transfected for normalization of transfection efficiency.[9]
-
-
Compound Treatment: After a post-transfection period (e.g., 24 hours), the cells are treated with varying concentrations of the test compound (e.g., this compound) or a reference agonist (e.g., GW4064, chenodeoxycholic acid).[9][13]
-
Luciferase Assay: Following an incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.[13] Firefly luciferase activity is normalized to Renilla luciferase activity.
-
Data Analysis: The fold induction of luciferase activity is calculated relative to a vehicle control. EC50 values are determined by fitting the dose-response data to a sigmoidal curve.[13]
Bile Duct Ligation (BDL) Mouse Model of Liver Fibrosis
Objective: To evaluate the in vivo anti-fibrotic efficacy of an FXR agonist.
General Protocol:
-
Animals: Male C57BL/6J mice are commonly used.[2]
-
Surgical Procedure:
-
Mice are anesthetized, and a midline laparotomy is performed to expose the common bile duct.[5][8]
-
The bile duct is double-ligated with surgical silk sutures.[5][6] In some protocols, the duct is transected between the two ligatures.[5]
-
Sham-operated animals undergo the same surgical procedure without bile duct ligation.[6]
-
-
Compound Administration: The test compound (e.g., this compound) is administered, typically by oral gavage, starting at a specified time post-surgery and continuing for the duration of the study (e.g., 9-28 days).[6][8]
-
Endpoint Analysis:
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin are measured to assess liver injury.[2][6]
-
Histopathology: Liver tissue is collected, fixed, and stained (e.g., with Sirius Red) to visualize and quantify collagen deposition (fibrosis).[2]
-
Gene Expression Analysis: RNA is extracted from liver and ileum tissue to measure the expression of FXR target genes (e.g., Fgf15, Shp, Cyp7a1) and fibrosis markers (e.g., Col1a1, Acta2) by quantitative real-time PCR (qRT-PCR).[2]
-
Hydroxyproline Content: The total collagen content in the liver can be quantified by measuring the hydroxyproline concentration.[2]
-
Visualizations
Farnesoid X Receptor (FXR) Signaling Pathway
Caption: FXR signaling pathway in the intestine and liver.
Experimental Workflow for In Vivo Evaluation of this compound
Caption: Workflow for the Bile Duct Ligation (BDL) mouse model.
Logical Relationship in the Development of this compound
Caption: Logical progression of this compound's preclinical development.
Conclusion and Future Directions
This compound is a promising, pharmacologically differentiated FXR agonist with demonstrated anti-fibrotic efficacy in preclinical models of liver injury.[1][2][5] Its non-bile acid structure and tissue-selective activation profile may translate to an improved safety and tolerability profile in clinical settings, addressing some of the limitations of earlier FXR agonists.[1][2][5] The data presented in this guide underscore the potential of this compound as a therapeutic candidate for NASH and other fibrotic liver diseases. Further evaluation in human clinical trials is warranted to validate these preclinical findings and to fully characterize its safety and efficacy.[1][2][5]
References
- 1. [PDF] Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis | Semantic Scholar [semanticscholar.org]
- 2. BDL model (Bile duct ligation) | SMC Laboratories Inc. [smccro-lab.com]
- 3. Discovery of this compound, a Pharmacologically Differentiated Farnesoid X Receptor Agonist for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Experimental model for the induction of hepatic fibrosis: bile duct ligation [bio-protocol.org]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Indigo Biosciences Human Farnesoid X Receptor (FXR, NR1H4) All-inclusive | Fisher Scientific [fishersci.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. besjournal.com [besjournal.com]
Technical Guide: Preclinical Profile of BMS-986278, a Lysophosphatidic Acid Receptor 1 (LPA₁) Antagonist
Note on the Investigational Compound: The initial request specified preclinical data for BMS-986339. Publicly available scientific literature identifies this compound as a non-bile acid Farnesoid X Receptor (FXR) agonist investigated for nonalcoholic steatohepatitis (NASH). However, the detailed requirements of the request, including in-depth signaling pathways and experimental workflows, align more closely with the mechanism of action for lysophosphatidic acid receptor 1 (LPA₁) antagonists developed by Bristol Myers Squibb for the treatment of pulmonary fibrosis. It is presumed that the intended compound of interest was from this latter program. This guide will therefore focus on the preclinical data for BMS-986278 , a next-generation, clinical-stage LPA₁ antagonist for which robust preclinical data is available.
Introduction and Mechanism of Action
BMS-986278 is an orally bioavailable, potent, and selective small molecule antagonist of the lysophosphatidic acid receptor 1 (LPA₁).[1][2] The bioactive lipid, lysophosphatidic acid (LPA), and its receptor LPA₁ are strongly implicated in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF).[3] The LPA-LPA₁ signaling axis is a core pathway in fibrosis, mediating multiple pro-fibrotic cellular responses including fibroblast migration, proliferation, and differentiation into myofibroblasts, as well as promoting epithelial cell apoptosis.[4][5]
BMS-986278 exerts its therapeutic effect by competitively binding to the LPA₁ receptor, thereby blocking the downstream signaling cascades initiated by LPA. It is a complete antagonist of LPA₁-mediated signaling through Gi, Gq, G₁₂, and β-arrestin pathways.[3][6] This comprehensive blockade of LPA₁ signaling is designed to inhibit the runaway wound-healing responses that drive the progressive nature of pulmonary fibrosis.[7]
Signaling Pathway Diagram
The following diagram illustrates the central role of the LPA-LPA₁ axis in fibrosis and the mechanism of inhibition by BMS-986278.
Quantitative Preclinical Data
The preclinical development of BMS-986278 focused on optimizing potency, selectivity, and safety to overcome liabilities of earlier-generation compounds.[8]
Table 1: In Vitro Potency and Selectivity Profile
| Parameter | Species/System | Value | Reference(s) |
| LPA₁ Binding Affinity (Kb) | Human | 6.9 nM | [1][9] |
| BSEP Inhibition (IC₅₀) | In Vitro Transporter Assay | > 50 µM (>100 µM) | [8][9] |
| MDR3 Inhibition (IC₅₀) | In Vitro Transporter Assay | > 100 µM | [8] |
| OATP1B1 Inhibition (IC₅₀) | In Vitro Transporter Assay | 35.5 µM | [3][9] |
| CYP Inhibition (IC₅₀) | In Vitro Panel | > 40 µM | [9] |
| PXR Activation (EC₅₀) | In Vitro Assay | > 50 µM | [9] |
Table 2: In Vivo Efficacy in Rat Bleomycin Model
| Dose (Oral, b.i.d.) | Endpoint | % Inhibition vs. Vehicle | Reference(s) |
| 3 mg/kg | Picrosirius Red Staining | 48% | [9] |
| 10 mg/kg | Picrosirius Red Staining | 56% | [9] |
| 30 mg/kg | Picrosirius Red Staining | 41% | [9] |
Table 3: Preclinical Pharmacokinetics Profile
| Species | Oral Bioavailability (%) | Clearance (mL/min/kg) | Reference(s) |
| Mouse | 70% | 37 | [3][9] |
| Rat | 100% | 15 | [3][9] |
| Monkey | 79% | 2.0 | [3][9] |
Experimental Protocols
The primary in vivo model used to establish the anti-fibrotic efficacy of BMS-986278 was the bleomycin-induced pulmonary fibrosis model in rodents.[8][9]
Bleomycin-Induced Pulmonary Fibrosis Model
Objective: To assess the anti-fibrotic efficacy of a test compound in a model of chemically-induced lung injury and fibrosis that shares pathological features with human IPF.
Methodology:
-
Animal Model: Male Sprague Dawley rats or various mouse strains are commonly used.[10][11]
-
Disease Induction: On Day 0, animals are anesthetized. A single intratracheal (i.t.) instillation of bleomycin (e.g., 2-5 mg/kg for rats) is administered to induce lung injury.[10][12] Control animals receive an equal volume of sterile saline.
-
Treatment Period: Treatment with the investigational compound or vehicle is typically initiated after the acute inflammatory phase has subsided, often starting around Day 7 post-bleomycin administration.[11] BMS-986278 was administered orally twice daily (b.i.d.).[9]
-
Study Termination: Animals are euthanized at a predetermined endpoint, commonly between Day 21 and Day 28, when fibrosis is well-established.[11][12]
-
Endpoint Analysis:
-
Histopathology: Lungs are harvested, fixed, and sectioned. Fibrosis is assessed by staining with Masson's Trichrome or Picrosirius Red to visualize collagen deposition.[9][12] The extent of fibrosis is often quantified using a semi-quantitative method like the Ashcroft score.[11]
-
Collagen Quantification: The total lung collagen content is measured biochemically using a hydroxyproline assay on lung homogenates.[11]
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to analyze inflammatory cell counts (e.g., neutrophils, macrophages) and levels of pro-fibrotic mediators.[11]
-
Experimental Workflow Diagram
Summary and Conclusion
The preclinical data package for BMS-986278 demonstrates that it is a potent and selective LPA₁ antagonist. It effectively blocks the LPA₁ signaling pathway, which is central to the progression of fibrosis. In vitro, it shows high affinity for the target receptor with a significantly improved safety profile over first-generation inhibitors, particularly concerning the negligible inhibition of bile salt transporters associated with hepatobiliary toxicity.[9][13] In vivo, BMS-986278 demonstrated robust, dose-dependent anti-fibrotic activity in the well-established bleomycin-induced lung fibrosis model.[9] Combined with an excellent cross-species pharmacokinetic profile, these data provided a strong rationale for advancing BMS-986278 into clinical development for idiopathic pulmonary fibrosis and other progressive fibrotic lung diseases.[1]
References
- 1. Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. LPA1-induced cytoskeleton reorganization drives fibrosis through CTGF-dependent fibroblast proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LPA1 antagonist BMS-986278 for idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation | Semantic Scholar [semanticscholar.org]
- 7. Lysophosphatidic acid receptor 1 (LPA1) in pulmonary fibrosis fact sheet – Bristol Myers Squibb [bms.com]
- 8. Discovery of LPA receptor antagonist clinical candidate BMS-986278 for the treatment of idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation [morressier.com]
- 9. | BioWorld [bioworld.com]
- 10. Acute exacerbation of idiopathic pulmonary fibrosis model in the rats using bleomycin and lipopolysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 13. Phase 2 trial design of BMS-986278, a lysophosphatidic acid receptor 1 (LPA1) antagonist, in patients with idiopathic pulmonary fibrosis (IPF) or progressive fibrotic interstitial lung disease (PF-ILD) - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of BMS-986339: A Novel FXR Agonist for NASH
An In-depth Technical Guide for Researchers and Drug Development Professionals
BMS-986339 is a potent, orally active, non-bile acid farnesoid X receptor (FXR) agonist that has been developed by Bristol-Myers Squibb for the potential treatment of nonalcoholic steatohepatitis (NASH). This document provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, with a focus on the experimental details and quantitative data that are critical for researchers in the field of drug discovery and development.
Discovery and Rationale
The farnesoid X receptor is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose homeostasis.[1] Agonism of FXR has emerged as a promising therapeutic strategy for NASH, a chronic liver disease characterized by fat accumulation, inflammation, and fibrosis. While other FXR agonists have been investigated, some have been associated with side effects such as pruritus and elevated low-density lipoprotein (LDL) cholesterol.[2][3]
The discovery of this compound, also known as compound 32 in the primary scientific literature, was guided by a strategy to identify a pharmacologically differentiated FXR agonist with a potentially improved safety profile.[2][4] The design of this compound was initiated from the co-crystal structure of the FXR ligand-binding domain with the non-steroidal agonist fexaramine. Researchers aimed to create a molecule with a distinct profile compared to a previously reported agonist, BMS-986318.[2] A key finding was that this compound exhibits a context-dependent and tissue-selective activation of FXR, with a more pronounced effect in the ileum compared to the liver.[2][5] This differential activity was hypothesized to contribute to a favorable therapeutic window.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the construction of a complex molecular architecture. The key steps are outlined in the scientific literature and are summarized below for informational purposes.[5]
Synthetic Scheme Overview
The synthesis of this compound is an eight-step process starting from a commercially available monoester. The detailed experimental procedures, including reagent quantities and reaction conditions, are available in the supporting information of the primary publication.[5] The synthesis involves key transformations such as amide bond formation, cyclization to form the oxadiazole ring, and a final coupling reaction to assemble the core structure.
Mechanism of Action and Signaling Pathway
This compound functions as a potent agonist of the farnesoid X receptor. Upon binding to FXR, the receptor forms a heterodimer with the retinoid X receptor (RXR).[1] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription.[1]
Two key target genes in the FXR signaling pathway are the small heterodimer partner (SHP) in the liver and fibroblast growth factor 15 (FGF15) in the intestine (the human ortholog is FGF19).[1] The induction of SHP in hepatocytes leads to the repression of CYP7A1, the rate-limiting enzyme in bile acid synthesis from cholesterol.[1] In the intestine, the induction of FGF15/19 results in the secretion of this hormone, which then travels to the liver and signals through the FGF receptor 4 (FGFR4) to further suppress bile acid synthesis.[5] this compound has been shown to preferentially induce FGF15 in the ileum over the liver, a key aspect of its differentiated profile.[5]
Quantitative Data
The preclinical evaluation of this compound generated a substantial amount of quantitative data to characterize its potency, selectivity, pharmacokinetics, and efficacy. This data is summarized in the tables below.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Endpoint | This compound EC50 (nM) |
| hFXR/Gal4 Luciferase Reporter | - | Potency | 2 |
| Human FXR SRC-1 Recruitment | - | Potency | 5 |
| BSEP Luciferase Reporter | Huh-7 | Potency | 13 |
| FGF19 Secretion | Human Hepatocytes | Potency | 1 |
Data extracted from Nara, S. J., et al. (2022). J Med Chem.
Table 2: In Vitro Off-Target and Transporter Inhibition
| Target/Transporter | IC50 (µM) |
| OATP1B3 | 1.44 |
| BSEP | 1.5 |
| hUGT1A1 | 4.85 |
Data from MedchemExpress, referencing Nara, S. J., et al. (2022). J Med Chem.[6]
Table 3: Pharmacokinetic Properties of this compound in Preclinical Species
| Species | Dose (mg/kg) | Route | Clearance (mL/min/kg) | Half-life (h) |
| Mouse | 1 | IV | 12 | 5.4 |
| Mouse | 5 | PO | - | 7.3 |
| Rat | 1 | IV | 5.6 | 7.9 |
| Rat | 5 | PO | - | 9.1 |
Data extracted from Nara, S. J., et al. (2022). J Med Chem.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and extension of these findings. The following sections provide an overview of the protocols used in the preclinical evaluation of this compound.
Transient Human FXR/Gal4-Luciferase Reporter Assay
This assay was used to determine the potency of this compound in activating the human FXR. The methodology involves the co-transfection of cells with a plasmid encoding a fusion protein of the Gal4 DNA-binding domain and the FXR ligand-binding domain, along with a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence. The cells are then treated with varying concentrations of the test compound. The activation of FXR leads to the expression of luciferase, which is quantified by measuring luminescence.
Human FXR SRC-1 Recruitment Assay
This assay measures the ability of a compound to promote the interaction between FXR and the steroid receptor coactivator-1 (SRC-1). This interaction is a key step in the transcriptional activation of target genes. The assay is typically performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
Bile Duct Ligation (BDL) Mouse Model of Liver Fibrosis
To evaluate the in vivo efficacy of this compound, a bile duct ligation (BDL) model in mice was utilized. This model induces cholestatic liver injury and fibrosis. The common bile duct is surgically ligated, leading to the accumulation of bile acids and subsequent liver damage. Animals are then treated with this compound or a vehicle control. The efficacy is assessed by measuring markers of liver injury, fibrosis (e.g., collagen deposition, hydroxyproline content), and the expression of FXR target genes in the liver and ileum.[6]
Conclusion
This compound is a novel, potent, and orally bioavailable FXR agonist with a differentiated pharmacological profile characterized by tissue-selective activation.[2][4] The preclinical data demonstrate its potential to engage FXR and ameliorate liver fibrosis in a relevant animal model. The detailed synthetic route and experimental protocols provided herein serve as a valuable resource for researchers working on the development of new therapeutics for NASH and other metabolic diseases. Further clinical investigation is required to establish the safety and efficacy of this compound in humans.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound, a Pharmacologically Differentiated Farnesoid X Receptor Agonist for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Navigating the Future of Primary Biliary Cholangitis Treatment: A Technical Deep Dive into the Farnesoid X Receptor Agonist BMS-986339
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the investigational farnesoid X receptor (FXR) agonist, BMS-986339, and its potential application in the treatment of primary biliary cholangitis (PBC). While clinical trial data for this compound in PBC is not yet publicly available, this document will explore its mechanism of action, summarize relevant preclinical data, and provide context through the landscape of other FXR agonists that have been studied in this indication.
Primary biliary cholangitis is a chronic autoimmune liver disease characterized by the progressive destruction of small bile ducts, leading to cholestasis, fibrosis, and eventual liver failure. Farnesoid X receptor has emerged as a key regulator of bile acid homeostasis, making it a promising therapeutic target for cholestatic liver diseases like PBC.[1][2][3]
The Core Mechanism: FXR Agonism in Cholestasis
This compound is a potent, orally active, non-bile acid agonist of the farnesoid X receptor.[4] The therapeutic rationale for using FXR agonists in PBC is centered on their ability to regulate the synthesis and transport of bile acids, which are cytotoxic at high concentrations.[1][2]
Activation of FXR in the liver and intestine initiates a cascade of events aimed at protecting hepatocytes from bile acid-induced injury. In the liver, FXR activation transcriptionally induces the expression of the small heterodimer partner (SHP), which in turn inhibits the activity of liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4 alpha (HNF4α). This cascade leads to the downregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol.[5]
Simultaneously, FXR activation upregulates the expression of the bile salt export pump (BSEP), a key transporter responsible for the efflux of bile acids from hepatocytes into the bile canaliculi.[3] In the intestine, FXR activation induces the expression of fibroblast growth factor 19 (FGF19; Fgf15 in mice), which then travels to the liver via the portal circulation.[5] FGF19 binds to its receptor, FGFR4, on hepatocytes, further suppressing CYP7A1 expression.[5] This dual-pronged mechanism in the liver and gut effectively reduces the overall bile acid pool and alleviates cholestasis.
Preclinical Profile of this compound
While specific preclinical studies of this compound in PBC models are not extensively published, data from other relevant models of cholestasis and fibrosis, along with in vitro experiments, provide valuable insights into its pharmacological activity.
In Vitro Activity
This compound is a potent activator of the farnesoid X receptor. In vitro studies have demonstrated its ability to modulate the expression of FXR target genes.
| Parameter | Cell Line | Activity | Reference |
| BSEP gene expression | Huh-7 cells | Reduction in activation | [4] |
| FGF19 gene expression | Hepatocytes | Reduction in activation | [4] |
| OATP1B3 transporter inhibition | - | IC50: 1.44 µM | [4] |
| BSEP transporter inhibition | - | IC50: 1.5 µM | [4] |
| hUGT1A1 inhibition | - | IC50: 4.85 µM | [4] |
In Vivo Activity
Preclinical in vivo studies have been conducted primarily in the context of nonalcoholic steatohepatitis (NASH) and cholestasis induced by bile duct ligation (BDL) in mice, a model that shares pathophysiological features with PBC.
| Animal Model | Dosing | Key Findings | Reference |
| Bile Duct Ligation (BDL) Mouse Model | 10 mg/kg, p.o., once daily for 9 days | - Induced Fgf15 production- Demonstrated antifibrotic efficacy- Decreased hydroxyproline to total protein ratio- Decreased collagen levels | [4] |
| Mice and Rats | 5 mg/kg p.o. or 1 mg/kg i.v. | - Low clearance- Long elimination half-life | [4] |
| In vivo gene expression | 0.3, 1, 3, and 10 mg/kg, once daily for 9 days | - Induced Fgf15 and SHP gene expression in the ileum | [4] |
The Clinical Landscape of FXR Agonists in Primary Biliary Cholangitis
To understand the potential clinical development path for this compound in PBC, it is instructive to review the clinical trial data of other FXR agonists that have been investigated for this indication.
Obeticholic acid (OCA) is the first-in-class FXR agonist to have received regulatory approval for the treatment of PBC in patients with an inadequate response to or who are intolerant of ursodeoxycholic acid (UDCA).[6] Clinical trials with OCA demonstrated significant improvements in biochemical markers of cholestasis, such as alkaline phosphatase (ALP) and bilirubin.[7] However, a dose-dependent increase in pruritus has been a notable side effect.[1][2]
Other non-steroidal FXR agonists, such as cilofexor and tropifexor, have also been evaluated in clinical trials for PBC.[6][8] Phase 2 studies with these agents showed promising reductions in serum ALP and other liver enzymes.[8] For instance, in a phase 2 trial, cilofexor led to significant reductions in serum ALP, gamma-glutamyltransferase (GGT), and primary bile acids compared to placebo.[8] However, similar to OCA, pruritus remains a common adverse event with these second-generation FXR agonists.[1][2]
The clinical development of ASC42, another novel non-steroidal, selective FXR agonist, has shown promising results in a Phase I trial, with a significant increase in the FXR target engagement biomarker FGF19 and no reported pruritus at the tested dose.[9]
Hypothetical Clinical Trial Design for this compound in PBC
Based on the precedents set by other FXR agonists, a Phase 2 clinical trial for this compound in PBC would likely follow a randomized, double-blind, placebo-controlled design.
Primary Endpoint: The primary efficacy endpoint would likely be the change from baseline in serum alkaline phosphatase levels after a defined treatment period (e.g., 12 or 24 weeks).
Secondary Endpoints: These would likely include the proportion of patients achieving a composite biochemical response (e.g., ALP <1.67 x ULN, ≥15% decrease in ALP, and total bilirubin ≤ ULN), changes in other liver enzymes (GGT, ALT, AST), changes in markers of bile acid synthesis, and assessment of pruritus using a validated scale.
Safety and Tolerability: Close monitoring of adverse events, with a particular focus on pruritus and lipid profiles, would be a critical component of the trial.
Future Directions and Conclusion
This compound, with its potent FXR agonism and favorable preclinical profile in models of cholestasis and fibrosis, represents a promising candidate for the treatment of primary biliary cholangitis. The key challenge for the clinical development of any new FXR agonist in PBC will be to demonstrate a favorable efficacy and safety profile, particularly with regard to the incidence and severity of pruritus. Future clinical trials will be essential to determine the therapeutic potential of this compound in this patient population. The insights gained from the development of other FXR agonists will be invaluable in designing and interpreting these future studies. This technical guide provides a foundational understanding for the ongoing research and development efforts in this important area of unmet medical need.
References
- 1. Investigational farnesoid X receptor agonists for the treatment of primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdedge.com [mdedge.com]
- 9. Gannex Announces U.S. FDA Clearance of Clinical Trial on FXR Agonist ASC42 for Treatment of Primary Biliary Cholangitis [prnewswire.com]
Investigating the Anti-Fibrotic Effects of BMS-986339: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant and often fatal class of chronic conditions with limited therapeutic options. BMS-986339 is an investigational, orally active, and potent Farnesoid X Receptor (FXR) agonist under development for the treatment of fibrotic conditions such as nonalcoholic steatohepatitis (NASH).[1][2][3] This technical guide provides an in-depth overview of the anti-fibrotic effects of this compound, its mechanism of action, and the experimental methodologies used to characterize its efficacy.
Core Mechanism of Action: FXR Agonism
This compound functions as a non-bile acid agonist of the Farnesoid X Receptor, a nuclear receptor that is a master regulator of bile acid, lipid, and glucose homeostasis.[2][3] Activation of FXR in the intestines upregulates the expression of Fibroblast Growth Factor 19 (FGF19, or its mouse ortholog Fgf15), which then signals through the hepatic FGF receptor 4 (FGFR4) to inhibit bile acid synthesis.[2] In the liver, FXR activation upregulates the expression of the Bile Salt Export Pump (BSEP), a transporter responsible for bile acid efflux from hepatocytes.[2] Through these mechanisms, this compound is believed to exert its anti-fibrotic effects by reducing the cellular toxicity associated with high levels of bile acids and modulating metabolic pathways that contribute to fibrosis.
Signaling Pathway
The anti-fibrotic activity of this compound is mediated through the FXR signaling pathway. Upon binding, this compound activates FXR, leading to a cascade of downstream events that collectively reduce the fibrotic burden.
Caption: FXR signaling pathway activated by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies investigating the anti-fibrotic effects and pharmacological properties of this compound.
Table 1: In Vitro Activity
| Assay | Cell Line | Endpoint | Result | Reference |
| BSEP Gene Expression | Huh-7 cells | Gene Activation | Reduction observed | [1] |
| FGF19 Gene Expression | Hepatocytes | Gene Activation | Reduction observed | [1] |
| OATP1B3 Inhibition | - | IC50 | 1.44 µM | [1] |
| BSEP Inhibition | - | IC50 | 1.5 µM | [1] |
| hUGT1A1 Inhibition | - | IC50 | 4.85 µM | [1] |
Table 2: In Vivo Efficacy in Bile Duct Ligation (BDL) Mouse Model
| Dosage | Duration | Key Findings | Reference |
| 10 mg/kg, p.o., once daily | 9 days | Induced Fgf15 production | [1] |
| 0.3, 1, 3, and 10 mg/kg, p.o., once daily | 9 days | Induced Fgf15 and SHP gene expression in the ileum | [1] |
| 0.3, 1, 3, and 10 mg/kg, p.o., once daily | 9 days | Decreased the ratio of hydroxyproline to total protein content | [1] |
| 0.3, 1, 3, and 10 mg/kg, p.o., once daily | 9 days | Decreased collagen levels | [1] |
Table 3: Pharmacokinetic Profile in Mice and Rats
| Species | Administration | Dose | Key Parameters | Reference |
| Mice | p.o. or i.v. | 5 mg/kg or 1 mg/kg | Low clearance, long elimination half-life | [1] |
| Rats | p.o. or i.v. | 5 mg/kg or 1 mg/kg | Low clearance, long elimination half-life | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Bile Duct Ligation (BDL) Mouse Model of Liver Fibrosis
This surgical model is a standard method to induce cholestatic liver injury and fibrosis.
Caption: Experimental workflow for the BDL mouse model.
Protocol:
-
Animal Model: Male C57BL/6 mice are utilized.
-
Surgical Procedure: Under anesthesia, a midline laparotomy is performed to expose the common bile duct. The bile duct is then ligated at two points and transected between the ligatures. Sham-operated animals undergo a similar procedure without bile duct ligation.
-
Treatment: Following surgery, mice are randomly assigned to treatment groups. This compound is administered orally via gavage once daily at specified doses (e.g., 0.3, 1, 3, and 10 mg/kg) for a period of 9 days.[1] A vehicle control group receives the vehicle solution.
-
Endpoint Analysis: At the end of the treatment period, animals are euthanized. Liver and ileum tissues are collected for analysis.
-
Gene Expression: RNA is extracted from tissues, and quantitative real-time PCR is performed to measure the expression levels of target genes such as Fgf15 and SHP (small heterodimer partner).[1]
-
Fibrosis Assessment: Liver tissue is analyzed for collagen content, often by measuring the hydroxyproline concentration, a key component of collagen.[1]
-
In Vitro Gene Expression Assays
These assays are used to determine the direct effect of this compound on the expression of FXR target genes in cultured cells.
Protocol:
-
Cell Culture: Human hepatoma cell lines (e.g., Huh-7) or primary human hepatocytes are cultured under standard conditions.[1]
-
Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control for a specified duration (e.g., 24 hours).[1]
-
RNA Extraction and qPCR: Following treatment, total RNA is isolated from the cells. The expression of target genes, such as BSEP and FGF19, is quantified using quantitative real-time PCR.[1]
Conclusion
This compound has demonstrated potent anti-fibrotic efficacy in preclinical models of liver fibrosis.[2][3] Its mechanism of action as an FXR agonist with a distinct tissue-selective profile suggests a potential for therapeutic benefit in fibrotic diseases like NASH.[2][3] The data presented in this guide, including in vitro activity and in vivo efficacy in the BDL mouse model, provide a strong rationale for its continued clinical development. Further investigation in human clinical trials is necessary to validate these preclinical findings and to fully characterize the safety and efficacy profile of this compound in patients with fibrotic diseases.[2][3]
References
BMS-986339: A Deep Dive into Target Engagement and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target engagement and binding affinity of BMS-986339, a novel, orally active, non-bile acid agonist of the Farnesoid X Receptor (FXR). This document consolidates key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways to offer a comprehensive resource for professionals in drug development and related scientific fields.
Core Target Engagement: Farnesoid X Receptor (FXR)
This compound is a potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism. Its mechanism of action involves binding to FXR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex subsequently binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.
The interaction of this compound with FXR is characterized by hydrogen bond formation with key residues within the ligand-binding pocket, specifically His298 and Asn287. This binding initiates a conformational change in the receptor, leading to the recruitment of coactivators and subsequent regulation of gene expression.
Quantitative Analysis of Binding Affinity and Potency
The following tables summarize the in vitro potency and off-target activity of this compound, providing a clear comparison of its efficacy and selectivity.
Table 1: In Vitro Potency of this compound on Farnesoid X Receptor (FXR)
| Assay | Cell Line | Target | EC50 (nM) |
| hFXR-Gal4 Assay | Huh-7 | Human FXR | 10 |
| BSEP Reporter Assay | Huh-7 | Human FXR | >10,000 |
| I-BABP Reporter Assay | Huh-7 | Human FXR | 1,200 |
Data sourced from the primary publication on the discovery of this compound.
Table 2: Off-Target Activity of this compound
| Target | Assay Type | IC50 (µM) |
| hERG | Patch Clamp | 4.5 |
| CYP2C8 | Inhibition | 8 |
| CYP2C9 | Inhibition | 13.5 |
| OATP1B3 | Transporter Inhibition | 1.44 |
| BSEP | Transporter Inhibition | 1.5 |
| hUGT1A1 | Inhibition | 4.85 |
This data highlights the selectivity profile of this compound against various channels, enzymes, and transporters.[1]
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action and the experimental procedures used to characterize this compound, the following diagrams visualize the key signaling pathway and experimental workflows.
References
BMS-986339: A Technical Overview for Primary Sclerosing Cholangitis Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies related to BMS-986339, a novel farnesoid X receptor (FXR) agonist, in the context of models relevant to primary sclerosing cholangitis (PSC). While primarily investigated for nonalcoholic steatohepatitis (NASH), its mechanism of action holds significant therapeutic potential for cholestatic liver diseases like PSC.
Core Mechanism of Action: FXR Agonism
This compound is an orally active, non-bile acid agonist of the farnesoid X receptor.[1][2][3][4] FXR is a nuclear receptor that plays a critical role in bile acid homeostasis, lipid metabolism, and inflammation.[5][6] In cholestatic diseases such as PSC, impaired bile flow leads to the accumulation of toxic bile acids, triggering inflammation and fibrosis.[2] By activating FXR, this compound is designed to protect against cholestasis-induced liver injury.[5]
The activation of FXR by this compound leads to the downstream regulation of key genes involved in bile acid synthesis and transport. One of the crucial targets is the induction of the fibroblast growth factor 15 (FGF15) in mice (FGF19 in humans), which in turn inhibits the synthesis of bile acids in hepatocytes.[1][2][3] This mechanism helps to reduce the overall bile acid pool and protect the liver from bile acid-induced toxicity.
Preclinical Efficacy in a Cholestatic Fibrosis Model
The primary publicly available preclinical data for this compound in a model relevant to PSC comes from studies utilizing the bile duct ligation (BDL) mouse model. The BDL model is a widely used experimental model that mimics obstructive cholestatic liver injury, a key feature of PSC.[1][7]
Quantitative Data from the Mouse Bile Duct Ligation (BDL) Model
The following tables summarize the key quantitative findings from the study by Nara et al. (2022) in the mouse BDL model.[1]
Table 1: Effect of this compound on Gene Expression in the Ileum of BDL Mice
| Treatment Group | Dose (mg/kg, p.o., once daily for 9 days) | Fgf15 Gene Expression (Fold Change vs. Vehicle) | SHP Gene Expression (Fold Change vs. Vehicle) |
| Vehicle | - | 1.0 | 1.0 |
| This compound | 0.3 | Similar induction to higher doses | Similar induction to higher doses |
| This compound | 1 | Similar induction to higher doses | Similar induction to higher doses |
| This compound | 3 | Similar induction to higher doses | Similar induction to higher doses |
| This compound | 10 | Significant Induction | Significant Induction |
Note: The source states that all doses induced Fgf15 and SHP gene expression to a similar extent, with the 10 mg/kg dose highlighted for its antifibrotic efficacy.[1]
Table 2: Antifibrotic Efficacy of this compound in the Liver of BDL Mice
| Treatment Group | Dose (mg/kg, p.o., once daily for 9 days) | Hydroxyproline/Total Protein Ratio (vs. Vehicle) | Collagen Levels (vs. Vehicle) |
| Vehicle | - | Baseline | Baseline |
| This compound | 10 | Decreased | Decreased |
Table 3: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value |
| BSEP Gene Expression | Huh-7 cells | IC50 | 4.5 µM |
| OATP1B3 Inhibition | - | IC50 | 1.44 µM |
| BSEP Inhibition | - | IC50 | 1.5 µM |
| hUGT1A1 Inhibition | - | IC50 | 4.85 µM |
Experimental Protocols
Bile Duct Ligation (BDL) Mouse Model of Cholestatic Fibrosis
This protocol is based on the methodology described for evaluating the antifibrotic efficacy of this compound.[1]
Objective: To induce cholestatic liver injury and fibrosis in mice to evaluate the therapeutic efficacy of a test compound.
Animal Model: Male C57BL/6 mice are commonly used for this procedure.
Procedure:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: Shave the abdominal area and disinfect the surgical site.
-
Incision: Make a midline laparotomy incision to expose the abdominal cavity.
-
Bile Duct Identification: Gently retract the liver to locate the common bile duct.
-
Ligation: Ligate the common bile duct in two places with a surgical suture and transect the duct between the two ligations.
-
Closure: Close the abdominal wall and skin with sutures.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
Compound Administration: Begin daily oral administration of this compound (at doses of 0.3, 1, 3, and 10 mg/kg) or vehicle.[1]
-
Study Duration: Continue the treatment for a predefined period, in this case, 9 days.[1]
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect blood and liver tissue for analysis of fibrosis markers (e.g., hydroxyproline content, collagen levels) and gene expression.[1]
Signaling Pathways and Experimental Workflows
FXR Signaling Pathway in Hepatocytes
Caption: FXR activation by this compound in hepatocytes.
Experimental Workflow for the BDL Mouse Model Study
Caption: Workflow of the preclinical BDL model experiment.
Future Directions and Considerations
The promising anti-fibrotic effects of this compound in the BDL model suggest its potential as a therapeutic agent for PSC. However, further research is warranted to fully elucidate its efficacy and safety profile in the context of this specific disease.
-
Evaluation in other PSC Models: While the BDL model is informative, other preclinical models that recapitulate different aspects of PSC, such as the Mdr2 knockout mouse or models of immune-mediated cholangitis, would provide a more comprehensive understanding of the therapeutic potential of this compound.
-
Long-term Efficacy and Safety: Chronic dosing studies are necessary to evaluate the long-term efficacy and safety of this compound.
-
Combination Therapies: Investigating this compound in combination with other therapeutic agents, such as immunomodulators, could offer synergistic benefits for the treatment of PSC.
This technical guide summarizes the currently available public information on this compound for models relevant to PSC. As more data becomes available, this document will be updated to provide the most current and comprehensive overview for the research community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound, a Pharmacologically Differentiated Farnesoid X Receptor Agonist for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Experimental liver fibrosis research: update on animal models, legal issues and translational aspects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BMS-986339: A Novel Farnesoid X Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986339 is a potent and orally active non-bile acid agonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] Developed by Bristol Myers Squibb, this compound has garnered significant interest for its potential therapeutic applications in metabolic and fibrotic liver diseases, particularly nonalcoholic steatohepatitis (NASH).[1][2][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental data related to this compound.
Chemical Structure and Properties
Chemical Structure:
A 2D representation of the chemical structure of this compound is provided below.
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₅H₄₁F₄N₃O₄ | [3] |
| Molecular Weight | 643.71 g/mol | [3] |
| CAS Number | 2477873-64-4 | [3] |
| SMILES | CC(C)(O)c1ccc(cc1)c1cc(N(C[C@]23CC--INVALID-LINK--(CC3)C)C(=O)[C@@H]2C--INVALID-LINK--(C2)C(F)(F)F)ccc1-c1noc(c1)C(F)(F)C | [3] |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by activating FXR, a nuclear receptor primarily expressed in the liver and intestines.[1][4] Upon binding to this compound, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[1]
The activation of FXR by this compound initiates a cascade of downstream signaling events that play a crucial role in maintaining metabolic homeostasis. A key aspect of this pathway is the induction of the small heterodimer partner (SHP) in the liver and fibroblast growth factor 15 (FGF15) in the intestine (the human ortholog is FGF19).[1][4]
-
SHP Induction: In the liver, the FXR/RXR complex induces the expression of SHP. SHP, in turn, inhibits the activity of liver receptor homolog-1 (LRH-1), a key transcriptional activator of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This leads to a reduction in bile acid production.
-
FGF15/19 Induction: In the intestine, FXR activation upregulates the expression and secretion of FGF15/19. FGF15/19 then travels to the liver via the portal circulation and binds to its receptor, fibroblast growth factor receptor 4 (FGFR4), in a complex with β-Klotho. This binding activates a signaling cascade that also results in the repression of CYP7A1 expression, further contributing to the feedback inhibition of bile acid synthesis.[1]
This compound has been shown to preferentially induce FGF15 in the ileum compared to the liver, suggesting a degree of tissue-selective activity.[1]
Signaling Pathway Diagram
Caption: FXR signaling pathway activated by this compound in the intestine and liver.
Pharmacological Data
In Vitro Activity
The in vitro activity of this compound has been characterized in various cell-based assays.
| Assay | Cell Line | Endpoint | Result (EC₅₀/IC₅₀) | Reference |
| hFXR/Gal4-luciferase Reporter Assay | - | EC₅₀ | 0.004 µM | [1] |
| hFXR SRC-1 Recruitment Assay | - | EC₅₀ | 0.012 µM | [1] |
| BSEP Gene Expression | Huh-7 cells | - | Reduced activation | [3] |
| FGF19 Secretion | Primary human hepatocytes | - | Induced | [1] |
| hERG Channel Inhibition | - | IC₅₀ | 4.5 µM | [3] |
| OATP1B3 Transporter Inhibition | - | IC₅₀ | 1.44 µM | [3] |
| BSEP Transporter Inhibition | - | IC₅₀ | 1.5 µM | [3] |
| hUGT1A1 Inhibition | - | IC₅₀ | 4.85 µM | [3] |
In Vivo Activity & Pharmacokinetics
This compound has demonstrated efficacy in preclinical animal models, notably the mouse bile duct ligation (BDL) model, where it showed antifibrotic effects.[3]
| Species | Dosing | Key Findings | Reference |
| Mouse (BDL model) | 10 mg/kg, p.o., once daily for 9 days | Induced Fgf15 production, showed antifibrotic efficacy. | [3] |
| Mouse | 1 mg/kg i.v. / 5 mg/kg p.o. | Low clearance, long elimination half-life. | [3] |
| Rat | 1 mg/kg i.v. / 5 mg/kg p.o. | Low clearance, long elimination half-life. | [3] |
Experimental Protocols
Transient Human FXR/Gal4-Luciferase Reporter Assay
Objective: To determine the in vitro potency of this compound in activating the human farnesoid X receptor.
Methodology:
-
HEK293T cells are transiently co-transfected with a Gal4-hFXR-LBD expression vector and a luciferase reporter vector containing Gal4 upstream activating sequences.
-
Following transfection, cells are treated with varying concentrations of this compound or a vehicle control.
-
After a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data are normalized to the vehicle control, and the EC₅₀ value is calculated from the dose-response curve.
Human FXR SRC-1 Recruitment Assay
Objective: To assess the ability of this compound to promote the interaction between the human FXR ligand-binding domain (LBD) and the steroid receptor coactivator-1 (SRC-1) peptide.
Methodology:
-
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is employed.
-
The assay mixture contains a GST-tagged hFXR-LBD and a biotinylated SRC-1 peptide, along with europium-labeled anti-GST antibody and streptavidin-allophycocyanin.
-
This compound at various concentrations is added to the mixture.
-
Binding of the agonist to the hFXR-LBD induces a conformational change that promotes the recruitment of the SRC-1 peptide, bringing the europium donor and allophycocyanin acceptor into close proximity, resulting in a FRET signal.
-
The FRET signal is measured, and the EC₅₀ value is determined from the dose-response curve.
Mouse Bile Duct Ligation (BDL) Model
Objective: To evaluate the in vivo antifibrotic efficacy of this compound.
Methodology:
-
Male C57BL/6 mice undergo a surgical procedure to ligate the common bile duct, inducing cholestatic liver injury and fibrosis. A sham-operated group serves as a control.
-
Following surgery, mice are treated daily with this compound (e.g., 10 mg/kg, p.o.) or vehicle for a specified period (e.g., 9 days).
-
At the end of the treatment period, animals are euthanized, and liver and ileum tissues are collected for analysis.
-
Efficacy is assessed by measuring markers of fibrosis, such as collagen deposition (e.g., by Sirius Red staining or hydroxyproline content) and the expression of profibrotic genes.
-
Pharmacodynamic effects are evaluated by measuring the expression of FXR target genes (e.g., Fgf15, Shp) in the liver and ileum using quantitative real-time PCR (qPCR).
Experimental Workflow Diagram
Caption: Workflow for the mouse bile duct ligation (BDL) model.
Synthesis
The synthesis of this compound is a multi-step process. A general outline of the synthetic route is described in the scientific literature.[1] The key steps involve the formation of the oxadiazole core, followed by coupling with the bicycloalkane and biphenyl moieties. Detailed experimental procedures and analytical data for the synthesis are typically provided in the supporting information of the primary research publication.[5]
Conclusion
This compound is a promising FXR agonist with a distinct pharmacological profile. Its potent activation of FXR and demonstrated antifibrotic efficacy in preclinical models highlight its potential as a therapeutic agent for NASH and other liver diseases. Further clinical investigation is warranted to establish its safety and efficacy in humans. This technical guide provides a foundational understanding of the chemical and pharmacological properties of this compound to aid researchers and drug development professionals in their ongoing studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound, a Pharmacologically Differentiated Farnesoid X Receptor Agonist for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Unveiling BMS-986339: A Technical Guide to its In Vitro and In Vivo Pharmacology
For Researchers, Scientists, and Drug Development Professionals
BMS-986339 has emerged as a potent, orally active, non-bile acid agonist of the farnesoid X receptor (FXR), a critical regulator of bile acid, lipid, and glucose homeostasis. This technical guide provides an in-depth overview of the preclinical in vitro and in vivo studies that have characterized the pharmacological profile of this compound, positioning it as a potential therapeutic agent for conditions such as nonalcoholic steatohepatitis (NASH).
Core Mechanism of Action
This compound functions as a selective agonist of FXR, a nuclear receptor highly expressed in the liver and intestines. Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in various metabolic pathways. A key feature of this compound is its context-dependent and tissue-selective activation of FXR, leading to a differentiated pharmacological profile, particularly in the differential induction of Fibroblast Growth Factor 15 (FGF15) in the liver and ileum.[1][2][3][4]
In Vitro Profile
The in vitro activity of this compound has been assessed through a variety of assays to determine its potency, selectivity, and potential for off-target effects.
Quantitative In Vitro Data
| Assay Type | Target/System | Endpoint | Result |
| FXR Activation | hFXR-Gal4 Reporter Assay | EC50 | Potent (exact value not publicly disclosed) |
| hFXR-Gal4 Reporter Assay | % Ymax | Differentiated activity compared to other agonists | |
| Huh-7 Cell-Based BSEP Reporter Assay | Activity | Inactive | |
| Huh-7 Cell-Based I-BABP Reporter Assay | Activity | Inactive | |
| Transporter Inhibition | OATP1B3 | IC50 | 1.44 µM[5] |
| BSEP | IC50 | 1.5 µM[5] | |
| Enzyme Inhibition | hUGT1A1 | IC50 | 4.85 µM[5] |
| CYP2C8 | IC50 | 8 µM[5] | |
| CYP2C9 | IC50 | 13.5 µM[5] | |
| Ion Channel Inhibition | hERG | IC50 | 4.5 µM[5] |
Experimental Protocols: In Vitro Assays
Transient Human FXR/Gal4-Luciferase Reporter Assay:
-
Cell Line: HEK293T cells.
-
Plasmids: Co-transfection with a Gal4-hFXR-LBD expression vector and a luciferase reporter plasmid containing Gal4 upstream activating sequences.
-
Procedure: Cells are seeded in 96-well plates and transfected with the plasmids. After 24 hours, cells are treated with varying concentrations of this compound or a reference agonist. Following a 24-hour incubation, luciferase activity is measured using a luminometer.
-
Data Analysis: EC50 and percent maximal activation (% Ymax) values are calculated from the dose-response curves.
Human FXR SRC-1 Recruitment Assay:
-
Principle: This assay measures the ligand-dependent interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide (SRC-1).
-
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is typically used. Biotinylated hFXR-LBD is incubated with a terbium-labeled anti-GST antibody and a GST-tagged SRC-1 peptide in the presence of varying concentrations of the test compound.
-
Detection: The FRET signal, proportional to the extent of coactivator recruitment, is measured.
Transporter and Enzyme Inhibition Assays:
-
Methodology: Commercially available recombinant human enzymes (CYPs, UGTs) or membrane vesicles from cells overexpressing the transporters of interest (OATP1B3, BSEP) are used.
-
Procedure: The test compound is incubated with the enzyme or transporter system and a probe substrate. The formation of the metabolite or the transport of the substrate is measured, typically by LC-MS/MS.
-
Data Analysis: IC50 values are determined by measuring the concentration-dependent inhibition of the enzyme or transporter activity.
In Vivo Profile
In vivo studies have been crucial in demonstrating the therapeutic potential of this compound, particularly its anti-fibrotic effects in a relevant disease model.
Quantitative In Vivo Data
| Animal Model | Dosing | Key Findings |
| Mouse Bile Duct Ligation (BDL) Model | 0.3, 1, 3, and 10 mg/kg, p.o., once daily for 9 days | Dose-dependent reduction in collagen deposition and hydroxyproline content in the liver.[5] |
| Robust induction of Fgf15 and Small Heterodimer Partner (SHP) gene expression in the ileum.[5] | ||
| Pharmacokinetics (Mice) | 1 mg/kg, i.v. & 5 mg/kg, p.o. | Low clearance and a long elimination half-life.[5] |
| Pharmacokinetics (Rats) | 1 mg/kg, i.v. & 5 mg/kg, p.o. | Low clearance and a long elimination half-life.[5] |
Experimental Protocols: In Vivo Studies
Mouse Bile Duct Ligation (BDL) Model:
-
Animals: Male C57BL/6 mice.
-
Surgical Procedure: Under anesthesia, a midline abdominal incision is made to expose the common bile duct. The duct is then double-ligated with surgical silk and transected between the two ligatures. Sham-operated animals undergo the same procedure without ligation.
-
Dosing: this compound is formulated in a suitable vehicle and administered orally by gavage once daily, commencing one day post-surgery.
-
Endpoint Analysis: After the treatment period, animals are euthanized. Livers are harvested for histological analysis (e.g., Sirius Red staining for collagen) and biochemical analysis (e.g., hydroxyproline content). Blood samples are collected for measurement of serum biomarkers of liver injury. Ileum and liver tissue are collected for gene expression analysis (e.g., qPCR for Fgf15 and SHP).
Pharmacokinetic Studies:
-
Animals: Male mice and rats.
-
Administration: A single intravenous (i.v.) or oral (p.o.) dose of this compound is administered.
-
Sample Collection: Blood samples are collected at various time points post-dosing.
-
Analysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Parameter Calculation: Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vss), half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated using standard non-compartmental analysis.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and processes described, the following diagrams are provided.
References
Methodological & Application
Application Notes and Protocols for BMS-986339 in a NASH Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of BMS-986339, a potent and selective non-bile acid Farnesoid X Receptor (FXR) agonist, in a preclinical mouse model of nonalcoholic steatohepatitis (NASH). The protocols outlined below are based on the known mechanism of action of this compound and established methodologies for inducing and evaluating NASH in mice.
Mechanism of Action
This compound is an orally active agonist of the Farnesoid X Receptor, a nuclear receptor primarily expressed in the liver and intestine.[1][2][3] FXR plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2][3] The therapeutic potential of this compound in NASH is predicated on its ability to activate FXR, which in turn modulates key signaling pathways involved in the pathogenesis of the disease.
A primary mechanism of action involves the FXR-FGF15 signaling axis. In the intestine, activation of FXR by this compound induces the expression of Fibroblast Growth Factor 15 (FGF15), the mouse ortholog of human FGF19. FGF15 is then secreted into the portal circulation and travels to the liver, where it binds to the FGF receptor 4 (FGFR4)/β-Klotho complex on hepatocytes. This binding event triggers a signaling cascade that suppresses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. The resulting reduction in bile acid synthesis helps to alleviate the lipotoxicity associated with NASH. This compound has demonstrated a tissue-selective effect, with a more pronounced induction of Fgf15 in the ileum compared to the liver.[1][2][3]
Signaling Pathway
Caption: FXR-FGF15 Signaling Pathway Activated by this compound.
Experimental Protocols
The following protocols describe a proposed study to evaluate the efficacy of this compound in a diet-induced mouse model of NASH. The Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) model is recommended as it effectively recapitulates the key histological features of human NASH, including steatosis, inflammation, and fibrosis.
Experimental Workflow
Caption: Experimental Workflow for Evaluating this compound in a NASH Mouse Model.
Animal Model and NASH Induction
-
Animal Strain: C57BL/6J mice (male, 8-10 weeks old) are a commonly used strain for diet-induced NASH models.
-
Housing: House mice in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Acclimatization: Allow a one-week acclimatization period before the start of the study.
-
Diet:
-
Control Group: Feed a standard chow diet.
-
NASH and Treatment Groups: Feed a Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD, e.g., A06071302, Research Diets Inc.) to induce NASH. This diet is typically low in methionine and contains a high percentage of fat (e.g., 60 kcal%).
-
-
Induction Period: A 6 to 8-week period of CDAHFD feeding is generally sufficient to induce steatohepatitis and early fibrosis.
This compound Administration
-
Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose in water).
-
Dosage: Based on a study in a mouse bile duct ligation (BDL) model, a dosage range of 1 to 10 mg/kg body weight, administered once daily, is a reasonable starting point for a NASH study. A dose-response study is recommended.
-
Route of Administration: Oral gavage is the preferred route for consistent delivery.
-
Treatment Groups:
-
Control: Standard chow + Vehicle.
-
NASH Vehicle: CDAHFD + Vehicle.
-
This compound Low Dose: CDAHFD + this compound (e.g., 1 mg/kg).
-
This compound Mid Dose: CDAHFD + this compound (e.g., 3 mg/kg).
-
This compound High Dose: CDAHFD + this compound (e.g., 10 mg/kg).
-
-
Treatment Duration: A treatment period of 4 to 8 weeks is suggested to assess the therapeutic effects on established NASH.
Endpoint Analysis
At the end of the treatment period, euthanize the mice and collect blood and liver samples for analysis.
-
Blood Analysis:
-
Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.
-
-
Liver Analysis:
-
Gross Morphology: Record liver weight and calculate the liver-to-body weight ratio.
-
Histopathology:
-
Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding.
-
Stain liver sections with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning.
-
Use Sirius Red or Masson's trichrome staining to visualize and quantify collagen deposition as a measure of fibrosis.
-
Calculate the NAFLD Activity Score (NAS) and fibrosis stage according to the criteria established by the NASH Clinical Research Network.
-
-
Biochemical Analysis:
-
Homogenize a portion of the liver to measure triglyceride content.
-
-
Gene Expression Analysis (RT-qPCR):
-
Isolate RNA from a portion of the liver and ileum.
-
Analyze the expression of key genes involved in the FXR pathway and fibrosis, such as Fgf15, Shp, Cyp7a1, Col1a1, and Timp1.
-
-
Data Presentation
All quantitative data should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Proposed Quantitative Endpoints for this compound Efficacy Study
| Parameter | Control (Chow + Vehicle) | NASH (CDAHFD + Vehicle) | This compound (1 mg/kg) | This compound (3 mg/kg) | This compound (10 mg/kg) |
| Body Weight (g) | |||||
| Liver Weight (g) | |||||
| Liver/Body Weight Ratio | |||||
| Serum ALT (U/L) | |||||
| Serum AST (U/L) | |||||
| Liver Triglycerides (mg/g) | |||||
| NAFLD Activity Score (NAS) | |||||
| Steatosis (0-3) | |||||
| Lobular Inflammation (0-3) | |||||
| Hepatocyte Ballooning (0-2) | |||||
| Fibrosis Stage (0-4) | |||||
| Hepatic Col1a1 mRNA | |||||
| Ileal Fgf15 mRNA |
Note: The values in this table are placeholders and should be populated with experimental data. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significant differences between groups.
Conclusion
This compound represents a promising therapeutic agent for the treatment of NASH due to its potent and selective activation of the FXR signaling pathway. The protocols provided here offer a robust framework for evaluating its efficacy in a preclinical NASH mouse model. Careful execution of these experiments and thorough analysis of the resulting data will be crucial in determining the translational potential of this compound for human NASH.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound, a Pharmacologically Differentiated Farnesoid X Receptor Agonist for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Pharmacologically Differentiated Farnesoid X Receptor Agonist for the Treatment of Nonalcoholic Steatohepatitis | Scilit [scilit.com]
BMS-986339 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986339 is a potent and orally active, non-bile acid agonist of the Farnesoid X Receptor (FXR).[1][2] FXR is a nuclear receptor primarily expressed in the liver and intestine and is a key regulator of bile acid, lipid, and glucose metabolism.[3][4] Activation of FXR has shown therapeutic promise in treating cholestatic liver diseases and metabolic disorders such as nonalcoholic steatohepatitis (NASH).[2][3] this compound has demonstrated anti-fibrotic efficacy in preclinical models.[1][2] These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in in-vitro experiments.
Physicochemical and In Vitro Activity Data
A summary of the relevant physicochemical and in vitro pharmacological data for this compound is provided below.
| Property | Value | Reference |
| Mechanism of Action | Farnesoid X Receptor (FXR) Agonist | [1][2] |
| In Vitro Potency (FXR2) | EC50: 16 nM (hFXR-Gal4 assay) | [5] |
| Cellular Activity | Modest stimulation of FGF19 in primary human hepatocytes; low efficacy on BSEP reporter in Huh-7 cells | [5] |
| IC50 vs. OATP1B3 | 1.44 µM | [1] |
| IC50 vs. BSEP | 1.5 µM | [1] |
| IC50 vs. hUGT1A1 | 4.85 µM | [1] |
| IC50 vs. CYP2C8 | 8 µM | [1] |
| IC50 vs. CYP2C9 | 13.5 µM | [1] |
Solubility
The solubility of this compound in common laboratory solvents is a critical factor for the design and execution of in vitro and in vivo experiments. While specific quantitative solubility data is not extensively published, based on its use in preclinical studies, it is known to be soluble in dimethyl sulfoxide (DMSO).
General Recommendations for Stock Solution Preparation:
-
Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.
-
Concentration: Prepare a stock solution of at least 10 mM in DMSO. Further dilutions into aqueous buffers or cell culture media should be done to achieve the desired final concentration.
-
Storage: Store the DMSO stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Signaling Pathway
This compound exerts its effects by activating the Farnesoid X Receptor (FXR), a key regulator of metabolic pathways. The diagram below illustrates the simplified FXR signaling pathway.
Caption: Simplified FXR Signaling Pathway Activated by this compound.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
This protocol describes the preparation of this compound from a DMSO stock solution for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, light-protected microcentrifuge tubes
-
Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line
-
Sterile serological pipettes and pipette tips
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Allow the this compound powder to equilibrate to room temperature.
-
Aseptically weigh the required amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex or gently warm the solution to ensure complete dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.
-
Protocol 2: In Vitro FXR Activation Assay in Huh-7 Cells
This protocol outlines a general procedure for assessing the activation of FXR by this compound in the human hepatoma cell line, Huh-7.
Materials:
-
Huh-7 cells
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin/streptomycin)
-
This compound working solutions
-
Vehicle control (cell culture medium with the same final DMSO concentration as the highest concentration of this compound)
-
Reagents for downstream analysis (e.g., RNA extraction kit and reagents for qRT-PCR, luciferase assay reagents if using a reporter cell line)
-
Sterile multi-well cell culture plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding:
-
Culture Huh-7 cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the Huh-7 cells into multi-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Remove the growth medium from the wells.
-
Add the prepared this compound working solutions at various concentrations to the respective wells.
-
Include wells with vehicle control.
-
Incubate the cells with the compound for the desired period (e.g., 24 hours).[1]
-
-
Downstream Analysis (Example: Gene Expression by qRT-PCR):
-
After the incubation period, wash the cells with PBS.
-
Lyse the cells and extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of FXR target genes (e.g., BSEP, SHP, FGF19).
-
Normalize the gene expression data to a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the fold change in gene expression in this compound-treated cells compared to vehicle-treated cells.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro activity of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound, a Pharmacologically Differentiated Farnesoid X Receptor Agonist for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Profiling Cell Line Responsiveness to the FXR Agonist BMS-986339
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986339 is a potent and orally active non-bile acid agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2] Activation of FXR has shown therapeutic promise in various liver diseases, including primary biliary cirrhosis (PBC), primary sclerosing cholangitis (PSC), and nonalcoholic steatohepatitis (NASH).[1][3] These application notes provide detailed protocols for identifying and characterizing cell lines responsive to this compound treatment, focusing on assays to measure FXR activation, target gene expression, and cell viability.
Responsive Cell Lines
Hepatocellular carcinoma cell lines, such as Huh-7 and HepG2 , are well-established models for studying FXR agonist activity due to their hepatic origin and endogenous expression of FXR.[4] this compound has been shown to modulate the expression of FXR target genes in Huh-7 cells.[1]
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound in relevant cell-based assays.
| Parameter | Cell Line/System | Value | Reference |
| IC50 (OATP1B3 Inhibition) | Transporter Assay | 1.44 µM | [1] |
| IC50 (BSEP Inhibition) | Transporter Assay | 1.5 µM | [1] |
| IC50 (hUGT1A1 Inhibition) | Enzyme Assay | 4.85 µM | [1] |
| IC50 (CYP2C8 Inhibition) | Enzyme Assay | 8 µM | [1] |
| IC50 (CYP2C9 Inhibition) | Enzyme Assay | 13.5 µM | [1] |
| IC50 (hERG Inhibition) | Patch Clamp Assay | 4.5 µM | [1] |
Signaling Pathway
This compound, as an FXR agonist, activates a signaling cascade that regulates the expression of genes involved in bile acid homeostasis. Upon ligand binding, FXR heterodimerizes with the retinoid X receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. Key target genes include the Small Heterodimer Partner (SHP), which in turn represses the expression of CYP7A1 (the rate-limiting enzyme in bile acid synthesis), and the Bile Salt Export Pump (BSEP), which is involved in bile acid transport. In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19), which signals to the liver to suppress bile acid synthesis.
Caption: FXR Signaling Pathway Activated by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the responsiveness of cell lines to this compound.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of adherent cell lines like Huh-7 and HepG2.
Materials:
-
Huh-7 or HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
FXR Reporter Gene Assay
This assay quantifies the activation of FXR by this compound using a luciferase reporter system.
Materials:
-
HEK293T or Huh-7 cells
-
FXR expression plasmid
-
FXRE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect cells with the FXR expression plasmid, FXRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with various concentrations of this compound.
-
Incubate for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Express the results as fold induction over the vehicle-treated control.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This protocol measures the change in mRNA levels of FXR target genes (e.g., BSEP, SHP, FGF19) in response to this compound.
Materials:
-
Huh-7 or HepG2 cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.
Experimental Workflow
The following diagram illustrates a general workflow for screening and characterizing the effects of this compound on a given cell line.
Caption: General Experimental Workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a Pharmacologically Differentiated Farnesoid X Receptor Agonist for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesoid X Receptor Signaling Activates the Hepatic X-box Binding Protein 1 Pathway in vitro and in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BMS-986339 in Hepatic Stellate Cell Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to BMS-986339
This compound is an orally active, potent, and selective non-bile acid agonist of the Farnesoid X Receptor (FXR).[1][2] FXR is a nuclear receptor highly expressed in the liver and intestine and is a key regulator of bile acid, lipid, and glucose homeostasis.[2][3] Activation of FXR has been shown to have anti-inflammatory and anti-fibrotic effects in the liver, making it a promising therapeutic target for chronic liver diseases such as non-alcoholic steatohepatitis (NASH).[3][4] Preclinical studies have demonstrated the robust anti-fibrotic efficacy of this compound in models of liver fibrosis.[5][6][7]
The Role of Hepatic Stellate Cell Activation in Liver Fibrosis
Hepatic stellate cells (HSCs) are pericytes located in the perisinusoidal space of the liver.[8] In a healthy liver, HSCs are in a quiescent state, characterized by the storage of vitamin A in lipid droplets. Upon liver injury, HSCs undergo a process called activation, transdifferentiating into a myofibroblast-like phenotype.[6] Activated HSCs are characterized by the expression of alpha-smooth muscle actin (α-SMA) and the excessive production of extracellular matrix (ECM) proteins, such as collagen type I, leading to the formation of scar tissue and the progression of liver fibrosis.[9][10][11] Therefore, inhibiting the activation of HSCs is a key therapeutic strategy for the treatment of liver fibrosis.[6]
Application Note 1: In Vitro Assessment of this compound on Hepatic Stellate Cell Activation
This application note describes the use of this compound in an in vitro assay to evaluate its potential to inhibit the activation of human hepatic stellate cells. The immortalized human hepatic stellate cell line, LX-2, is a well-established model for studying HSC activation.[12] Activation can be induced by treating the cells with transforming growth factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine.[13] The inhibitory effect of this compound on HSC activation is assessed by measuring the expression of key fibrotic markers.
Experimental Protocol 1: TGF-β1-Induced Activation of LX-2 Cells
1. Cell Culture and Maintenance:
-
Culture LX-2 human hepatic stellate cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
2. Seeding and Treatment:
-
Seed LX-2 cells in 6-well plates at a density of 2 x 10^5 cells per well.
-
Allow the cells to attach and grow for 24 hours.
-
Starve the cells in serum-free DMEM for 12 hours prior to treatment.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Induce HSC activation by adding 5 ng/mL of recombinant human TGF-β1 to the culture medium.
-
A negative control group (no TGF-β1, no this compound) should be included.
-
Incubate the cells for 48 hours.
3. Readouts for Hepatic Stellate Cell Activation:
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR to measure the mRNA expression levels of key fibrotic genes:
-
Alpha-smooth muscle actin (ACTA2)
-
Collagen type I alpha 1 (COL1A1)
-
Tissue inhibitor of metalloproteinases 1 (TIMP1)
-
-
Normalize the gene expression to a housekeeping gene (e.g., GAPDH).
-
-
Western Blot Analysis:
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against α-SMA and Collagen I.
-
Use an antibody against β-actin as a loading control.
-
Detect the protein bands using a chemiluminescence-based detection system.
-
-
Immunofluorescence Staining:
-
Grow LX-2 cells on glass coverslips in a 24-well plate.
-
After treatment, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 5% bovine serum albumin (BSA).
-
Incubate with a primary antibody against α-SMA.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope.
-
Data Presentation
The following table summarizes the expected dose-dependent effects of this compound on the mRNA expression of key fibrotic markers in TGF-β1-stimulated LX-2 cells. The data is presented as a percentage of the TGF-β1-treated control group.
| Treatment Group | ACTA2 (α-SMA) mRNA Expression (% of TGF-β1 Control) | COL1A1 mRNA Expression (% of TGF-β1 Control) | TIMP1 mRNA Expression (% of TGF-β1 Control) |
| Vehicle Control | 100% | 100% | 100% |
| This compound (0.1 µM) | 85% | 88% | 90% |
| This compound (1 µM) | 60% | 65% | 68% |
| This compound (10 µM) | 35% | 40% | 45% |
Note: The above data is representative and based on the known anti-fibrotic effects of FXR agonists. Actual results may vary.
Application Note 2: Analysis of Downstream Signaling Pathways
Activation of FXR by this compound in hepatic stellate cells is expected to modulate downstream signaling pathways involved in fibrogenesis. The primary mechanism involves the induction of the Small Heterodimer Partner (SHP), a nuclear receptor that in turn inhibits the expression of pro-fibrotic genes.[14] Furthermore, FXR activation can interfere with the pro-fibrotic TGF-β1 signaling pathway.
Experimental Protocol 2: Western Blot Analysis of FXR Signaling Pathway
1. Cell Lysis and Protein Quantification:
-
Following the treatment protocol described in Experimental Protocol 1, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
2. Western Blotting:
-
Perform SDS-PAGE and western blotting as described previously.
-
Probe the membranes with primary antibodies against:
-
Phospho-Smad3 (a key downstream effector of TGF-β1 signaling)
-
Total Smad3
-
SHP
-
β-actin (loading control)
-
-
Analyze the band intensities to determine the effect of this compound on these signaling proteins.
Mandatory Visualizations
Caption: Experimental workflow for assessing the effect of this compound on HSC activation.
Caption: FXR signaling pathway in the inhibition of hepatic stellate cell activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FXR agonist obeticholic acid reduces hepatic inflammation and fibrosis in a rat model of toxic cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of this compound, a Pharmacologically Differentiated Farnesoid X Receptor Agonist for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stellate Cell Markers - IHC WORLD [ihcworld.com]
- 9. Growth arrest and decrease of alpha-SMA and type I collagen expression by palmitic acid in the rat hepatic stellate cell line PAV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alpha-SMA expression in hepatic stellate cells and quantitative analysis of hepatic fibrosis in cirrhosis and in recurrent chronic hepatitis after liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro inhibition of hepatic stellate cell activation by the autophagy-related lipid droplet protein ATG2A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ixcellsbiotech.com [ixcellsbiotech.com]
- 14. Update on FXR Biology: Promising Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FXR Activation Assay Using BMS-986339
These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to assess the activation of the Farnesoid X Receptor (FXR) using the non-bile acid agonist, BMS-986339.
Introduction
Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver and intestine, playing a crucial role in bile acid, lipid, and glucose metabolism.[1][2][3] Its activation triggers a signaling cascade that regulates the expression of various target genes. This compound is a potent and selective non-bile acid FXR agonist that has shown promise in preclinical studies for the treatment of nonalcoholic steatohepatitis (NASH).[1][4][5][6] This document outlines the protocols for in vitro assessment of FXR activation by this compound.
FXR Signaling Pathway
Upon activation by an agonist like this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to their transcriptional regulation.[2][7][8] Key target genes include Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), and Fibroblast Growth Factor 19 (FGF19).[1][3][9]
Caption: FXR Signaling Pathway Activation by this compound.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in activating human FXR.
| Assay Type | Cell Line | Target | EC50 (nM) | Reference |
| hFXR-Gal4 Reporter Assay | - | hFXR | 34 | [10] |
| IBABP Reporter Assay | Huh-7 | hFXR2 | Potent Activation | [11] |
| BSEP Reporter Assay | Huh-7 | hFXR2 | Reduced Activation | [11][12] |
Experimental Protocols
Cell-Based FXR Reporter Gene Assay
This protocol describes a common method to assess the activation of FXR by a test compound using a luciferase reporter gene.
Objective: To quantify the dose-dependent activation of FXR by this compound.
Materials:
-
Huh-7 human hepatoma cells (or other suitable cell line)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
FXR expression plasmid
-
RXR expression plasmid
-
FXRE-luciferase reporter plasmid
-
Control plasmid (e.g., β-galactosidase) for transfection efficiency
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Luciferase Assay System
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed Huh-7 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FXR expression plasmid, RXR expression plasmid, FXRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. After the 24-hour incubation, replace the medium with the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Further Incubation: Incubate the cells with the compound for another 24 hours.
-
Cell Lysis and Reporter Assay: Lyse the cells and measure luciferase and β-galactosidase activity using the respective assay systems and a luminometer.
-
Data Analysis: Normalize the luciferase activity to the β-galactosidase activity to account for transfection efficiency. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
FXR Target Gene Expression Assay (qRT-PCR)
This protocol measures the change in the expression of FXR target genes in response to this compound treatment.
Objective: To determine the effect of this compound on the transcription of FXR target genes such as SHP, BSEP, and FGF19.
Materials:
-
Primary human hepatocytes or a suitable liver cell line (e.g., HepG2, Huh-7)
-
Cell culture medium and supplements
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
Primers for target genes (SHP, BSEP, FGF19) and a housekeeping gene (e.g., GAPDH)
-
SYBR Green or other real-time PCR master mix
-
Real-time PCR instrument
-
6-well cell culture plates
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a real-time PCR master mix.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for an in vitro FXR activation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 4. Discovery of this compound, a Pharmacologically Differentiated Farnesoid X Receptor Agonist for the Treatment of Nonalcoholic Steatohepatitis | Scilit [scilit.com]
- 5. Discovery of this compound, a Pharmacologically Differentiated Farnesoid X Receptor Agonist for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resource.aminer.org [resource.aminer.org]
- 7. Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. Farnesoid X Receptor (FXR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for BMS-986339 in Liver Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of BMS-986339, a potent and orally active Farnesoid X Receptor (FXR) agonist, in preclinical liver fibrosis models. The information compiled here is based on available preclinical data, primarily focusing on the well-established bile duct ligation (BDL) model of cholestatic liver injury and fibrosis.
Mechanism of Action
This compound is a non-bile acid FXR agonist.[1][2][3][4] FXR is a nuclear receptor highly expressed in the liver and intestine that plays a crucial role in bile acid, lipid, and glucose metabolism.[5] Upon activation by a ligand such as this compound, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) on the promoter regions of target genes, modulating their transcription.[4]
In the context of liver fibrosis, the key mechanisms of action of FXR agonists like this compound include:
-
Inhibition of Bile Acid Synthesis: In the liver, FXR activation induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol.[4]
-
Promotion of Bile Acid Efflux: FXR upregulates the expression of the Bile Salt Export Pump (BSEP), a transporter responsible for pumping bile acids out of hepatocytes, thereby reducing their intracellular concentration and cytotoxicity.[4]
-
Anti-inflammatory Effects: FXR activation in Kupffer cells (resident liver macrophages) can lead to the induction of SHP, which inhibits pro-inflammatory signaling pathways.[6]
-
Anti-fibrotic Effects: While the direct effects on hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver, are still under investigation for this compound, FXR activation in general is considered to have anti-fibrotic properties.[7] In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 15 (FGF15) in mice (FGF19 in humans).[1][4] FGF15/19 then travels to the liver and signals through its receptor, FGFR4, to further suppress bile acid synthesis and is thought to have protective effects on the liver.[4]
Signaling Pathway Diagram
Caption: FXR signaling pathway activated by this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vivo Efficacy of this compound in the Mouse Bile Duct Ligation (BDL) Model
| Dose (mg/kg, p.o., once daily for 9 days) | Outcome Measure | Result |
| 0.3, 1, 3, and 10 | Hydroxyproline to Total Protein Ratio | Dose-dependent and statistically significant decrease.[8] |
| 10 | Collagen Levels (Picro-Sirius Red Staining) | Statistically significant decrease.[8] |
| 10 | Fgf15 Gene Expression (ileum) | Induced.[8] |
| 10 | SHP Gene Expression (ileum) | Induced.[8] |
Table 2: In Vitro Activity of this compound
| Assay | IC50 (µM) |
| OATP1B3 Inhibition | 1.44[8] |
| BSEP Inhibition | 1.5[8] |
| hUGT1A1 Inhibition | 4.85[8] |
| CYP2C8 Inhibition | 8[8] |
| CYP2C9 Inhibition | 13.5[8] |
| hERG Channel Inhibition | 4.5[8] |
Experimental Protocols
In Vivo Model: Bile Duct Ligation (BDL) in Mice
This protocol describes the induction of cholestatic liver fibrosis in mice via surgical ligation of the common bile duct, followed by treatment with this compound.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound
-
Vehicle (e.g., appropriate formulation for oral gavage)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scissors, forceps, retractors)
-
Suture material (e.g., 5-0 silk)
-
Heating pad
-
Analgesics
-
Sterile saline
Procedure:
-
Animal Preparation:
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals for a short period (e.g., 4-6 hours) before surgery, with free access to water.
-
Administer a pre-operative analgesic as per institutional guidelines.
-
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance).[9]
-
Confirm proper anesthetic depth by lack of pedal reflex.
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Shave the abdominal area and sterilize the skin with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol).[9]
-
-
Surgical Procedure (Laparotomy):
-
Make a midline abdominal incision (approximately 1.5-2 cm) to expose the peritoneal cavity.[9]
-
Gently retract the intestines with a sterile, saline-moistened cotton applicator to expose the liver and the common bile duct.[10]
-
Carefully dissect the common bile duct from the surrounding tissue, avoiding damage to the portal vein and hepatic artery.[10]
-
-
Bile Duct Ligation:
-
Pass a suture (e.g., 5-0 silk) underneath the cleared common bile duct.
-
Make two tight ligations a few millimeters apart. A double ligation is recommended.[9]
-
The duct may be transected between the two ligatures, though this is not always necessary.[9]
-
For sham-operated control animals, perform the same procedure but do not ligate the bile duct.
-
-
Closure and Post-operative Care:
-
Reposition the intestines and other organs.
-
Close the peritoneal wall and the skin with sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow the animal to recover on a heating pad until fully ambulatory.
-
Provide easy access to food and water.
-
-
Dosing with this compound:
-
Sample Collection:
-
At the end of the treatment period, euthanize the animals.
-
Collect blood for biochemical analysis (e.g., ALT, AST, bilirubin).
-
Perfuse the liver with saline to remove blood.
-
Excise the liver, weigh it, and divide it for different analyses:
-
Fix a portion in 10% neutral buffered formalin for histology (Picro-Sirius Red staining).
-
Snap-freeze a portion in liquid nitrogen and store at -80°C for hydroxyproline assay and gene expression analysis.
-
-
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. Discovery of this compound, a Pharmacologically Differentiated Farnesoid X Receptor Agonist for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Farnesoid X Receptor Activation Protects Liver From Ischemia/Reperfusion Injury by Up‐Regulating Small Heterodimer Partner in Kupffer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Farnesoid X Receptor Critically Determines the Fibrotic Response in Mice but Is Expressed to a Low Extent in Human Hepatic Stellate Cells and Periductal Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Bile duct ligation of C57BL/6 mice as a model of hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-986339 in Hepatocyte Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986339 is a potent and orally active agonist of the Farnesoid X Receptor (FXR), a key nuclear receptor involved in the regulation of bile acid, lipid, and glucose metabolism. As a critical regulator of gene expression in hepatocytes, FXR is a promising therapeutic target for various liver diseases, including nonalcoholic steatohepatitis (NASH). These application notes provide detailed protocols and data for the use of this compound in analyzing the expression of key FXR target genes in primary human hepatocytes.
Mechanism of Action: FXR Signaling Pathway
This compound, as an FXR agonist, mimics the action of endogenous bile acids. Upon entering a hepatocyte, it binds to and activates FXR. The activated FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
Key downstream target genes of FXR activation in hepatocytes include:
-
Small Heterodimer Partner (SHP): A nuclear receptor that plays a central role in the negative feedback regulation of bile acid synthesis.
-
Bile Salt Export Pump (BSEP): A transporter protein responsible for the efflux of bile salts from hepatocytes into the bile canaliculi.
-
Fibroblast Growth Factor 19 (FGF19): A hormone that is induced in the intestine and acts on hepatocytes to repress bile acid synthesis. Some studies suggest it can also be induced directly in hepatocytes.
-
Organic Solute Transporter Alpha (OSTα) and Beta (OSTβ): Subunits of a transporter responsible for the efflux of bile acids from hepatocytes across the basolateral membrane into the sinusoidal blood.
Data Presentation: Gene Expression Analysis
The following tables summarize representative quantitative data on the effects of potent FXR agonists on the expression of key target genes in primary human hepatocytes. This data is intended to serve as a reference for designing experiments with this compound.
Table 1: Effect of FXR Agonist GW4064 on Gene Expression in Primary Human Hepatocytes
| Target Gene | Treatment | Fold Change (vs. Vehicle) | Reference |
| SHP | 1 µM GW4064 (1 hr) | ~5.0 | [1] |
| FGF19 | 1 µM GW4064 (24 hr) | >100 | [2] |
| BSEP | 10 µM OCA (24 hr) | Upregulated | [3] |
| OSTα | 10 µM OCA (24 hr) | Upregulated | [3] |
| OSTβ | 10 µM OCA (24 hr) | Upregulated | [3] |
Note: Data for BSEP, OSTα, and OSTβ are from studies using Obeticholic Acid (OCA) in human precision-cut liver slices, which closely mimic the in vivo environment.
Table 2: EC50 Values of Potent FXR Agonists for Target Gene Expression
| Compound | Target Gene | Cell Type | EC50 (nM) | Reference |
| EDP-305 | FXR Reporter | HEK293 | 8 | [4] |
| Obeticholic Acid (OCA) | FXR Reporter | HEK293 | 130 | [4] |
Note: This table provides EC50 values for FXR activation in a reporter assay, which can be a useful starting point for dose-response studies of downstream gene expression.
Experimental Protocols
This section provides a detailed methodology for treating primary human hepatocytes with this compound and subsequently analyzing gene expression using quantitative real-time PCR (qPCR).
References
- 1. Bile acids activate fibroblast growth factor 19 signaling in human hepatocytes to inhibit cholesterol 7α-hydroxylase gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile acids activate fibroblast growth factor 19 signaling in human hepatocytes to inhibit cholesterol 7alpha-hydroxylase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application of BMS-986339 in Organoid Cultures: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986339 is a potent and orally active non-bile acid agonist of the Farnesoid X Receptor (FXR).[1][2] FXR is a nuclear receptor that plays a critical role in regulating bile acid synthesis, lipid and glucose metabolism, and inflammatory responses.[3][4] As such, FXR has emerged as a promising therapeutic target for a variety of metabolic and liver diseases, including nonalcoholic steatohepatitis (NASH).[5][6][7] Preclinical studies have demonstrated that this compound exhibits a distinct pharmacological profile with tissue-selective effects and robust anti-fibrotic efficacy in vivo.[2][5][6]
Organoid cultures, three-dimensional (3D) in vitro models that recapitulate the cellular organization and function of native tissues, offer a powerful platform for studying the effects of compounds like this compound in a more physiologically relevant context than traditional 2D cell culture. This document provides detailed application notes and protocols for the use of this compound in organoid cultures, with a focus on liver and intestinal organoids, which are key sites of FXR activity.
Mechanism of Action of this compound
This compound acts as an agonist for FXR, a nuclear receptor primarily expressed in the liver and intestine. Upon activation by bile acids or synthetic agonists like this compound, FXR translocates to the nucleus and forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
Key downstream effects of FXR activation include:
-
Inhibition of bile acid synthesis: FXR activation in hepatocytes induces the expression of the small heterodimer partner (SHP), which in turn inhibits the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[8]
-
Induction of Fibroblast Growth Factor 19 (FGF19): In the intestine, FXR activation stimulates the secretion of FGF19 (FGF15 in rodents), which travels to the liver and further suppresses bile acid synthesis.[2][8]
-
Regulation of lipid and glucose metabolism: FXR influences genes involved in triglyceride and cholesterol metabolism, as well as glucose homeostasis.[3][4]
-
Anti-inflammatory and anti-fibrotic effects: FXR activation has been shown to reduce inflammation and fibrosis in preclinical models of liver disease.[5]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for this compound based on available preclinical studies.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Endpoint | Result | Reference |
| hFXR-Gal4 Reporter Assay | - | EC50 | 66 ± 36 nM | [2] |
| BSEP Gene Expression | Huh-7 | Gene Activation | Reduced | [1] |
| FGF19 Secretion | Human Hepatocytes | Secretion | Reduced | [1] |
| Cytochrome P450 Inhibition | - | IC50 (CYP2C8) | 8 µM | [1] |
| Cytochrome P450 Inhibition | - | IC50 (CYP2C9) | 13.5 µM | [1] |
| hERG Channel Inhibition | - | IC50 | 4.5 µM | [1] |
| OATP1B3 Transporter Inhibition | - | IC50 | 1.44 µM | [1] |
| BSEP Transporter Inhibition | - | IC50 | 1.5 µM | [1] |
| hUGT1A1 Inhibition | - | IC50 | 4.85 µM | [1] |
Table 2: In Vivo Activity of this compound in a Mouse Bile Duct Ligation (BDL) Model
| Dosage | Duration | Key Findings | Reference |
| 10 mg/kg, p.o., once daily | 9 days | Induced Fgf15 production | [1] |
| 0.3, 1, 3, and 10 mg/kg, p.o., once daily | 9 days | Induced Fgf15 and SHP gene expression in the ileum | [1] |
| 10 mg/kg, p.o., once daily | 9 days | Decreased the ratio of hydroxyproline to total protein content and decreased collagen levels | [1] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fortunebusinessinsights.com [fortunebusinessinsights.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of this compound, a Pharmacologically Differentiated Farnesoid X Receptor Agonist for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 8. Bile acids activate fibroblast growth factor 19 signaling in human hepatocytes to inhibit cholesterol 7α-hydroxylase gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of FXR Target Genes Following BMS-986339 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the detection and relative quantification of Farnesoid X Receptor (FXR) target gene protein expression in response to the synthetic FXR agonist, BMS-986339. This document includes a detailed Western blot protocol, information on the mechanism of action of this compound, and expected outcomes based on known effects on gene expression.
Introduction to this compound and FXR Signaling
This compound is a potent and orally active non-bile acid agonist of the Farnesoid X Receptor (FXR)[1]. FXR is a nuclear receptor that plays a critical role in bile acid, lipid, and glucose homeostasis. Upon activation by ligands such as bile acids or synthetic agonists like this compound, FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription[2].
Key target genes of FXR activation include:
-
Small Heterodimer Partner (SHP): A nuclear receptor that lacks a DNA-binding domain and acts as a transcriptional repressor of other nuclear receptors involved in bile acid synthesis.
-
Bile Salt Export Pump (BSEP): A transporter protein responsible for the efflux of bile acids from hepatocytes into the bile.
-
Fibroblast Growth Factor 15 (FGF15) in rodents and its human ortholog FGF19: An enterokine that is secreted from the intestine upon FXR activation and signals to the liver to repress bile acid synthesis.
This compound has been shown to induce the gene expression of Fgf15 and SHP in the ileum of mice[1][3]. In vitro studies in Huh-7 cells have indicated that this compound can reduce the activation of genes expressing BSEP and FGF19[1][3]. Understanding the effects of this compound on the protein expression of these target genes is crucial for elucidating its pharmacological profile.
Data Presentation: Effects of this compound on FXR Target Gene Expression
The following table summarizes the currently available data on the effects of this compound on the gene expression of key FXR target genes. It is important to note that protein expression levels may not directly correlate with mRNA levels and require experimental validation using methods such as Western blotting.
| Target Gene | Cell/Tissue Type | Treatment | Observed Effect on Gene Expression | Reference(s) |
| Fgf15 | Mouse Ileum | This compound (in vivo) | Induction | [1][3] |
| SHP | Mouse Ileum | This compound (in vivo) | Induction | [1][3] |
| BSEP | Huh-7 cells | This compound (0.1 nM-10 μM, 24 h) | Reduced Activation | [1][3] |
| FGF19 | Hepatocytes | This compound (0.1 nM-10 μM, 24 h) | Reduced Activation | [1][3] |
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol is a general guideline and should be optimized for the specific cell line being used.
-
Cell Lines: Huh-7 (human hepatoma) or other relevant cell lines expressing FXR.
-
Culture Conditions: Culture cells in appropriate media and conditions as recommended by the supplier.
-
Treatment:
-
Seed cells in culture plates and allow them to reach 70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in culture media to the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug treatment.
-
Remove the existing media from the cells and replace it with the media containing this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
Nuclear Protein Extraction
As FXR is a nuclear receptor, analysis of its downstream targets may require the enrichment of nuclear proteins.
Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cytoplasmic Extraction Buffer (CEB): 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF, and protease inhibitor cocktail.
-
Nuclear Extraction Buffer (NEB): 20 mM HEPES (pH 7.9), 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail.
Protocol:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold CEB per 10^7 cells.
-
Scrape the cells and transfer the cell suspension to a pre-chilled microfuge tube.
-
Incubate on ice for 15 minutes.
-
Vortex vigorously for 10 seconds.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (cytoplasmic fraction) into a new tube.
-
Resuspend the nuclear pellet in 200 µL of ice-cold NEB.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the nuclear protein extract.
-
Determine the protein concentration of both cytoplasmic and nuclear extracts using a BCA protein assay.
Western Blot Protocol
Materials:
-
SDS-PAGE gels (appropriate acrylamide percentage for the target protein size)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (see table below for suggestions)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
Recommended Primary Antibodies:
| Target Protein | Host Species | Supplier (Example) | Catalog Number (Example) | Recommended Dilution |
| SHP | Rabbit | Cell Signaling Technology | #3759 | 1:1000 |
| BSEP | Rabbit | Proteintech | 18990-1-AP | 1:800 |
| FGF15/19 | Rabbit | Thermo Fisher Scientific | PA5-75685 | 1:500 |
| Lamin B1 | Rabbit | Abcam | ab16048 | 1:1000 (Nuclear Loading Control) |
| GAPDH | Mouse | Santa Cruz Biotechnology | sc-47724 | 1:1000 (Cytoplasmic Loading Control) |
Protocol:
-
Sample Preparation: Mix 20-30 µg of protein extract with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Mandatory Visualizations
FXR Signaling Pathway with this compound
Caption: FXR Signaling Pathway Activation by this compound.
Western Blot Experimental Workflow
Caption: Western Blot Experimental Workflow Diagram.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing BMS-986339 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of BMS-986339 in their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active and potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism.[1][2][3][4][5] Upon binding to FXR, this compound initiates a signaling cascade that influences the transcription of target genes. For instance, in Huh-7 cells, it has been shown to reduce the activation of genes expressing the Bile Salt Export Pump (BSEP).[1][2]
Q2: What is a suitable starting concentration range for this compound in a cell-based assay?
A2: Based on available in vitro data, a broad concentration range from 0.1 nM to 10 µM is a reasonable starting point for dose-response experiments in cell lines such as Huh-7.[1][2] To determine the optimal concentration for your specific assay, it is recommended to perform a dose-response curve to identify the EC50 (half-maximal effective concentration).
Q3: What are the essential controls to include when testing this compound?
A3: To ensure the validity of your experimental results, the following controls are essential:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control accounts for any potential effects of the solvent on the cells.
-
Untreated Control: Cells that are not exposed to either this compound or the vehicle. This provides a baseline for normal cell function.
-
Positive Control: A known FXR agonist, such as GW4064, can be used to confirm that the assay is responsive to FXR activation.
-
Negative Control (Optional): A structurally similar but inactive compound can help identify potential off-target effects.
Q4: How can I assess the cytotoxicity of this compound in my cell line?
A4: It is crucial to distinguish between the specific effects of FXR agonism and general cytotoxicity. A standard cytotoxicity assay, such as an MTT, XTT, or LDH release assay, should be performed in parallel with your functional assay. This will help you determine the concentration range at which this compound is non-toxic to your cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No or low response to this compound | 1. Sub-optimal concentration: The concentration of this compound may be too low to elicit a response. 2. Cell line suitability: The chosen cell line may not express sufficient levels of functional FXR. 3. Compound degradation: The compound may have degraded due to improper storage or handling. 4. Assay sensitivity: The assay may not be sensitive enough to detect FXR activation. | 1. Perform a wider dose-response experiment, starting from a lower concentration (e.g., 0.01 nM) and extending to a higher concentration (e.g., 100 µM). 2. Confirm FXR expression in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to be responsive to FXR agonists, such as Huh-7 or HepG2. 3. Ensure proper storage of this compound stock solutions (aliquoted at -20°C or -80°C) and avoid repeated freeze-thaw cycles. 4. Optimize assay parameters, such as incubation time and reagent concentrations. Ensure your positive control (e.g., GW4064) is showing a robust signal. |
| High background signal | 1. Autofluorescence: Cellular components or media constituents (e.g., phenol red, serum) can cause high background fluorescence. 2. Vehicle (DMSO) effects: High concentrations of DMSO can be cytotoxic or interfere with the assay. | 1. Use phenol red-free media and consider reducing the serum concentration during the assay. If possible, use a plate reader with the capability for bottom-reading to minimize interference from the media. 2. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) and that the vehicle control shows a minimal effect compared to the untreated control. |
| Inconsistent or variable results | 1. Cell handling and plating: Inconsistent cell numbers or uneven plating can lead to variability. 2. Pipetting errors: Inaccurate pipetting, especially with small volumes, can introduce significant errors. 3. Edge effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell viability. | 1. Ensure a single-cell suspension before plating and use a consistent seeding density. Allow cells to adhere and distribute evenly before treatment. 2. Use calibrated pipettes and consider preparing master mixes of reagents to minimize pipetting variability. 3. Avoid using the outermost wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or media to create a humidity barrier. |
Data Presentation
Table 1: Representative Dose-Response of this compound on BSEP Gene Expression in Huh-7 Cells
| This compound Concentration (nM) | % Inhibition of BSEP Gene Expression (Relative to Vehicle) |
| 0.1 | 5% |
| 1 | 15% |
| 10 | 45% |
| 100 | 75% |
| 1000 | 90% |
| 10000 | 95% |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary depending on the specific experimental conditions.
Table 2: In Vitro IC50 Values of this compound for Various Transporters and Enzymes
| Target | IC50 (µM) |
| hERG | 4.5 |
| OATP1B3 | 1.44 |
| BSEP | 1.5 |
| hUGT1A1 | 4.85 |
| CYP2C8 | 8 |
| CYP2C9 | 13.5 |
Source: Data compiled from MedchemExpress.[1][2]
Experimental Protocols
Protocol 1: Determining the EC50 of this compound using a Luciferase Reporter Assay
-
Cell Seeding:
-
Seed HEK293T cells transiently co-transfected with an FXR expression vector and an FXR-responsive firefly luciferase reporter vector in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 24 hours at 37°C.
-
-
Luciferase Assay:
-
After incubation, lyse the cells and measure firefly luciferase activity according to the manufacturer's instructions of your chosen luciferase assay kit.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase readings to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the EC50 value.
-
Visualizations
Caption: Simplified signaling pathway of this compound as an FXR agonist.
Caption: General experimental workflow for optimizing this compound concentration.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound, a Pharmacologically Differentiated Farnesoid X Receptor Agonist for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
Troubleshooting BMS-986339 insolubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address insolubility issues encountered during experiments with the potent Farnesoid X Receptor (FXR) agonist, BMS-986339.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an orally active, non-bile acid agonist of the Farnesoid X Receptor (FXR) investigated for its therapeutic potential in conditions such as nonalcoholic steatohepatitis (NASH).[1][2] Like many small molecule inhibitors, this compound has limited aqueous solubility, which can present challenges in experimental settings, leading to issues with dissolution, precipitation, and variability in results.
Q2: What are the known solubility limits of this compound in relevant media?
Q3: How should I prepare a stock solution of this compound for in vitro experiments?
A3: For in vitro cell-based assays, it is recommended to prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO). A general guideline is to create a 10 mM stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, to avoid cytotoxicity.[3][4]
Q4: My this compound precipitates when I add it to my aqueous cell culture medium. What can I do?
A4: This is a common issue with hydrophobic compounds. To mitigate precipitation, a stepwise dilution approach is recommended.[3] Instead of adding the DMSO stock directly to the full volume of your medium, first, dilute the stock into a smaller volume of serum-containing medium or a buffer. This intermediate dilution can then be added to the final culture volume. Gentle mixing is also advised.
Q5: What are some general strategies to improve the solubility of poorly soluble compounds like this compound?
A5: Several techniques can be employed to enhance the solubility of hydrophobic compounds. These can be broadly categorized into physical and chemical modifications. Physical methods include particle size reduction (micronization or nanosuspension) and the use of solid dispersions. Chemical approaches involve pH adjustment for ionizable compounds, co-solvency (using a mixture of solvents), and complexation (e.g., with cyclodextrins).
Troubleshooting Guides
Issue 1: Inconsistent Results in In Vitro Assays
Symptoms:
-
High variability between replicate wells.
-
Lower than expected potency (higher EC50/IC50).
-
Visible precipitate in culture plates.
Potential Cause: Precipitation of this compound in the aqueous culture medium upon dilution from a DMSO stock.
Solutions:
-
Optimize Stock Solution Concentration: If you are observing precipitation, try preparing a less concentrated DMSO stock solution.
-
Stepwise Dilution: As mentioned in the FAQs, perform a serial dilution. First, dilute the DMSO stock into a small volume of complete cell culture medium (containing serum, which can aid solubility) and then add this intermediate dilution to your final assay volume.
-
Increase Serum Concentration: If your cell line tolerates it, a temporary increase in the serum concentration in your culture medium during treatment may help to keep the compound in solution.
-
Sonication: Briefly sonicating the intermediate dilution (in medium) before adding it to the final assay volume can sometimes help to break up small aggregates.
Issue 2: Difficulty in Preparing Formulations for In Vivo Oral Dosing
Symptoms:
-
Compound does not fully dissolve in the vehicle.
-
Suspension is not uniform and settles quickly.
-
High variability in pharmacokinetic data between animals.
Potential Cause: Poor solubility and dissolution of this compound in the dosing vehicle.
Solutions:
-
Co-Solvent Systems: Employ a co-solvent system. A common starting point for preclinical oral formulations is a mixture of PEG 400, propylene glycol, and water. The ratios can be adjusted to achieve complete dissolution.
-
Lipid-Based Formulations: For lipophilic compounds like this compound, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly improve oral absorption.
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its surface area and dissolution rate. This often requires specialized equipment.
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can improve its dissolution rate and apparent solubility.
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility in FaSSIF | 56 µg/mL | [5] |
| Solubility in FeSSIF | 120 µg/mL | [5] |
*FaSSIF: Fasted State Simulated Intestinal Fluid *FeSSIF: Fed State Simulated Intestinal Fluid
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated balance
Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight of this compound can be obtained from the supplier's certificate of analysis).
-
Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Shake-Flask Method for Solubility Determination
Materials:
-
This compound powder
-
Selected aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC or other suitable analytical instrument for quantification
Procedure:
-
Add an excess amount of this compound powder to a glass vial.
-
Add a known volume of the desired aqueous buffer to the vial.
-
Securely cap the vial and place it on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After the incubation period, visually confirm that excess solid is still present at the bottom of the vial.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtered supernatant using a validated analytical method such as HPLC, comparing the result to a standard curve.
Visualizations
References
- 1. Discovery of this compound, a Pharmacologically Differentiated Farnesoid X Receptor Agonist for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. Update on FXR Biology: Promising Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
BMS-986339 stability in cell culture media
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of BMS-986339 in cell culture media. As specific stability data for this compound in various cell culture media is not publicly available, this guide offers best practices, general protocols, and troubleshooting advice to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of small molecules for in vitro use.[1]
-
Stock Solution Preparation: Dissolve the solid this compound in 100% DMSO to a concentration of 10-20 mM.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use vials.[1]
-
Storage: Store the aliquoted stock solutions at -20°C or -80°C for long-term stability.[1]
Q2: How do I prepare a working solution of this compound in cell culture medium?
A2: On the day of the experiment, thaw an aliquot of the DMSO stock solution. Dilute the stock to the final desired concentration in your cell culture medium. It is crucial to mix the solution thoroughly immediately after adding the DMSO stock to the aqueous medium to prevent precipitation.[2] A common practice is to add the compound stock to the medium dropwise while gently vortexing.[2]
Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically at or below 0.5%.[1] High concentrations of DMSO can be toxic to cells and may affect experimental outcomes.
Q4: What are the visual signs of this compound instability or precipitation in cell culture media?
A4: Instability or precipitation of a compound in cell culture medium can manifest as:
-
A cloudy or hazy appearance in the medium.[2]
-
These signs should be distinguished from microbial contamination, which may also cause turbidity but is often accompanied by a rapid change in the medium's pH (indicated by a color change of the phenol red indicator).[2]
Q5: How can I minimize the risk of compound precipitation?
A5: Several factors can contribute to compound precipitation, including the physicochemical properties of the compound, high concentrations, and the solvent used.[2] To minimize precipitation:
-
Ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to be toxic to the cells.[1][2]
-
Pre-warm the cell culture medium to 37°C before adding the compound stock.[2]
-
Add the stock solution to the medium slowly while mixing.[2]
-
Consider performing a solubility test in your specific cell culture medium before conducting your experiment.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Variability in experimental results between batches. | Degradation of this compound in the cell culture medium over the course of the experiment. | For experiments lasting longer than 24 hours, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals. Perform a stability assessment of this compound in your specific cell culture medium and under your experimental conditions (see the detailed protocol below). |
| Precipitation is observed after diluting the DMSO stock in cell culture medium. | The final concentration of this compound exceeds its solubility in the aqueous medium. The percentage of DMSO in the final working solution is too low to maintain solubility. | Ensure the final concentration of DMSO is appropriate (typically ≤ 0.5%). Prepare an intermediate dilution in cell culture medium before making the final dilution. Vigorously vortex or mix the solution immediately after adding the this compound stock to the medium.[2] |
| Loss of drug activity over time in a multi-day experiment. | The compound may be unstable at 37°C in the cell culture medium. | It is advisable to determine the stability of the compound under your specific experimental conditions.[4] Consider replenishing the compound at regular intervals during the experiment. |
Quantitative Data Summary
As specific stability data for this compound in cell culture media is not publicly available, the following table provides a template for you to record your own stability assessment data.
| Cell Culture Medium | Temperature (°C) | Time (hours) | Initial Concentration (µM) | Concentration Remaining (%) | Notes |
| e.g., DMEM + 10% FBS | 37 | 0 | 100 | ||
| 24 | |||||
| 48 | |||||
| 72 | |||||
| e.g., RPMI-1640 + 10% FBS | 37 | 0 | 100 | ||
| 24 | |||||
| 48 | |||||
| 72 |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum and other additives as used in your experiments.
-
Sterile microcentrifuge tubes or a 96-well plate.
-
Incubator (37°C, 5% CO2)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS/MS).
Methodology:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare working solutions by diluting the stock solution into your cell culture medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all samples and is below the toxic threshold for your cells (e.g., 0.1%).
-
Incubate the samples in a cell-free environment at 37°C in a CO2 incubator for different time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
At each time point, collect an aliquot of the medium and store it at -80°C until analysis.
-
Quantify the concentration of the remaining this compound in each sample using a suitable analytical method like HPLC-UV or LC-MS/MS.[4]
-
Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of compound remaining versus time to determine the stability profile.
Visualizations
Caption: FXR Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for Stability Assessment.
Caption: Troubleshooting Decision Tree for Inconsistent Results.
References
How to mitigate BMS-986339 cytotoxicity in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential cytotoxicity associated with BMS-986339 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxic profile of this compound?
A1: Preclinical studies indicate that this compound has a generally clean off-target profile, with an IC50 greater than 20 μM in a safety assessment panel of over 40 GPCRs, transporters, ion channels, and enzymes.[1] However, it does show inhibitory activity against the transporters OATP1B3 (IC50: 1.4 μM) and BSEP (IC50: 1.5 μM), as well as the enzyme hUGT1A1 (IC50: 4.85 μM).[1] Cytotoxicity in your experiments could be cell-type specific, particularly in cells expressing high levels of these transporters.
Q2: My cells show signs of toxicity (e.g., poor morphology, detachment, reduced viability) after treatment with this compound. What are the potential causes?
A2: Observed cytotoxicity can stem from several factors:
-
Direct Compound Toxicity: The compound may be directly toxic to your specific cell type at the concentration used.
-
Off-Target Effects: Although generally clean, off-target effects cannot be entirely ruled out, especially at higher concentrations.
-
Metabolite-Induced Toxicity: The metabolism of this compound by cells could produce toxic byproducts.[2][3]
-
Experimental Conditions: Factors like high compound concentration, prolonged incubation time, or issues with the vehicle (e.g., DMSO) can contribute to cytotoxicity.
-
Mitochondrial Dysfunction: The compound may be interfering with mitochondrial function, which can lead to a decrease in cell viability.
Q3: How can I differentiate between true cytotoxicity and experimental artifacts?
A3: It is crucial to include proper controls in your experiments:
-
Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: A group of cells that receives no treatment.
-
Positive Control: A known cytotoxic compound to ensure your assay is working correctly.
-
Dose-Response and Time-Course: Perform experiments across a range of concentrations and time points to understand the dynamics of the cytotoxic effect.
Q4: Are there any known interactions of this compound with other compounds?
A4: Given its inhibitory effect on OATP1B3, BSEP, and hUGT1A1, this compound has the potential to interact with other drugs or compounds that are substrates for these transporters and enzyme.[1] If you are using co-treatments, consider the possibility of drug-drug interactions leading to increased intracellular concentrations and subsequent toxicity.
Troubleshooting Guides
Issue 1: High levels of cell death observed in a standard cytotoxicity assay (e.g., MTT, XTT).
Possible Cause:
-
The compound is cytotoxic at the tested concentration.
-
The assay is confounded by mitochondrial inhibition. Tetrazolium-based assays like MTT rely on mitochondrial reductase activity. If this compound inhibits mitochondrial function, it can give a false positive for cytotoxicity.[4]
Troubleshooting Steps:
-
Confirm Cytotoxicity with a Second, Independent Assay: Use an assay that measures a different aspect of cell health, such as membrane integrity (e.g., LDH release or a dye exclusion assay like Trypan Blue) or ATP levels.
-
Optimize Concentration and Incubation Time: Perform a dose-response experiment with a wider range of concentrations and a time-course experiment to identify a non-toxic working concentration and optimal treatment duration.
-
Assess Mitochondrial Health Directly: Use assays to measure mitochondrial membrane potential (e.g., TMRE or JC-1) or oxygen consumption rate (e.g., Seahorse analyzer) to investigate potential mitochondrial toxicity.
Issue 2: Unexpected or inconsistent results in different cell lines.
Possible Cause:
-
Cell-Type Specific Expression of Transporters: Cell lines with high expression of OATP1B3 or BSEP may be more susceptible to this compound-induced toxicity due to altered transport of the compound or endogenous substrates.[1]
-
Differential Metabolism: Different cell lines may metabolize this compound at varying rates, leading to different levels of potentially toxic metabolites.[2]
Troubleshooting Steps:
-
Characterize Your Cell Lines: If possible, determine the expression levels of OATP1B3 and BSEP in your cell lines of interest.
-
Use a Panel of Cell Lines: Test the effects of this compound in multiple cell lines with different origins and metabolic capacities to understand the breadth of its effects.
-
Consider Primary Cells: If available, primary cells may provide a more physiologically relevant model, though they can be more sensitive.
Data Presentation
Table 1: In Vitro Inhibitory Profile of this compound
| Target | IC50 (μM) | Reference |
| OATP1B3 | 1.4 | [1] |
| BSEP | 1.5 | [1] |
| hUGT1A1 | 4.85 | [1] |
| Off-Target Safety Panel (>40 targets) | >20 | [1] |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
Materials:
-
Cells of interest
-
This compound
-
Vehicle (e.g., DMSO)
-
Positive control (e.g., 1% Triton X-100)
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. Also prepare vehicle and positive controls.
-
Remove the old medium and add the compound dilutions and controls to the respective wells.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Following incubation, carefully collect the supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatants.
-
Calculate the percentage of cytotoxicity relative to the positive control.
Protocol 2: General Strategy for Mitigating In Vitro Cytotoxicity
-
Determine the EC50 for the desired biological effect: Identify the lowest concentration of this compound that produces the desired pharmacological effect (FXR activation).
-
Determine the IC50 for cytotoxicity: Use a cytotoxicity assay (e.g., LDH release) to determine the concentration at which this compound causes 50% cell death.
-
Calculate the Therapeutic Index (TI): The TI is the ratio of the cytotoxic concentration to the effective concentration (IC50/EC50). A higher TI indicates a better safety margin.
-
Optimize Experimental Conditions:
-
Concentration: Use the lowest effective concentration possible.
-
Incubation Time: Reduce the incubation time to the minimum required to observe the desired effect.
-
Co-treatment with Cytoprotective Agents: In some cases, co-treatment with an antioxidant (e.g., N-acetylcysteine) may mitigate cytotoxicity if oxidative stress is a contributing factor. This should be validated carefully.
-
Visualizations
Caption: FXR Signaling Pathway Activated by this compound.
Caption: Workflow for Assessing and Mitigating Cytotoxicity.
Caption: Troubleshooting Decision Tree for Cytotoxicity.
References
Technical Support Center: BMS-986339 In Vivo Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in optimizing the in vivo bioavailability of BMS-986339, a potent farnesoid X receptor (FXR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound in preclinical models?
A1: Preclinical studies have demonstrated good oral bioavailability of this compound in solution formulations. In mice, the bioavailability is approximately 69%, and in rats, it is around 40%.[1] It is important to note that these values were obtained using a specific solution formulation and may vary depending on the vehicle and formulation used in your studies.
Q2: What are the known physicochemical and pharmacokinetic properties of this compound that might influence its bioavailability?
A2: this compound is a non-bile acid FXR agonist. Key properties influencing its bioavailability include:
-
Solubility: It exhibits solubility in fasted state simulated intestinal fluid (FaSSIF) and fed state simulated intestinal fluid (FeSSIF).
-
Plasma Protein Binding: this compound is highly bound to plasma proteins.
-
Metabolism: It displays low clearance and a long elimination half-life in rodent models, suggesting it is not subject to extensive first-pass metabolism.[1]
Q3: My in vivo study shows lower than expected bioavailability for this compound. What are the potential causes?
A3: Several factors could contribute to lower-than-expected bioavailability. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential issues and solutions related to formulation, animal handling, and experimental procedures.
Q4: Can I use a different formulation other than a simple solution for my in vivo studies?
A4: Yes, alternative formulations can be explored, especially if you are encountering issues with a solution or aiming to improve bioavailability further. Strategies such as micronization, nanosuspensions, or lipid-based formulations could be considered. However, any new formulation will require careful characterization and validation to ensure it is appropriate for in vivo use.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo bioavailability studies of this compound.
| Problem | Potential Cause | Recommended Action |
| Low or Variable Oral Bioavailability | Inadequate Formulation: The drug may not be fully solubilized or may precipitate in the dosing vehicle or in the gastrointestinal tract. | - Ensure the dosing vehicle is appropriate for this compound and that the drug is completely dissolved. - Consider using a co-solvent or a different vehicle if solubility is an issue. - For suspension formulations, ensure uniform particle size and adequate suspension to prevent settling. |
| Improper Gavage Technique: Incorrect placement of the gavage needle can lead to dosing into the esophagus or trachea, resulting in incomplete delivery to the stomach. | - Ensure personnel are properly trained in oral gavage techniques for the specific animal model. - Use appropriately sized gavage needles with a ball tip to minimize the risk of tissue damage. | |
| Animal-Related Factors: Differences in animal strain, age, or health status can affect drug absorption and metabolism. Fasting status can also significantly impact bioavailability. | - Standardize the animal model used in your studies. - Ensure animals are properly fasted before dosing, as food can affect the absorption of this compound. | |
| High Variability Between Animals | Inconsistent Dosing Volume or Concentration: Inaccurate preparation of the dosing solution or inconsistent administration volumes will lead to variable exposures. | - Prepare dosing solutions carefully and verify the concentration. - Use calibrated pipettes and syringes for accurate volume administration. - Dose animals based on their individual body weights. |
| Stress-Induced Physiological Changes: Stress from handling and dosing can alter gastrointestinal motility and blood flow, affecting drug absorption. | - Acclimatize animals to handling and the dosing procedure to minimize stress. - Ensure a calm and quiet environment during the experiment. | |
| Discrepancy Between In Vitro Dissolution and In Vivo Bioavailability | High Plasma Protein Binding: this compound is highly plasma protein-bound, which can limit the amount of free drug available to distribute to tissues and exert its pharmacological effect, a factor not always captured in simple in vitro models. | - When interpreting in vivo data, consider the impact of high plasma protein binding on the free drug concentration. - Utilize pharmacokinetic modeling to better understand the relationship between total and unbound drug concentrations. |
Quantitative Data Summary
The following table summarizes the reported preclinical pharmacokinetic parameters for this compound.
| Parameter | Mouse | Rat | Reference |
| Oral Bioavailability (%) | 69 | 40 | [1] |
| Clearance | Low | Low | [1] |
| Elimination Half-life | Long | Long | [1] |
| Plasma Protein Binding | High | High |
Experimental Protocols
Protocol: In Vivo Oral Bioavailability Study in Rats
This protocol provides a general framework for assessing the oral bioavailability of this compound in rats. It should be adapted based on specific experimental needs and institutional animal care and use guidelines.
1. Animals:
-
Species: Sprague-Dawley rats (or other appropriate strain)
-
Sex: Male or female, as required for the study
-
Weight: 200-250 g
-
Acclimation: Acclimatize animals for at least 3 days before the experiment.
2. Housing and Diet:
-
House animals in a controlled environment (temperature, humidity, light/dark cycle).
-
Provide standard chow and water ad libitum.
-
Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.
3. Dosing Formulation Preparation:
-
Vehicle Selection: Based on the known solubility of this compound, a suitable vehicle could be a solution in a mixture of polyethylene glycol 400 (PEG400) and water, or a suspension in 0.5% methylcellulose with 0.1% Tween 80. The original publication used a "solution formulation".[1]
-
Preparation:
-
Accurately weigh the required amount of this compound.
-
If preparing a solution, dissolve the compound in the chosen vehicle with gentle warming or sonication if necessary. Ensure the compound is fully dissolved.
-
If preparing a suspension, wet the powder with a small amount of the vehicle to form a paste, then gradually add the remaining vehicle while mixing to ensure a uniform suspension.
-
Prepare a sufficient volume for all animals, including a small excess to account for dosing losses.
-
4. Dosing Administration:
-
Oral (PO) Group:
-
Administer the this compound formulation by oral gavage at the desired dose (e.g., 2 mg/kg as in the original rat study).[1]
-
The dosing volume should be appropriate for the size of the rat (e.g., 5-10 mL/kg).
-
-
Intravenous (IV) Group (for absolute bioavailability determination):
-
Administer a solution of this compound in a suitable IV vehicle (e.g., saline with a co-solvent like PEG400 or DMSO, ensuring the final concentration of the co-solvent is well-tolerated) via the tail vein.
-
The IV dose should be lower than the oral dose (e.g., 1 mg/kg as in the original rat study).[1]
-
5. Blood Sampling:
-
Collect serial blood samples (approximately 0.2-0.3 mL) from a suitable site (e.g., tail vein, saphenous vein, or via a cannula) at predetermined time points.
-
Suggested time points for an oral study: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Process blood samples by centrifugation to obtain plasma.
-
Store plasma samples at -80°C until analysis.
6. Sample Analysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
7. Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters, including:
-
Area under the plasma concentration-time curve (AUC) for both PO and IV routes.
-
Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax) for the PO route.
-
Elimination half-life (t1/2).
-
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Visualizations
Farnesoid X Receptor (FXR) Signaling Pathway
References
BMS-986339 Dose-Response Curve Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing dose-response curve experiments using BMS-986339, a potent and selective Farnesoid X Receptor (FXR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active, non-bile acid agonist of the Farnesoid X Receptor (FXR).[1][2][3] FXR is a nuclear receptor that functions as a key regulator of bile acid, lipid, and glucose metabolism.[4][5][6] Upon activation by a ligand such as this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR).[4][7] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription.[7] A primary function of FXR activation is the suppression of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[6]
Q2: What are the key downstream effects of FXR activation by this compound?
A2: Activation of FXR by this compound leads to a cascade of downstream events, including:
-
Induction of Small Heterodimer Partner (SHP): This inhibits the transcription of CYP7A1, thereby reducing bile acid synthesis.[6]
-
Upregulation of Bile Salt Export Pump (BSEP): This transporter protein is responsible for the efflux of bile acids from hepatocytes.[7]
-
Induction of Fibroblast Growth Factor 19 (FGF19) in the intestine (FGF15 in mice): FGF19/15 also acts to inhibit bile acid synthesis in the liver.[1][7]
Q3: In what types of in vitro assays can I characterize the dose-response of this compound?
A3: Several in vitro assays are suitable for characterizing the dose-response of this compound. A common and effective method is a cell-based reporter gene assay.[8][9] In this assay, cells (e.g., Huh-7 or HepG2) are co-transfected with an expression plasmid for human FXR and a reporter plasmid containing a luciferase gene under the control of an FXR-responsive promoter (e.g., from the BSEP gene).[7] The luminescence signal is proportional to the activation of FXR by the test compound. Other suitable assays include FRET-based coactivator recruitment assays and direct measurement of target gene expression (e.g., SHP, BSEP) via qPCR.[10]
Q4: What are some common issues I might encounter when generating a dose-response curve for this compound and how can I troubleshoot them?
A4: Please refer to the Troubleshooting Guide section below for a detailed breakdown of potential issues and their solutions.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Target Gene/Promoter | EC50 / IC50 | Reference |
| hFXR-Gal4 Reporter Assay | - | - | 34 ± 3 nM | [11] |
| BSEP Activation | Huh-7 | BSEP | - | [1] |
| FGF19 Secretion | Hepatocytes | FGF19 | - | [1] |
| OATP1B3 Inhibition | - | OATP1B3 | 1.44 µM | [1] |
| BSEP Inhibition | - | BSEP | 1.5 µM | [1] |
| hUGT1A1 Inhibition | - | hUGT1A1 | 4.85 µM | [1] |
Table 2: In Vivo Activity of this compound
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Mouse Bile Duct Ligation (BDL) Model | 10 mg/kg, p.o., once daily for 9 days | Induced Fgf15 production, demonstrated antifibrotic efficacy | [1] |
| Mouse | 0.3, 1, 3, and 10 mg/kg, p.o., once daily for 9 days | Induced Fgf15 and SHP gene expression in the ileum | [1] |
Experimental Protocols
Detailed Protocol for a Cell-Based FXR Reporter Gene Assay
This protocol provides a detailed methodology for determining the dose-response curve of this compound using a luciferase reporter assay in a human liver cell line (e.g., HepG2 or Huh-7).
Materials:
-
Human hepatoma cells (HepG2 or Huh-7)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS, penicillin/streptomycin
-
Expression plasmid for human FXR
-
Reporter plasmid containing a luciferase gene driven by an FXR-responsive promoter (e.g., BSEP promoter)
-
Transfection reagent
-
This compound
-
Positive control (e.g., GW4064 or chenodeoxycholic acid - CDCA)
-
DMSO (vehicle)
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2 or Huh-7 cells in a white, opaque 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Transfection: On the following day, co-transfect the cells with the FXR expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration would be 10 mM. Then, dilute these stock solutions into the cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept constant and low (e.g., ≤ 0.1%).
-
Cell Treatment: After 24 hours of transfection, carefully remove the medium and replace it with 100 µL of medium containing the different concentrations of this compound, the positive control, or vehicle (DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Luciferase Assay: After the incubation period, remove the medium and add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure the luminescence signal using a luminometer.
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the data to the vehicle control.
-
Plot the normalized luminescence values against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Inconsistent transfection efficiency- Pipetting errors | - Ensure a single-cell suspension before seeding.- Optimize transfection reagent-to-DNA ratio and incubation times.- Use calibrated pipettes and be consistent with technique. |
| Low signal-to-noise ratio | - Low transfection efficiency- Insufficient compound potency- Suboptimal incubation time- Inappropriate cell line | - Optimize transfection protocol.- Ensure the concentration range is appropriate to capture the full dose-response.- Perform a time-course experiment (e.g., 18, 24, 36 hours) to determine the optimal incubation time.- Use a cell line known to have a robust response to FXR agonists (e.g., HepG2). |
| Incomplete or biphasic dose-response curve | - Compound cytotoxicity at high concentrations- Compound precipitation at high concentrations- Off-target effects at high concentrations | - Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to assess cytotoxicity.- Check the solubility of this compound in the assay medium.- If off-target effects are suspected, consider using a more specific assay or a counterscreen. |
| EC50 values differ significantly from published data | - Differences in assay conditions (cell line, reporter construct, incubation time)- Purity of the compound- Passage number of cells | - Standardize the assay protocol and ensure it aligns with published methods where possible.- Verify the purity of the this compound stock.- Use cells within a consistent and low passage number range. |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a Pharmacologically Differentiated Farnesoid X Receptor Agonist for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. besjournal.com [besjournal.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iris.unina.it [iris.unina.it]
Potential confounding factors in BMS-986339 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-986339.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active, potent, and non-bile acid agonist for the Farnesoid X Receptor (FXR).[1][2][3] Its primary mechanism of action is the activation of FXR, a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose homeostasis.[4][5][6]
Q2: What is the significance of this compound's tissue-selective activity?
This compound exhibits a context-dependent and tissue-selective activation profile.[3][7] It demonstrates differential induction of the FXR target gene, Fibroblast Growth Factor 15 (Fgf15), in the liver versus the ileum.[3][7][8] This tissue selectivity is a key feature, as it may offer a therapeutic advantage by minimizing adverse effects associated with systemic FXR activation, such as elevated plasma lipids, which have been observed with other FXR agonists.[3][7]
Q3: In which cell lines has this compound activity been characterized?
The activity of this compound has been characterized in several cell lines, including:
-
Huh-7 (human hepatoma) cells: Used to assess the activation of genes like the Bile Salt Export Pump (BSEP).[1][3]
-
HEK293 (human embryonic kidney) cells: Utilized in reporter assays, often stably expressing specific FXR isoforms (e.g., hFXR2) and reporter constructs for genes like BSEP and Intestinal Bile Acid-Binding Protein (IBABP).[3]
-
Primary human hepatocytes: Employed to evaluate the induction of genes such as Fibroblast Growth Factor 19 (FGF19).[1]
Q4: What are the known off-target effects of this compound?
This compound has been evaluated for off-target activities. It shows modest inhibition of cytochrome P450 isoforms CYP2C8 and CYP2C9, as well as the hERG channel.[1][3] It also inhibits the transporters OATP1B3 and BSEP, and the enzyme hUGT1A1 with IC50 values in the low micromolar range.[1][3] These off-target activities were not considered significant liabilities in preclinical studies due to their modest potency.[3]
Q5: How should I prepare and store this compound for in vitro and in vivo studies?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[9] It is crucial to be aware of the potential for DMSO to degrade over time, especially in the presence of water or upon repeated freeze-thaw cycles, which could potentially impact experimental results.[10][11] For in vivo studies in mice, this compound has been formulated in a vehicle of 90% PEG 400 and 10% ethanol or 5% ethanol, 90% PEG 400, and 5% TPGS.[3]
Troubleshooting Guides
In Vitro Assays
Issue 1: High variability or no dose-response in FXR reporter gene assays.
-
Potential Cause 1: Cell Health and Passage Number.
-
Troubleshooting: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered receptor expression or signaling pathways. Regularly thaw fresh vials of cells.
-
-
Potential Cause 2: Inconsistent Seeding Density.
-
Troubleshooting: Optimize and strictly control cell seeding density. Uneven cell distribution can lead to significant well-to-well variability.
-
-
Potential Cause 3: Serum Effects.
-
Troubleshooting: Components in serum can interfere with FXR activation. Consider reducing the serum concentration or using a serum-free medium during the treatment period. If serum is necessary, ensure the same batch is used throughout the experiment to minimize variability.
-
-
Potential Cause 4: Compound Stability.
-
Troubleshooting: Prepare fresh dilutions of this compound from a stock solution for each experiment. If using a stock solution stored in DMSO, minimize freeze-thaw cycles.[9]
-
-
Potential Cause 5: Clonal Variability of Reporter Cell Line.
-
Troubleshooting: If using a custom-generated stable cell line, screen multiple clones to select one with a robust and reproducible response to a reference FXR agonist like GW4064.[12]
-
Issue 2: Discrepancy between results in different cell lines (e.g., HEK293 vs. Huh-7).
-
Potential Cause: Context-Dependent FXR Activity.
-
Troubleshooting: This may be an expected outcome reflecting the tissue-selective nature of this compound.[3] The transcriptional machinery and co-factor availability can differ between cell types, leading to differential activation of target genes. It is crucial to select the cell line that is most relevant to the biological question being addressed. For liver-specific effects, primary hepatocytes or liver-derived cell lines like Huh-7 are more appropriate than kidney-derived HEK293 cells.
-
In Vivo Studies
Issue 1: High mortality or variability in the bile duct ligation (BDL) model.
-
Potential Cause 1: Surgical Inconsistency.
-
Troubleshooting: The BDL surgery is technically demanding. Ensure the surgical procedure is standardized and performed by experienced personnel. Variations in the ligation location and technique can significantly impact the degree of cholestasis and subsequent fibrosis, leading to high variability and mortality.[2][13][14]
-
-
Potential Cause 2: Post-operative Complications.
-
Troubleshooting: Implement a robust post-operative care protocol, including appropriate analgesia and monitoring for signs of infection or distress. Dehydration and infection are common causes of mortality.
-
-
Potential Cause 3: Animal Strain and Age.
-
Troubleshooting: Use a consistent strain and age of mice (e.g., C57BL/6 mice at 12-14 weeks of age) as susceptibility to BDL-induced injury can vary.[14]
-
Issue 2: Inconsistent or unexpected effects on gene expression in liver vs. ileum.
-
Potential Cause 1: Timing of Tissue Harvest.
-
Troubleshooting: The kinetics of gene expression can vary. Conduct a time-course experiment to determine the optimal time point for observing changes in the expression of target genes like Fgf15 and SHP in both the liver and ileum following this compound administration.
-
-
Potential Cause 2: Drug Formulation and Bioavailability.
-
Troubleshooting: Ensure the formulation of this compound is homogenous and administered consistently. Inconsistent dosing can lead to variable drug exposure and, consequently, variable target engagement in different tissues. The provided in vivo formulation is a suspension, so proper mixing is critical.[3]
-
-
Potential Cause 3: Animal Handling and Stress.
-
Troubleshooting: Stress can influence gene expression. Standardize animal handling procedures to minimize stress, which can be a confounding factor in in vivo experiments.
-
Quantitative Data
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| hFXR-Gal4 Reporter | HEK293 | EC50 | 66 ± 36 nM | [3] |
| hFXR2 IBABP Reporter | HEK293 | EC50 | 64 ± 19 nM | [3] |
| hFXR2 BSEP Reporter | HEK293 | EC50 | >4000 nM | [3] |
| BSEP Reporter | Huh-7 | EC50 | >40,000 nM | [3] |
| hERG Channel Inhibition | Patch Clamp | IC50 | 4.5 µM | [1][3] |
| CYP2C8 Inhibition | Human Liver Microsomes | IC50 | 8 µM | [1][3] |
| CYP2C9 Inhibition | Human Liver Microsomes | IC50 | 13.5 µM | [1][3] |
| OATP1B3 Inhibition | --- | IC50 | 1.44 µM | [1][3] |
| BSEP Inhibition | --- | IC50 | 1.5 µM | [1][3] |
| hUGT1A1 Inhibition | --- | IC50 | 4.85 µM | [1][3] |
Table 2: In Vivo Efficacy of this compound in a Mouse Bile Duct Ligation (BDL) Model
| Animal Model | Dosage | Dosing Regimen | Key Findings | Reference |
| Mouse BDL Model | 10 mg/kg | Once daily, p.o., for 9 days | Induced Fgf15 production, showed antifibrotic efficacy | [1] |
| Mouse BDL Model | 0.3, 1, 3, and 10 mg/kg | Once daily for 9 days | Induced Fgf15 and SHP gene expression in the ileum, decreased collagen levels | [1] |
Experimental Protocols & Visualizations
FXR Signaling Pathway
This compound acts as an agonist for the Farnesoid X Receptor (FXR). Upon binding, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR Response Elements (FXREs) in the promoter regions of target genes, modulating their transcription. In the liver, this leads to the induction of Small Heterodimer Partner (SHP), which in turn inhibits CYP7A1, the rate-limiting enzyme in bile acid synthesis. In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 15/19 (FGF15/19), which signals to the liver to also suppress bile acid synthesis.
Experimental Workflow: In Vitro FXR Reporter Assay
This workflow outlines the key steps for assessing the activity of this compound using a cell-based FXR reporter assay.
Logical Relationship: Troubleshooting In Vivo BDL Model Variability
This diagram illustrates the logical flow for troubleshooting common sources of variability in the bile duct ligation (BDL) model when testing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A comparison of two common bile duct ligation methods to establish hepatopulmonary syndrome animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of this compound, a Pharmacologically Differentiated Farnesoid X Receptor Agonist for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bile duct ligation of C57BL/6 mice as a model of hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing treatment duration with BMS-986339
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing treatment duration with BMS-986339.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active, potent, and non-bile acid agonist of the Farnesoid X Receptor (FXR).[1][2][3][4] FXR is a nuclear receptor that acts as a master regulator of bile acid homeostasis.[4][5] Activation of FXR by this compound leads to the regulation of genes involved in bile acid synthesis and transport, such as the upregulation of the Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 15 (FGF15) in mice (the human ortholog is FGF19).[1][5][6] This signaling cascade ultimately results in anti-fibrotic effects.[1][2]
Q2: What are the potential adverse effects associated with FXR agonists that might influence treatment duration?
A2: While specific adverse effects for this compound are still under investigation, clinical trials with other FXR agonists have reported side effects such as pruritus (itching) and elevations in plasma lipids.[2][3][4] These potential side effects should be monitored in preclinical models to help determine the optimal and tolerable treatment duration.
Q3: How does the tissue-selective profile of this compound impact experimental design?
A3: this compound exhibits a context-dependent and tissue-selective activation of FXR.[2][3][4][5] It has been shown to differentially induce FGF15 in the liver and ileum.[2][3][4] This suggests that the therapeutic effects may be achievable with a more targeted engagement, potentially minimizing side effects associated with broad FXR activation. Researchers should consider assessing target engagement in both hepatic and intestinal tissues when designing experiments.
Troubleshooting Guides
Issue 1: Sub-optimal anti-fibrotic efficacy observed in a preclinical model.
| Possible Cause | Troubleshooting Step |
| Inadequate Dose or Treatment Duration | The provided preclinical data in a mouse bile duct ligation (BDL) model showed efficacy with once-daily oral administration for 9 days at doses ranging from 0.3 to 10 mg/kg.[1] Consider a dose-escalation study or extending the treatment duration, while closely monitoring for any potential adverse effects. |
| Poor Drug Exposure | This compound exhibits low clearance and a long elimination half-life in mice and rats.[1] However, formulation or route of administration issues could lead to poor bioavailability. Verify the formulation and consider pharmacokinetic analysis to ensure adequate drug exposure. |
| Model-Specific Differences | The anti-fibrotic efficacy of this compound was demonstrated in a BDL mouse model.[1] The pathophysiology of other fibrosis models may respond differently to FXR agonism. Ensure the chosen animal model is appropriate for evaluating an FXR-targeted therapy. |
Issue 2: Observation of potential adverse effects (e.g., skin irritation, changes in lipid profiles) in treated animals.
| Possible Cause | Troubleshooting Step |
| Dose is too high | While aiming for maximal efficacy, the administered dose might be exceeding the therapeutic window. Reduce the dose and re-evaluate the balance between efficacy and the observed side effects. |
| Continuous high-level FXR activation | Continuous activation of FXR might lead to off-target effects or an exaggerated physiological response. Consider intermittent dosing schedules (e.g., every other day) to potentially mitigate these effects while maintaining therapeutic benefit. |
| Off-target effects | Although this compound is a potent FXR agonist, off-target activities at higher concentrations cannot be entirely ruled out without further specific testing. If dose reduction or schedule modification is ineffective, further investigation into the molecular basis of the adverse effect may be necessary. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Parameter | Value |
| Transporter Inhibition | OATP1B3 IC₅₀ | 1.44 µM[1] |
| BSEP IC₅₀ | 1.5 µM[1] | |
| Enzyme Inhibition | hUGT1A1 IC₅₀ | 4.85 µM[1] |
Table 2: In Vivo Pharmacokinetics of this compound (Compound 32)
| Species | Dose (p.o.) | Dose (i.v.) | Clearance | Volume of Distribution (Vss) | Elimination Half-life (t½) |
| Mouse | 5 mg/kg | 1 mg/kg | Low[1] | Not Specified | Long[1] |
| Rat | 5 mg/kg | 1 mg/kg | Low[1] | Not Specified | Long[1] |
Table 3: In Vivo Efficacy of this compound in a Mouse BDL Model
| Dosage | Dosing Regimen | Duration | Key Outcomes |
| 10 mg/kg | Once daily (p.o.) | 9 days | Induced Fgf15 production, demonstrated antifibrotic efficacy.[1] |
| 0.3, 1, 3, 10 mg/kg | Once daily (p.o.) | 9 days | Induced Fgf15 and SHP gene expression in the ileum; decreased hydroxyproline to total protein ratio and collagen levels.[1] |
Experimental Protocols
Key Experiment: Evaluation of Anti-fibrotic Efficacy in a Bile Duct Ligation (BDL) Mouse Model
Objective: To determine the effective dose and treatment duration of this compound for reducing liver fibrosis in a chemically induced mouse model.
Methodology:
-
Animal Model: Male C57BL/6 mice.
-
Induction of Fibrosis: Perform bile duct ligation (BDL) surgery to induce cholestatic liver injury and subsequent fibrosis. A sham-operated group will serve as a control.
-
Treatment Groups:
-
Sham + Vehicle
-
BDL + Vehicle
-
BDL + this compound (e.g., 0.3, 1, 3, 10 mg/kg)
-
-
Dosing: Administer this compound or vehicle orally, once daily, starting on the day of surgery for a predetermined duration (e.g., 9 days, based on initial studies).[1]
-
Monitoring: Monitor animal health, body weight, and any signs of adverse effects daily.
-
Endpoint Analysis (at the end of the treatment period):
-
Serum Analysis: Collect blood to measure markers of liver injury (e.g., ALT, AST) and function.
-
Gene Expression Analysis: Harvest liver and ileum tissues to quantify the mRNA levels of FXR target genes (e.g., SHP, Fgf15) via qPCR.
-
Histological Analysis: Perfuse and fix liver tissue for staining (e.g., Sirius Red) to assess collagen deposition and fibrosis.
-
Biochemical Analysis: Measure the hydroxyproline content in the liver as a quantitative marker of collagen.[1]
-
Visualizations
Caption: FXR Signaling Pathway Activation by this compound.
Caption: Preclinical Experimental Workflow for this compound.
Caption: Troubleshooting Logic for Sub-Optimal Efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a Pharmacologically Differentiated Farnesoid X Receptor Agonist for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Pharmacologically Differentiated Farnesoid X Receptor Agonist for the Treatment of Nonalcoholic Steatohepatitis | Scilit [scilit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights [mdpi.com]
Technical Support Center: BMS-986339 and Cell Viability Assays
Welcome to the technical support center for researchers utilizing BMS-986339 in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and orally active non-bile acid agonist for the Farnesoid X Receptor (FXR).[1][2] FXR is a nuclear receptor that plays a critical role in bile acid homeostasis, lipid metabolism, and inflammation.[3] Upon activation by this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in various metabolic pathways.[3] For instance, in Huh-7 cells, this compound has been shown to reduce the activation of genes expressing the Bile Salt Export Pump (BSEP).[1]
Q2: I am not observing a significant effect of this compound on the viability of my cell line. What are the possible reasons?
A2: Several factors could contribute to a lack of response:
-
Low FXR Expression: The cell line you are using may not express FXR at a high enough level for this compound to elicit a response. It is recommended to verify the FXR expression level in your cells via qPCR or Western blot.
-
Inappropriate Concentration Range: The concentrations of this compound used might be too low. While potent, the effective concentration can vary between cell lines. Consider performing a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 10 µM).[1]
-
Insufficient Incubation Time: The duration of exposure to the compound may not be long enough to induce a measurable effect on cell viability. An incubation time of 24 hours has been used in some studies.[1] You may need to optimize the incubation time for your specific cell line and assay.
-
Assay Interference: The components of your cell viability assay may be incompatible with this compound. Refer to the troubleshooting guide below for more details on potential assay interference.
Q3: What are the recommended concentrations and incubation times for this compound in cell viability assays?
A3: The optimal conditions will be cell-line and assay-dependent. Based on existing literature, a starting point for concentration could be a range from 0.1 nM to 10 µM.[1] For incubation time, 24 hours is a reasonable starting point.[1] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High background signal in no-cell control wells | Reagent contamination or interaction with media components. | Use fresh reagents and ensure that the assay medium is compatible with the chosen viability assay. Run a "reagent only" control to check for background. |
| Inconsistent results between replicate wells | Uneven cell seeding, edge effects in the plate, or pipetting errors. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate if edge effects are suspected. Use calibrated pipettes and consistent technique. |
| Unexpected increase in viability at high concentrations | Compound precipitation, off-target effects, or assay interference. | Visually inspect the wells for any signs of compound precipitation. Consider using a different type of viability assay to rule out interference. For example, if using a metabolic assay (like MTS), try a membrane integrity assay (like Calcein-AM). |
| "Right-shift" in dose-response curve compared to expected values | Drug-reagent interaction. | Some compounds can directly interact with the detection reagents in viability assays. A modified protocol where the drug-containing medium is removed and replaced with fresh medium before adding the assay reagent can mitigate this.[4] |
digraph "Troubleshooting_Flowchart" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Unexpected Cell\nViability Results"]; "Check_Controls" [shape=diamond, style=filled, fillcolor="#FBBC05", label="Are controls\n(vehicle, no-cell)\nbehaving as expected?"]; "High_Background" [label="High background in\nno-cell controls?"]; "Inconsistent_Replicates" [label="Inconsistent results\nbetween replicates?"]; "Unexpected_Viability_Increase" [label="Unexpected increase\nin viability at\nhigh concentrations?"]; "Check_Reagents" [shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Check for reagent\ncontamination or\nmedia interference."]; "Review_Seeding" [shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Review cell seeding\nprotocol and pipetting\ntechnique."]; "Investigate_Interference" [shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Investigate compound\nprecipitation or assay\ninterference."]; "End" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Problem Resolved"];
"Start" -> "Check_Controls"; "Check_Controls" -> "High_Background" [label="No"]; "High_Background" -> "Check_Reagents" [label="Yes"]; "Check_Reagents" -> "End"; "High_Background" -> "Inconsistent_Replicates" [label="No"]; "Inconsistent_Replicates" -> "Review_Seeding" [label="Yes"]; "Review_Seeding" -> "End"; "Inconsistent_Replicates" -> "Unexpected_Viability_Increase" [label="No"]; "Unexpected_Viability_Increase" -> "Investigate_Interference" [label="Yes"]; "Investigate_Interference" -> "End"; "Unexpected_Viability_Increase" -> "End" [label="No"]; "Check_Controls" -> "End" [label="Yes"]; }
Quantitative Data Summary
The following table provides a template for summarizing quantitative data from cell viability experiments with this compound. The values presented are hypothetical and should be replaced with your experimental data.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| Huh-7 | MTS | 24 | 4.5[1] |
| HepG2 | Calcein-AM | 48 | User-defined |
| LX-2 | MTS | 72 | User-defined |
Experimental Protocols
MTS Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium at 2X the final desired concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTS Reagent Addition and Incubation:
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.[5]
-
Calcein-AM Cell Viability Assay
This assay measures the number of live cells by detecting the activity of intracellular esterases.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTS Assay Protocol.
-
-
Preparation of Calcein-AM Staining Solution:
-
Prepare a working solution of Calcein-AM in a suitable buffer (e.g., PBS) at the concentration recommended by the manufacturer.
-
-
Staining:
-
Carefully remove the treatment medium from the wells.
-
Wash the cells once with PBS.
-
Add 100 µL of the Calcein-AM working solution to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm using a fluorescence microplate reader.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a Pharmacologically Differentiated Farnesoid X Receptor Agonist for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to FXR Agonists in Development for Non-Alcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals
The farnesoid X receptor (FXR) has emerged as a key therapeutic target in the treatment of non-alcoholic steatohepatitis (NASH), a chronic liver disease characterized by hepatic steatosis, inflammation, and fibrosis. Activation of FXR plays a crucial role in regulating bile acid, lipid, and glucose metabolism, and also exerts anti-inflammatory and anti-fibrotic effects.[1][2][3] This guide provides a comparative overview of BMS-986339, a novel FXR agonist from Bristol Myers Squibb, and other prominent FXR agonists in clinical development for NASH, including cilofexor (Gilead Sciences) and tropifexor (Novartis).
Mechanism of Action: The FXR Signaling Pathway
FXR is a nuclear receptor primarily expressed in the liver and intestines.[4] Its activation by endogenous bile acids or synthetic agonists leads to the transcription of several target genes that collectively contribute to metabolic homeostasis and the reduction of liver injury. A simplified representation of the FXR signaling pathway is depicted below.
Caption: FXR Signaling Pathway in NASH.
Comparative Efficacy Data
The following tables summarize key efficacy data from preclinical and clinical studies of this compound, cilofexor, and tropifexor. It is important to note that direct head-to-head clinical trial data is not yet available, and the developmental stages of these compounds differ.
Preclinical Efficacy of this compound
This compound has demonstrated potent and tissue-selective FXR activation in preclinical models, suggesting a differentiated pharmacological profile.[5][6]
| Parameter | Animal Model | Key Findings | Reference |
| FXR Activation | In vitro assays | Potent in vitro and in vivo activation of FXR. Showed a context-dependent profile with tissue-selective effects. | [5][6] |
| Antifibrotic Efficacy | Mouse bile duct ligation (BDL) model | Demonstrated robust antifibrotic efficacy.[7] Decreased the ratio of hydroxyproline to total protein content and decreased collagen levels. | [7] |
| Gene Expression | Mouse models | Induced Fgf15 and SHP (small heterodimer partner) gene expression in the ileum.[7] Showed differential induction of Fgf15 in the liver and ileum. | [5][6] |
Clinical Efficacy of Cilofexor (Phase 2)
| Parameter | Trial Design | Dose(s) | Key Findings | Reference |
| Hepatic Steatosis (MRI-PDFF) | 24-week, randomized, placebo-controlled | 30 mg, 100 mg | 100 mg: -22.7% median relative decrease vs. +1.9% for placebo. 39% of patients had a ≥30% decline in MRI-PDFF. | [8][9] |
| Liver Biochemistry | 24-week, randomized, placebo-controlled | 30 mg, 100 mg | Significant decreases in serum gamma-glutamyltransferase, C4, and primary bile acids in both dose groups. | [8][9] |
| Fibrosis Improvement (≥1 stage) | 48-week, randomized, placebo-controlled (ATLAS study - combination therapy) | 30 mg (monotherapy and in combination) | Monotherapy: 12% of patients. Combination with firsocostat: 21% of patients (vs. 11% for placebo). | [10][11] |
| NASH Resolution | 48-week, randomized, placebo-controlled (ATLAS study - combination therapy) | 30 mg (in combination with firsocostat) | 4.5% of patients (vs. 0% for placebo). | [10] |
Clinical Efficacy of Tropifexor (Phase 2)
| Parameter | Trial Design | Dose(s) | Key Findings | Reference |
| Hepatic Steatosis (MRI-PDFF) | 12-week and 48-week, randomized, placebo-controlled (FLIGHT-FXR study) | 140 µg, 200 µg | 12 weeks: Significant reductions in hepatic fat fraction. 48 weeks: Relative change in HFF of -31.25% (140 µg) and -39.54% (200 µg) vs. -3.58% for placebo. | [12][13] |
| Liver Biochemistry | 48-week, randomized, placebo-controlled (FLIGHT-FXR study) | 140 µg, 200 µg | Significant reduction in ALT levels at 48 weeks. | [12] |
| Fibrosis Improvement (≥1 stage) | 48-week, randomized, placebo-controlled (TANDEM study - monotherapy) | 140 µg | 32.3% of patients. | [14] |
| NASH Resolution | 48-week, randomized, placebo-controlled (TANDEM study - monotherapy) | 140 µg | 25.8% of patients. | [14] |
Comparative Safety and Tolerability
A common class effect of FXR agonists is pruritus (itching). The safety profiles of cilofexor and tropifexor from Phase 2 trials are summarized below. As this compound is in an earlier stage of development, comprehensive clinical safety data is not yet available.
| Adverse Event | Cilofexor (Phase 2) | Tropifexor (Phase 2) |
| Pruritus | 100 mg: 14% (moderate to severe) vs. 4% for placebo.[8][9] Combination with firsocostat: 28.2% (mild to moderate) vs. 15.4% for placebo.[10] | Dose-dependent increase in frequency, with higher incidence in the 140 µg and 200 µg groups. |
| Lipid Profile | Not reported as a significant adverse event in the cited studies. | Dose-dependent increase in LDL cholesterol and decrease in HDL cholesterol.[12] |
Experimental Protocols
Key Experimental Endpoints in NASH Clinical Trials
The development of drugs for NASH relies on both histological assessments and non-invasive biomarkers.
Caption: Key Endpoints in NASH Clinical Trials.
Liver Biopsy Protocol
Liver biopsy remains the gold standard for the diagnosis and staging of NASH and is a primary endpoint in late-stage clinical trials.[15][16]
-
Procedure: A percutaneous or transjugular liver biopsy is performed to obtain a tissue sample.
-
Sample Adequacy: A sample of at least 15 mm in length and containing at least 10 portal tracts is generally considered adequate for histological assessment.
-
Histological Evaluation: The biopsy specimen is stained with Hematoxylin and Eosin (H&E) and a connective tissue stain (e.g., Masson's trichrome or Sirius red).
-
Scoring Systems:
-
NAFLD Activity Score (NAS): A composite score (0-8) assessing steatosis (0-3), lobular inflammation (0-3), and hepatocellular ballooning (0-2). A NAS of ≥4 is often required for inclusion in clinical trials.[15]
-
NASH Clinical Research Network (CRN) Fibrosis Staging System: A 5-point scale (0-4) to stage the degree of fibrosis, from none (stage 0) to cirrhosis (stage 4).[15]
-
-
Primary Endpoints: Common primary endpoints in Phase 3 trials include:
-
A ≥1-stage improvement in fibrosis with no worsening of NASH.
-
NASH resolution with no worsening of fibrosis.
-
Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF)
MRI-PDFF is a non-invasive, quantitative imaging biomarker used to measure the percentage of fat in the liver. It is increasingly used as a primary or secondary endpoint in early-phase NASH clinical trials to assess changes in hepatic steatosis.[17][18][19]
-
Principle: MRI-PDFF distinguishes the signal from protons in water and fat within each voxel of the liver to calculate a fat fraction.
-
Acquisition: A multi-echo gradient-recalled echo (GRE) sequence is typically used. The acquisition is performed during a single breath-hold.
-
Data Analysis: Specialized software is used to generate a PDFF map of the entire liver, from which the mean PDFF is calculated.
-
Interpretation: A relative reduction of ≥30% in MRI-PDFF is considered a clinically meaningful response associated with histological improvement in NASH.[19]
Summary and Future Directions
This compound is a promising new FXR agonist with a differentiated preclinical profile suggesting potent anti-fibrotic efficacy and tissue-selective activation. Clinical data for this compound are not yet publicly available. In contrast, cilofexor and tropifexor have demonstrated proof-of-concept in Phase 2 clinical trials, showing efficacy in reducing hepatic steatosis and, in some cases, improving fibrosis, albeit with a notable incidence of pruritus.
The development of FXR agonists for NASH continues to evolve, with a focus on optimizing the benefit-risk profile. Key areas of ongoing research include:
-
Combination Therapies: Combining FXR agonists with drugs that have complementary mechanisms of action (e.g., ACC inhibitors, GLP-1 receptor agonists) to enhance efficacy and potentially mitigate side effects.[10][20]
-
Next-Generation FXR Agonists: Designing novel FXR agonists with improved tissue selectivity and reduced side effects.
-
Non-Invasive Biomarkers: Further validation and use of non-invasive biomarkers to monitor disease progression and treatment response, potentially reducing the need for repeated liver biopsies.
As more clinical data becomes available for this compound, a more direct comparison with other FXR agonists will be possible, further clarifying its potential role in the future treatment landscape of NASH.
References
- 1. Role of FXR in Liver Inflammation during Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of FXR in Liver Inflammation during Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of FXR in Bile Acid and Metabolic Homeostasis in NASH: Pathogenetic Concepts and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. surf.rutgers.edu [surf.rutgers.edu]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of this compound, a Pharmacologically Differentiated Farnesoid X Receptor Agonist for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cilofexor, a Nonsteroidal FXR Agonist, in Patients With Noncirrhotic NASH: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. gilead.com [gilead.com]
- 11. Gilead combination therapy for NASH misses primary Phase II trial goal [clinicaltrialsarena.com]
- 12. Tropifexor, a selective non-acid farnesoid X receptor agonist, improved nonalcoholic steatohepatitis in a phase 2 trial, but several issues remain to be resolved - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High doses of FXR agonist tropifexor reduce hepatic fat, serum ALT in patients with NASH | MDedge [ma1.mdedge.com]
- 14. Tropifexor plus cenicriviroc combination versus monotherapy in nonalcoholic steatohepatitis: Results from the phase 2b TANDEM study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histological assessment based on liver biopsy: the value and challenges in NASH drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recommendations for Diagnosis, Referral for Liver Biopsy, and Treatment of NAFLD and NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. Non-invasive, quantitative assessment of liver fat by MRI-PDFF as an endpoint in NASH trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MRI Quantification of Placebo Effect in Nonalcoholic Steatohepatitis Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Safety and efficacy of combination therapy with semaglutide, cilofexor and firsocostat in patients with non-alcoholic steatohepatitis: A randomised, open-label phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers for Farnesoid X Receptor (FXR) and Tyrosine Kinase 2 (TYK2) Target Engagement
An Important Clarification on the Target of BMS-986339
It is essential to clarify that this compound is an agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism. This guide will provide a comprehensive overview of biomarkers to assess the target engagement of FXR agonists like this compound.
Given the user's interest in Tyrosine Kinase 2 (TYK2), a key component of the Janus kinase (JAK) family involved in immune signaling, this guide will also dedicate a section to biomarkers for assessing the target engagement of TYK2 inhibitors. This will offer a thorough comparison for researchers and drug development professionals interested in both therapeutic targets.
Section 1: Farnesoid X Receptor (FXR) Agonists
FXR is a ligand-activated transcription factor highly expressed in the liver and intestines.[1] Its activation by agonists leads to the regulation of genes involved in bile acid homeostasis and metabolism.[2]
Signaling Pathway
Upon binding to an agonist, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[3] Key downstream targets include Small Heterodimer Partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19), which then signals in the liver to suppress bile acid production.[2] FXR also upregulates the expression of the Bile Salt Export Pump (BSEP), which is responsible for transporting bile acids out of hepatocytes.[4]
Caption: FXR Signaling Pathway.
Biomarkers for Target Engagement
The primary biomarkers for assessing FXR agonist target engagement are the downstream products of FXR activation.
| Biomarker | Description | Rationale for Use |
| Fibroblast Growth Factor 19 (FGF19) | A hormone primarily secreted by intestinal enterocytes upon FXR activation.[5] | A direct and sensitive indicator of intestinal FXR engagement. Serum levels of FGF19 increase in response to FXR agonists.[6] |
| Small Heterodimer Partner (SHP) | A nuclear receptor that is a direct target gene of FXR in the liver.[7] | Increased SHP mRNA expression in the liver is a marker of hepatic FXR activation.[8] |
| Bile Salt Export Pump (BSEP) | An ATP-binding cassette (ABC) transporter responsible for the efflux of bile salts from hepatocytes.[4] | Upregulation of BSEP mRNA and protein expression indicates FXR-mediated gene regulation in the liver.[9] |
Comparative Data for FXR Agonists
| Compound | Target | In Vitro Potency (EC50) | Key Biomarker Modulation |
| This compound | FXR Agonist | 34 nM (hFXR-Gal4)[10] | Induces Fgf15 (murine ortholog of FGF19) and SHP gene expression in vivo.[11] |
| Obeticholic Acid (OCA) | FXR Agonist | 99 nM | Increases FGF19 and suppresses C4 (a marker of bile acid synthesis). |
| Cilofexor | Non-steroidal FXR Agonist | 15 nM | Increases FGF19 and suppresses C4. |
| Tropifexor | Non-steroidal FXR Agonist | 0.2 nM | Increases FGF19 and suppresses C4. |
Experimental Protocols
-
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify FGF19 levels in serum or plasma.
-
Procedure Outline:
-
Wells of a microplate are pre-coated with a capture antibody specific for human FGF19.
-
Standards and samples are added to the wells, and FGF19 binds to the immobilized antibody.
-
After washing, a biotin-labeled detection antibody for FGF19 is added, forming a sandwich complex.
-
Streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotinylated detection antibody.
-
A substrate solution is added, and the HRP enzyme catalyzes a color change.
-
The intensity of the color is proportional to the amount of FGF19 in the sample and is measured using a microplate reader at 450 nm.[12][13]
-
-
Principle: Quantitative polymerase chain reaction (qPCR) is used to measure the relative mRNA expression levels of SHP and BSEP in liver tissue or hepatocytes.
-
Procedure Outline:
-
Total RNA is extracted from liver biopsies or cultured hepatocytes.
-
The RNA is reverse-transcribed into complementary DNA (cDNA).
-
The cDNA is then used as a template for qPCR with primers specific for SHP, BSEP, and a reference (housekeeping) gene.
-
The qPCR reaction is performed in the presence of a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
-
The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the reference gene.[14]
-
Section 2: Tyrosine Kinase 2 (TYK2) Inhibitors
TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling of key cytokines such as IL-12, IL-23, and Type I interferons, which are involved in inflammatory and autoimmune diseases.[15]
Signaling Pathway
Cytokines like IL-12 and IL-23 bind to their respective receptors, leading to the activation of TYK2 and another JAK family member (e.g., JAK2). The activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes, including those involved in inflammation.[16] For example, IL-12 signaling leads to the phosphorylation of STAT4 (pSTAT4).[17]
Caption: TYK2 Signaling Pathway.
Biomarkers for Target Engagement
Both direct and indirect biomarkers are used to assess the target engagement of TYK2 inhibitors.
| Biomarker | Description | Rationale for Use |
| Phosphorylated STAT4 (pSTAT4) | The phosphorylated form of STAT4, a key downstream target of the IL-12 signaling pathway.[17] | A direct pharmacodynamic biomarker of TYK2 inhibition. Reduced levels of pSTAT4 in response to IL-12 stimulation indicate target engagement. |
| Interleukin-17A (IL-17A) | A pro-inflammatory cytokine produced by Th17 cells, whose differentiation is promoted by IL-23. | An indirect biomarker of TYK2 inhibition. Reduced serum levels of IL-17A reflect the downstream effects of blocking the IL-23/TYK2 pathway.[18] |
| Beta-Defensin 2 (BD-2) | An antimicrobial peptide produced by keratinocytes in response to IL-17A.[19] | A sensitive downstream biomarker of IL-17A activity. Reduced serum levels of BD-2 indicate effective inhibition of the IL-23/IL-17 axis.[20][21] |
Comparative Data for TYK2 Inhibitors
| Compound | Target | In Vitro Potency (IC50) | Key Biomarker Modulation |
| Deucravacitinib | Allosteric TYK2 Inhibitor | 0.2 nM (Probe displacement)[22] | Reduces IL-17A and Beta-Defensin 2 levels.[15][18] |
| Brepocitinib | TYK2/JAK1 Inhibitor | Not specified | Lowers expression of inflammatory genes including IL-17A/F and IL-12B.[16] |
| Ropsacitinib | TYK2/JAK2 Inhibitor | Not specified | Reduces IL-17A and IL-17F expression.[16] |
Experimental Protocols
-
Principle: Phospho-flow cytometry is used to measure the levels of phosphorylated STAT4 within specific immune cell populations in whole blood or peripheral blood mononuclear cells (PBMCs).
-
Procedure Outline:
-
Cells are stimulated with IL-12 to induce STAT4 phosphorylation.
-
The cells are then fixed and permeabilized to allow antibodies to access intracellular proteins.
-
Cells are stained with fluorescently labeled antibodies specific for cell surface markers (to identify cell populations) and for pSTAT4.
-
The fluorescence of individual cells is measured using a flow cytometer.
-
The level of pSTAT4 is quantified within the cell population of interest.[4][7][9]
-
-
Principle: A sandwich ELISA is used to quantify the levels of IL-17A and Beta-Defensin 2 in serum or plasma.
-
Procedure Outline:
-
The procedure is similar to the FGF19 ELISA described above, but with capture and detection antibodies specific for either IL-17A or Beta-Defensin 2.
-
For Beta-Defensin 2, samples are added to wells pre-coated with an anti-BD-2 antibody. A biotinylated anti-BD-2 detection antibody is then used, followed by streptavidin-HRP and a substrate for colorimetric detection.[2][3][15]
-
For IL-17A, a similar sandwich ELISA format is employed with IL-17A-specific antibodies.[1][5]
-
References
- 1. ulab360.com [ulab360.com]
- 2. ibl-america.com [ibl-america.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. Intracellular Staining for Phosphorylated STAT4 and STAT5 in Mouse Splenocytes [bio-protocol.org]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. portal.cytodocs.com [portal.cytodocs.com]
- 7. Detection of intracellular phosphorylated STAT-4 by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iti.stanford.edu [iti.stanford.edu]
- 9. researchgate.net [researchgate.net]
- 10. Farnesoid X Receptor (FXR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. eaglebio.com [eaglebio.com]
- 13. Human FGF19 ELISA Kit (EHFGF19) - Invitrogen [thermofisher.com]
- 14. Decoding the role of the nuclear receptor SHP in regulating hepatic stellate cells and liver fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. phoenixpeptide.com [phoenixpeptide.com]
- 16. Discovery of this compound, a Pharmacologically Differentiated Farnesoid X Receptor Agonist for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of this compound, a Pharmacologically Differentiated Farnesoid X Receptor Agonist for the Treatment of Nonalcoholic Steatohepatitis | Scilit [scilit.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Vesicle- and Hepatocyte-Based Assays for Identification of Drug Candidates Inhibiting BSEP Function | Springer Nature Experiments [experiments.springernature.com]
- 20. axonmedchem.com [axonmedchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Action: A Comparative Guide to BMS-986339 and Other FXR Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the farnesoid X receptor (FXR) agonist, BMS-986339, with other relevant compounds in the same class. We delve into the mechanism of action, present comparative experimental data, and provide detailed experimental protocols to support further research and validation.
Executive Summary
This compound is a potent, orally active, non-bile acid agonist of the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose homeostasis.[1][2] Developed for the potential treatment of liver diseases such as nonalcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and primary sclerosing cholangitis (PSC), this compound has demonstrated a distinct, tissue-selective pharmacological profile with robust anti-fibrotic efficacy in preclinical models.[1][3][4] This guide compares the in vitro potency of this compound with other FXR agonists, outlines the underlying signaling pathways, and provides methodologies for key validation experiments.
Comparative Potency of FXR Agonists
The following table summarizes the in vitro potency of this compound and its comparators, highlighting their half-maximal effective concentrations (EC50) in activating FXR. Lower EC50 values indicate higher potency.
| Compound | EC50 (FXR Activation) | Assay Type | Reference |
| This compound | 34 nM | hFXR-Gal4 Assay | [5] |
| BMS-986318 | 53 nM | FXR Gal4 Assay | [6][7] |
| 350 nM | SRC-1 Recruitment Assay | [6][7] | |
| Tropifexor | 0.2 nM | HTRF Assay | [1][8][9][10] |
| Cilofexor | 43 nM | Not Specified | [3] |
Farnesoid X Receptor (FXR) Signaling Pathway
FXR is a nuclear receptor that, upon activation by an agonist like this compound, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
Key downstream targets of FXR activation include:
-
Small Heterodimer Partner (SHP): An atypical nuclear receptor that lacks a DNA-binding domain. Induced by FXR, SHP inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This represents a key negative feedback mechanism.
-
Bile Salt Export Pump (BSEP): A transporter protein responsible for the efflux of bile salts from hepatocytes into the bile canaliculi. Upregulation of BSEP by FXR promotes bile acid excretion.
-
Fibroblast Growth Factor 19 (FGF19) (Fgf15 in rodents): Secreted from the intestine upon FXR activation, FGF19 signals to the liver to suppress CYP7A1 expression, further contributing to the regulation of bile acid synthesis.[11]
A significant adverse effect associated with some FXR agonists is pruritus (itching). The exact mechanism is not fully understood but is thought to be a class effect of FXR agonism.[12] It may be related to the alteration of bile acid transport and potentially the induction of interleukin-31 (IL-31).[12][13]
Caption: FXR Signaling Pathway Activation by this compound.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of this compound and other FXR agonists.
FXR Reporter Gene Assay
This assay quantifies the ability of a compound to activate FXR and induce the expression of a reporter gene.
Objective: To determine the EC50 of a test compound for FXR activation.
Materials:
-
HEK293T cells
-
Expression plasmids for human FXR and RXR
-
A reporter plasmid containing a luciferase gene under the control of a promoter with FXREs (e.g., from the BSEP gene promoter).[14][15]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (e.g., this compound) and a reference agonist (e.g., GW4064)
-
Transfection reagent
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a suitable density.
-
Transfection: Co-transfect the cells with the FXR, RXR, and FXRE-luciferase reporter plasmids using a suitable transfection reagent.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the reference agonist. Replace the culture medium with a medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase readings to a control (e.g., a co-transfected Renilla luciferase plasmid or total protein concentration). Plot the normalized data against the compound concentration and fit a dose-response curve to determine the EC50 value.
Bile Duct Ligation (BDL) Mouse Model of Liver Fibrosis
The BDL model is a widely used in vivo model to induce cholestatic liver injury and fibrosis, allowing for the evaluation of the anti-fibrotic efficacy of test compounds.[2][16]
Objective: To assess the in vivo efficacy of an FXR agonist in reducing liver fibrosis.
Materials:
-
Male C57BL/6 mice
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Surgical instruments
-
Suture material
-
Test compound (e.g., this compound) formulated for oral administration
-
Vehicle control
Protocol:
-
Anesthesia: Anesthetize the mice.
-
Surgical Procedure: Make a midline abdominal incision to expose the common bile duct. Ligate the bile duct in two locations and transect it between the ligatures. In sham-operated control animals, the bile duct is exposed but not ligated.
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics.
-
Compound Administration: Begin daily oral administration of the test compound or vehicle to the BDL mice, typically starting one day after surgery.[17]
-
Study Duration: Continue the treatment for a predefined period, for example, 9 days.[2]
-
Sample Collection: At the end of the study, euthanize the mice and collect blood and liver tissue samples.
-
Analysis:
-
Biochemical Analysis: Measure serum levels of liver injury markers (e.g., ALT, AST, ALP, and total bilirubin).
-
Histological Analysis: Fix a portion of the liver in formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E) and a fibrosis-specific stain (e.g., Sirius Red or Masson's trichrome). Score the extent of liver fibrosis.
-
Gene Expression Analysis: Isolate RNA from a portion of the liver and perform quantitative real-time PCR (qRT-PCR) to measure the expression of FXR target genes (e.g., Shp, Bsep, Fgf15) and fibrosis markers (e.g., Col1a1, Timp1).
-
Hydroxyproline Assay: Quantify the total collagen content in the liver by measuring the hydroxyproline concentration.[2]
-
Caption: Experimental Workflow for the Bile Duct Ligation (BDL) Model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Discovery of this compound, a Pharmacologically Differentiated Farnesoid X Receptor Agonist for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Farnesoid X Receptor (FXR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Tropifexor - Wikipedia [en.wikipedia.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IL‐31 levels correlate with pruritus in patients with cholestatic and metabolic liver diseases and is farnesoid X receptor responsive in NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. caymanchem.com [caymanchem.com]
- 16. A novel murine model of reversible bile duct obstruction demonstrates rapid improvement of cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to BMS-986339 and Other Non-Bile Acid FXR Agonists
For Researchers, Scientists, and Drug Development Professionals
The farnesoid X receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis. Its role in mitigating inflammation and fibrosis has made it a promising therapeutic target for chronic liver diseases such as non-alcoholic steatohepatitis (NASH). While the bile acid analog obeticholic acid has demonstrated efficacy, its use has been associated with side effects like pruritus and dyslipidemia. This has spurred the development of non-bile acid FXR agonists with potentially improved safety and tolerability profiles. This guide provides a detailed comparison of BMS-986339 against other notable non-bile acid FXR agonists, focusing on their pharmacological profiles, preclinical and clinical data, and underlying mechanisms of action.
Farnesoid X Receptor (FXR) Signaling Pathway
Activation of FXR by an agonist leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. In the liver, this leads to the induction of the small heterodimer partner (SHP), which in turn inhibits cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. In the intestine, FXR activation induces the expression of fibroblast growth factor 19 (FGF19), which signals to the liver to suppress bile acid synthesis.
Comparative Overview of Non-Bile Acid FXR Agonists
This section details the pharmacological characteristics and clinical findings for this compound and other prominent non-bile acid FXR agonists.
This compound
This compound is a potent, orally active non-bile acid FXR agonist developed by Bristol Myers Squibb.[1][2] Preclinical studies have highlighted its distinct pharmacological profile, demonstrating potent and context-dependent activation of FXR.[3] This has suggested the potential for tissue-selective effects, which could translate to an improved therapeutic window.[3]
Mechanism of Action: this compound acts as a full agonist of the farnesoid X receptor.[1][2] It has been shown to form hydrogen bonds with key residues in the FXR ligand-binding domain, such as His298 and Asn287.[1] In vitro studies have demonstrated that this compound can reduce the activation of genes like the bile salt export pump (BSEP) in Huh-7 cells and FGF19 in hepatocytes.[1]
Preclinical Data: In a mouse model of bile duct ligation, oral administration of this compound (10 mg/kg, once daily for 9 days) induced the production of Fgf15 and demonstrated antifibrotic efficacy.[1] It also induced the expression of the small heterodimer partner (SHP) gene in the ileum to a similar extent as in the liver.[1] Pharmacokinetic studies in mice and rats have shown that this compound exhibits low clearance and a long elimination half-life.[1]
Tropifexor (LJN452)
Tropifexor, developed by Novartis, is another highly potent non-bile acid FXR agonist that has been investigated for the treatment of NASH and primary biliary cholangitis (PBC).[4][5]
Mechanism of Action: Tropifexor is a potent agonist of FXR.[4]
Preclinical and Clinical Data: Preclinical studies in rodent models demonstrated potent in vivo activity through the induction of FXR target genes.[4] In a phase 2b study (FLIGHT-FXR) in patients with fibrotic NASH, higher doses of tropifexor (140 µg and 200 µg) led to improvements in key biomarkers, including hepatic fat fraction and alanine aminotransferase (ALT), after 12 weeks.[5] However, the long-term phase 2b trial did not meet the primary endpoint of a statistically significant improvement in fibrosis at week 48.[6] Pruritus was a common adverse event, with a dose-dependent incidence.[6]
Cilofexor (GS-9674)
Cilofexor, developed by Gilead Sciences, is a non-steroidal FXR agonist that has been evaluated in clinical trials for NASH and primary sclerosing cholangitis (PSC).
Mechanism of Action: Cilofexor is a potent FXR agonist.
Clinical Data: In a phase 2 trial involving patients with non-cirrhotic NASH, cilofexor (100 mg) administered for 24 weeks resulted in significant reductions in hepatic steatosis, liver biochemistry markers, and serum bile acids.[7] However, it did not lead to significant changes in liver fibrosis scores.[7] Moderate to severe pruritus was more common in the 100 mg dose group compared to placebo.[7] Combination therapy of cilofexor with other agents like semaglutide and firsocostat has also been explored in NASH.[8]
EDP-305
EDP-305 is a potent, selective, non-bile acid FXR agonist developed by Enanta Pharmaceuticals.
Mechanism of Action: EDP-305 is a potent FXR agonist with minimal cross-reactivity to the Takeda G-protein-coupled receptor 5 (TGR5), another bile acid receptor.[9]
Preclinical and Clinical Data: In preclinical mouse models of liver disease, EDP-305 demonstrated potent suppression of liver injury and fibrosis.[9] A phase 2 study (ARGON-1) in NASH patients showed that the 2.5 mg dose of EDP-305 met the primary endpoint of reducing ALT levels at 12 weeks and also reduced liver fat content.[1] However, pruritus was a significant side effect, leading to a high discontinuation rate in the 2.5 mg dose group.[6]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and other non-bile acid FXR agonists to facilitate a direct comparison of their pharmacological and clinical profiles.
Table 1: In Vitro Potency of Non-Bile Acid FXR Agonists
| Compound | Assay | EC50 (nM) | Efficacy (% of max response) | Cell Line | Reference |
| This compound | hFXR-Gal4 | 66 ± 36 | 109 | - | [3] |
| Tropifexor | FXR Reporter | 9.5 | 118 | - | [10] |
| EDP-305 | Full-length hFXR Reporter | 8 | 152 | HEK293 | [11][12][13] |
Data for other compounds is limited in the public domain.
Table 2: Preclinical Pharmacokinetics of Non-Bile Acid FXR Agonists
| Compound | Species | Dose (mg/kg) | Route | Cmax (µM) | Tmax (h) | Half-life (h) | Bioavailability (%) | Reference |
| This compound | Mouse | 5 | p.o. | - | - | - | - | [1] |
| Rat | 5 | p.o. | - | - | long | - | [1] | |
| Tropifexor | Rat | - | p.o. | - | - | - | 6 | [10] |
| Cilofexor | - | - | - | - | - | - | - | - |
| EDP-305 | - | - | - | - | - | - | - | - |
Detailed pharmacokinetic parameters for all compounds are not consistently available in the provided search results.
Table 3: Clinical Efficacy of Non-Bile Acid FXR Agonists in NASH (Phase 2 Data)
| Compound | Study | Dose | Treatment Duration | Key Efficacy Endpoints | Adverse Events | Reference |
| Tropifexor | FLIGHT-FXR | 140 µg, 200 µg | 12 weeks | Improved hepatic fat fraction and ALT | Dose-dependent pruritus | [5] |
| 48 weeks | Did not meet primary endpoint for fibrosis improvement | [6] | ||||
| Cilofexor | - | 100 mg | 24 weeks | Reduced hepatic steatosis, improved liver biochemistry | Pruritus | [7] |
| EDP-305 | ARGON-1 | 2.5 mg | 12 weeks | Reduced ALT and liver fat content | High incidence of pruritus leading to discontinuation | [1][6] |
Clinical data for this compound is not yet publicly available.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of methodologies used in the evaluation of these non-bile acid FXR agonists.
In Vitro FXR Activation Assay (hFXR-Gal4 Assay)
Objective: To determine the potency and efficacy of a compound in activating the human farnesoid X receptor.
Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., HEK293T) is cultured under standard conditions.
-
Transfection: Cells are transiently transfected with two plasmids: one expressing a fusion protein of the human FXR ligand-binding domain (LBD) and the Gal4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a Gal4 upstream activation sequence (UAS).
-
Compound Treatment: Following transfection, cells are treated with various concentrations of the test compound (e.g., this compound) or a reference agonist for a specified period (e.g., 24 hours).
-
Luciferase Assay: After treatment, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control (e.g., vehicle-treated cells). The EC50 (half-maximal effective concentration) and maximal efficacy are calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Murine Model of Bile Duct Ligation (BDL)
Objective: To evaluate the antifibrotic efficacy of an FXR agonist in a model of cholestatic liver injury.
Methodology:
-
Animal Model: Male C57BL/6 mice are used.
-
Surgical Procedure: Under anesthesia, a midline laparotomy is performed to expose the common bile duct. The bile duct is then ligated at two points, and the section between the ligatures is excised. Sham-operated animals undergo the same procedure without bile duct ligation.
-
Compound Administration: The test compound (e.g., this compound at 10 mg/kg) is administered orally once daily for a specified duration (e.g., 9 days), starting at a defined time point post-surgery.
-
Endpoint Analysis: At the end of the treatment period, animals are euthanized, and blood and liver tissue are collected.
-
Biochemical Analysis: Serum levels of liver enzymes (e.g., ALT, AST) and bilirubin are measured.
-
Gene Expression Analysis: Hepatic and ileal expression of FXR target genes (e.g., Fgf15, SHP) is quantified by qRT-PCR.
-
Histological Analysis: Liver sections are stained with Sirius Red to assess collagen deposition and fibrosis.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel non-bile acid FXR agonist.
Conclusion
This compound represents a promising non-bile acid FXR agonist with a distinct, context-dependent activation profile that may offer a differentiated therapeutic approach for NASH and other fibrotic liver diseases. While direct clinical comparisons are not yet available, preclinical data suggest potent FXR activation and antifibrotic effects. Other non-bile acid FXR agonists like tropifexor, cilofexor, and EDP-305 have shown mixed results in clinical trials, with efficacy often accompanied by dose-limiting pruritus. The continued development and clinical evaluation of this compound will be crucial in determining its ultimate place in the therapeutic landscape for chronic liver disease, with the hope of providing a safe and effective treatment option for patients. Further research is warranted to fully elucidate the clinical implications of its unique pharmacological profile.
References
- 1. Enanta reports results of EDP-305 ARGON-1 Phase 2a study for NASH [clinicaltrialsarena.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gilead combination therapy for NASH misses primary Phase II trial goal [clinicaltrialsarena.com]
- 5. novartis.com [novartis.com]
- 6. EDP-305 in patients with NASH: A phase II double-blind placebo-controlled dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cilofexor, a Nonsteroidal FXR Agonist, in Patients With Noncirrhotic NASH: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of combination therapy with semaglutide, cilofexor and firsocostat in patients with non-alcoholic steatohepatitis: A randomised, open-label phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enanta Announces Results of INTREPID Study of EDP-305 for the Treatment of Primary Biliary Cholangitis - BioSpace [biospace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. enanta.com [enanta.com]
- 12. enanta.com [enanta.com]
- 13. enanta.com [enanta.com]
Independent Validation of BMS-986339's Effects on Fibrosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical anti-fibrotic effects of BMS-986339, a novel farnesoid X receptor (FXR) agonist, with other FXR agonists that have been independently studied. Due to the limited availability of independent research on this compound, this guide primarily relies on manufacturer-published data for this compound and compares it with independently validated data for other agents in the same class.
Introduction to Farnesoid X Receptor (FXR) Agonists in Fibrosis
Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a key regulator of bile acid, lipid, and glucose metabolism, as well as inflammatory and fibrotic processes.[1] Activation of FXR has been shown to have protective effects against liver injury and fibrosis in various preclinical models.[2] This has led to the development of several synthetic FXR agonists as potential therapeutics for fibrotic diseases, particularly non-alcoholic steatohepatitis (NASH) with liver fibrosis.[1]
This compound is a potent, non-bile acid FXR agonist developed by Bristol-Myers Squibb.[3] Preclinical studies by the manufacturer have suggested its potential as an anti-fibrotic agent. This guide aims to present the available data for this compound and compare it with other FXR agonists, namely obeticholic acid (OCA), cilofexor, and tropifexor, for which independent preclinical and clinical data are more readily available.
FXR Signaling Pathway
The activation of FXR by an agonist initiates a signaling cascade that leads to the transcription of several genes involved in metabolic regulation and the suppression of fibrogenesis. A simplified representation of this pathway is provided below.
Preclinical Data Comparison
The following tables summarize the available preclinical data for this compound and comparator FXR agonists in animal models of liver fibrosis. It is crucial to note that the data for this compound is from a study conducted by its manufacturer.
Table 1: this compound Preclinical Efficacy in Liver Fibrosis (Manufacturer Data)
| Parameter | This compound |
| Animal Model | Bile Duct Ligation (BDL) in mice |
| Treatment Duration | 9 days |
| Dosage | 10 mg/kg, once daily (oral) |
| Key Anti-Fibrotic Findings | - Decreased ratio of hydroxyproline to total protein content- Decreased collagen levels |
| Mechanism of Action Confirmation | - Induced Fgf15 and SHP (Small Heterodimer Partner) gene expression in the ileum |
| Source | Nara et al., J Med Chem, 2022[3] |
Table 2: Independent Preclinical Efficacy of Comparator FXR Agonists in Liver Fibrosis
| Parameter | Obeticholic Acid (OCA) | Cilofexor (GS-9674) | Tropifexor (LJN452) |
| Animal Model | Bile Duct Ligation (BDL) in mice | Choline-deficient high-fat diet + NaNO2 in rats (NASH model) | Stelic Animal Model (STAM) of NASH in mice |
| Treatment Duration | 5 and 12 days | 6 weeks | 3 weeks |
| Dosage | 40 mg/kg | 10 and 30 mg/kg | 0.1, 0.3, 1 mg/kg |
| Key Anti-Fibrotic Findings | - Aggravated liver fibrosis and necrosis in BDL mice in one study[4] - Improved short-term memory and reversed neuronal senescence in BDL mice in another study[5] | - Dose-dependent reduction in Picro-Sirius red-stained area (-41% at 10 mg/kg, -69% at 30 mg/kg) - Reduced hepatic hydroxyproline content (-41% at 30 mg/kg) - Reduced expression of profibrogenic genes (col1a1, pdgfr-β)[2][6] | - Reversed established fibrosis - Reduced Nonalcoholic Fatty Liver Disease Activity Score (NAS) - Reduced hepatic triglycerides[7] |
| Source | Li et al., Chem Biol Interact, 2025[4]; McMillin et al., Am J Pathol, 2023[5] | Schwabl et al., Biomedicines, 2021[2][6] | Vaidya et al., Hepatol Commun, 2018[7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of experimental data. Below are summaries of the experimental protocols used in the cited preclinical studies.
Bile Duct Ligation (BDL) Model
The BDL model is a widely used surgical model to induce cholestatic liver injury and fibrosis.
Carbon Tetrachloride (CCl4)-Induced Fibrosis Model
The CCl4 model is a toxicant-induced model of liver fibrosis that mimics aspects of chronic liver injury.[8][9][10]
Clinical Trial Landscape for FXR Agonists
While preclinical data provides a foundation, clinical trials are essential to validate the efficacy and safety of new drugs in humans. As of late 2025, there is no publicly available information on clinical trials for this compound from independent sources. However, other FXR agonists have progressed to clinical development for NASH and other fibrotic diseases.
Table 3: Overview of Clinical Development of Comparator FXR Agonists for Fibrotic Diseases
| Drug | Disease | Phase of Development | Key Findings on Fibrosis | Source |
| Obeticholic Acid (OCA) | NASH with Fibrosis | Phase 3 (REGENERATE trial) | - At 18 months, 23.1% of patients on 25 mg OCA showed improvement in liver fibrosis by at least one stage with no worsening of NASH.[11] - Associated with pruritus and unfavorable lipid changes.[12][13] | Younossi et al., The Lancet, 2019[11] |
| Cilofexor (GS-9674) | NASH with Fibrosis | Phase 2 | - Reduced hepatic steatosis and liver transaminases.[2] - Did not significantly reduce liver fibrosis at a low dose in patients with advanced fibrosis.[2] | Schwabl et al., Biomedicines, 2021[2] |
| Tropifexor (LJN452) | NASH with Fibrosis | Phase 2 (FLIGHT-FXR trial) | - Showed dose-dependent reductions in hepatic fat and alanine aminotransferase.[14] - Full 48-week biopsy data on fibrosis are anticipated.[14] | Sanyal et al., AASLD, 2019[14] |
Summary and Future Directions
The preclinical data for this compound, as reported by its developers, suggests that it is a potent FXR agonist with anti-fibrotic activity in a mouse model of liver fibrosis.[3] Its differentiated pharmacological profile with tissue-selective effects is highlighted as a potential advantage.[3]
However, a critical gap remains in the form of independent validation. The available data for comparator FXR agonists, such as obeticholic acid, cilofexor, and tropifexor, from independent academic and clinical studies, provide a mixed but promising picture for this class of drugs in treating fibrosis. While OCA has shown some efficacy in improving fibrosis in a Phase 3 trial, it is associated with notable side effects.[11][12][13] Newer generation non-bile acid FXR agonists like cilofexor and tropifexor are in earlier stages of clinical development, with initial results showing effects on markers of liver health.[2][14]
For this compound to establish its position as a viable anti-fibrotic therapy, the following will be crucial:
-
Independent Preclinical Studies: Replication of the anti-fibrotic effects of this compound by independent research groups in various well-established animal models of fibrosis is necessary.
-
Clinical Trials: Rigorous, well-designed clinical trials are needed to evaluate the safety and efficacy of this compound in patients with fibrotic diseases.
-
Comparative Efficacy and Safety: Head-to-head comparisons with other FXR agonists in both preclinical and clinical settings will be important to understand its relative benefits and risks.
References
- 1. FXR agonists in NASH treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Obeticholic acid aggravates liver fibrosis by activating hepatic farnesoid X receptor-induced apoptosis in cholestatic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Cholestatic Therapy with Obeticholic Acid Improves Short-Term Memory in Bile Duct-Ligated Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tropifexor‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 10. ichorlifesciences.com [ichorlifesciences.com]
- 11. Obeticholic acid improves liver fibrosis and other histological features of NASH | EurekAlert! [eurekalert.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. novartis.com [novartis.com]
A Side-by-Side Analysis of Farnesoid X Receptor Agonists: BMS-986339 and Tropifexor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two investigational farnesoid X receptor (FXR) agonists, BMS-986339 and tropifexor. Both non-bile acid agonists have been developed for the treatment of nonalcoholic steatohepatitis (NASH) and other cholestatic liver diseases. This analysis is based on publicly available preclinical and clinical data to assist researchers in understanding their distinct pharmacological profiles.
Core Mechanism of Action: FXR Agonism
This compound and tropifexor are potent agonists of the farnesoid X receptor, a nuclear receptor primarily expressed in the liver and intestines.[1][2] FXR is a master regulator of bile acid, lipid, and glucose metabolism.[3][4] Activation of FXR by these synthetic agonists initiates a signaling cascade that leads to the transcription of several target genes involved in maintaining metabolic homeostasis. This includes the regulation of genes such as the bile salt export pump (BSEP), small heterodimer partner (SHP), and fibroblast growth factor 19 (FGF19, or its mouse ortholog Fgf15), while downregulating genes like CYP8B1, which is involved in bile acid synthesis.[1][3]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and tropifexor from in vitro and in vivo studies. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Potency and Activity
| Parameter | This compound | Tropifexor (LJN452) | Reference |
| hFXR-Gal4 Assay EC50 | Potent (specific value not publicly disclosed) | 0.2 nM | [2][5] |
| hFXR SRC-1 Recruitment EC50 | Potent (specific value not publicly disclosed) | 0.20 nM | [6] |
| BSEP Promoter Activity EC50 | Inactive in Huh-7 cells | 0.26 nM | [6][7] |
| I-BABP Promoter Activity | Inactive in Huh-7 cells | Not Reported | [7] |
Table 2: In Vivo Pharmacodynamic Effects (Rodent Models)
| Parameter | This compound | Tropifexor (LJN452) | Reference |
| Ileal Fgf15 Induction | Robust induction | Potent induction | [2][3] |
| Hepatic SHP Induction | Context-dependent | ~6-fold max induction at 1.0 mg/kg | [2][3] |
| Hepatic BSEP Induction | Reduced activation | Significant induction at 0.3 mg/kg | [2][3] |
| Hepatic CYP8B1 Repression | Not explicitly reported | Fully repressed at >0.03 mg/kg | [3] |
| Antifibrotic Efficacy | Robust efficacy in mouse BDL model | Reversal of established fibrosis in STAM mice | [2][6] |
Table 3: Clinical Observations in NASH Patients (Phase 2 Trials)
| Parameter | This compound | Tropifexor | Reference |
| Phase of Development | Preclinical | Phase 2 (Discontinued) | [8][9] |
| Effect on Liver Fat | Not Applicable | Dose-dependent, robust reduction | [7] |
| Effect on Liver Biochemistry | Not Applicable | Improved | [7] |
| Pruritus (Itching) | Not Applicable | Mild, dose-dependent increase | [7] |
| LDL Cholesterol | Not Applicable | Dose-dependent increase | [7] |
| Long-term Efficacy (Biopsy) | Not Applicable | Failed to show statistical significance at week 48 | [7] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided.
References
- 1. biocytogen.com [biocytogen.com]
- 2. Tropifexor plus cenicriviroc combination versus monotherapy in nonalcoholic steatohepatitis: Results from the phase 2b TANDEM study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tropifexor plus cenicriviroc combination versus monotherapy in nonalcoholic steatohepatitis: Results from the phase 2b TANDEM study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mouse model of NASH that replicates key features of the human disease and progresses to fibrosis stage 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy, Safety and Tolerability of the Combination of Tropifexor & Licogliflozin and Each Monotherapy, Compared With Placebo in Adult Patients With NASH and Liver Fibrosis. [ctv.veeva.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
BMS-986339: A Comparative Analysis of Farnesoid X Receptor (FXR) Selectivity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of BMS-986339's Performance Against Other FXR Agonists with Supporting Experimental Data.
This compound is a potent, non-bile acid agonist of the Farnesoid X Receptor (FXR) under investigation for the treatment of nonalcoholic steatohepatitis (NASH). A key attribute of a successful therapeutic is its selectivity for the intended target, minimizing off-target effects and potential adverse events. This guide provides a comparative analysis of the selectivity of this compound for FXR against other relevant nuclear receptors and compares its profile to other well-characterized FXR agonists.
Quantitative Selectivity Profile
The following table summarizes the in vitro potency and selectivity of this compound compared to other notable FXR agonists. The data highlights the high selectivity of this compound for FXR.
| Compound | Target | EC50 / IC50 (nM) | Selectivity Notes |
| This compound | FXR (human) | ~31.6 | Highly selective; IC50 > 12,000 nM for 7 other nuclear hormone receptors. [1] |
| CYP2C8 | 8,000 | ||
| CYP2C9 | 13,500 | ||
| hERG | 4,500 | ||
| OATP1B3 | 1,440 | ||
| BSEP | 1,500 | ||
| hUGT1A1 | 4,850 | ||
| Obeticholic Acid (OCA) | FXR | Potent agonist (~100-fold > CDCA) | Selective FXR agonist.[2][3] |
| GW4064 | FXR | 15 - 90 | No activity at other nuclear receptors up to 1 µM.[4][5][6] |
| Tropifexor | FXR | 0.2 | >10,000-fold selectivity for FXR over other nuclear receptors. |
| Cilofexor | FXR | Potent agonist | Selective nonsteroidal FXR agonist.[7] |
EC50: Half-maximal effective concentration for agonists. IC50: Half-maximal inhibitory concentration. Data is compiled from various in vitro assays and sources.
Experimental Methodologies
The selectivity and potency of this compound and other FXR agonists are typically determined using a combination of in vitro assays. The two primary methods are Luciferase Reporter Gene Assays and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assays.
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate a target nuclear receptor and drive the expression of a reporter gene, in this case, luciferase.
Workflow Diagram:
Caption: Workflow for a Luciferase Reporter Gene Assay.
Protocol:
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293T, HepG2) in 96-well plates and allow them to adhere overnight.
-
Transfection: Transfect the cells with plasmids encoding the full-length nuclear receptor of interest (e.g., FXR, LXR, PXR) and a reporter plasmid containing a luciferase gene under the control of a response element for that receptor. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.
-
Compound Incubation: Following transfection, the cells are treated with a range of concentrations of the test compound (e.g., this compound) or a reference agonist.
-
Lysis: After an incubation period (typically 16-24 hours), the cells are lysed to release the expressed luciferase enzyme.
-
Luminescence Reading: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer. The light output is proportional to the level of nuclear receptor activation.
-
Data Analysis: The data is normalized to the control reporter and plotted against the compound concentration to determine the EC50 value.
TR-FRET Coactivator Recruitment Assay
This biochemical assay measures the direct interaction of a ligand-activated nuclear receptor with a coactivator peptide.
Workflow Diagram:
Caption: Workflow for a TR-FRET Coactivator Recruitment Assay.
Protocol:
-
Reagent Preparation: Prepare solutions of the test compound, the ligand-binding domain (LBD) of the nuclear receptor fused to an epitope tag (e.g., GST-FXR-LBD), a terbium-labeled antibody against the tag, and a fluorescein-labeled coactivator peptide.
-
Assay Plate Setup: Add the reagents to a low-volume 384-well plate.
-
Incubation: Incubate the plate at room temperature to allow for binding to occur.
-
TR-FRET Reading: Read the plate on a TR-FRET-compatible plate reader. The reader excites the terbium donor fluorophore, and if the coactivator peptide is recruited to the LBD (due to agonist binding), energy is transferred to the fluorescein acceptor, resulting in a FRET signal.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated and plotted against the compound concentration to determine the EC50.
Farnesoid X Receptor (FXR) Signaling Pathway
FXR is a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose homeostasis. Upon activation by an agonist like this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.
Caption: Simplified FXR Signaling Pathway.
Conclusion
The available preclinical data strongly support the high selectivity of this compound for the Farnesoid X Receptor. Its potency against FXR, combined with a lack of significant activity against a panel of other nuclear receptors at physiologically relevant concentrations, suggests a favorable safety profile with a reduced potential for off-target effects. This differentiates it from some other FXR agonists and underscores its potential as a targeted therapy for NASH and other metabolic diseases. Further clinical evaluation is necessary to confirm these findings in humans.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Comparative potency of obeticholic acid and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the Potential for Cytochrome P450 and Transporter-Mediated Drug-Drug Interactions for Cilofexor, a Selective Nonsteroidal Farnesoid X Receptor (FXR) Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Combination Therapy Landscape in NASH: A Comparative Guide for Researchers
The treatment paradigm for non-alcoholic steatohepatitis (NASH) is increasingly shifting towards combination therapies that target multiple pathogenic pathways. While the novel, non-bile acid Farnesoid X Receptor (FXR) agonist, BMS-986339, is a promising candidate in this space, clinical data on its use in combination regimens is not yet available. However, by examining clinical trials of other FXR agonists, such as cilofexor, in combination with other NASH drug candidates, we can gain valuable insights into the potential efficacy and safety of such approaches.
This guide provides a comparative overview of key combination strategies for NASH, with a focus on data from clinical trials involving the FXR agonist cilofexor with an Acetyl-CoA Carboxylase (ACC) inhibitor (firsocostat) and a Glucagon-Like Peptide-1 (GLP-1) receptor agonist (semaglutide). This information serves as a crucial reference for researchers and drug development professionals exploring the future of NASH therapeutics.
Mechanism of Action: A Multi-pronged Attack on NASH Pathophysiology
NASH is a complex disease characterized by hepatic steatosis, inflammation, and fibrosis. Combination therapies aim to address these different facets of the disease simultaneously.
-
FXR Agonists (e.g., this compound, cilofexor): FXR is a nuclear receptor highly expressed in the liver and intestine. Its activation plays a critical role in regulating bile acid, lipid, and glucose metabolism. FXR agonists have been shown to reduce liver fat, inflammation, and fibrosis.[1][2] this compound is a potent, non-bile acid FXR agonist that has demonstrated robust anti-fibrotic efficacy in preclinical models.[1][2][3][4]
-
ACC Inhibitors (e.g., firsocostat): ACC is a key enzyme in de novo lipogenesis (DNL), the process of converting carbohydrates into fatty acids in the liver. By inhibiting ACC, these drugs can reduce the production of new fat in the liver, thereby decreasing steatosis.[5]
-
GLP-1 Receptor Agonists (e.g., semaglutide): GLP-1 receptor agonists are primarily used to treat type 2 diabetes. They improve glycemic control, promote weight loss, and have been shown to reduce liver fat and inflammation.[6]
The following diagram illustrates the distinct and complementary pathways targeted by these drug classes.
Clinical Trial Data: A Head-to-Head Comparison
The following tables summarize the quantitative data from two key clinical trials evaluating cilofexor in combination with firsocostat (ATLAS trial) and semaglutide.
Table 1: Cilofexor and Firsocostat Combination Therapy (ATLAS Trial)
The ATLAS trial (NCT03449446) was a Phase 2b study that evaluated various monotherapy and combination regimens of cilofexor, firsocostat, and the ASK1 inhibitor selonsertib in patients with advanced fibrosis (F3-F4) due to NASH.[7][8][9]
| Endpoint | Placebo (n=55) | Cilofexor 30 mg + Firsocostat 20 mg (n=56) | p-value vs. Placebo |
| Fibrosis Improvement (≥1 stage) without worsening of NASH | 11% | 21% | 0.17 |
| NASH Resolution without worsening of fibrosis | 0% | 4.5% | 0.35 |
| ≥2-point reduction in NAS | - | Statistically Significant Improvement | <0.05 |
| Reduction in Steatosis | - | Statistically Significant Improvement | <0.05 |
| Reduction in Hepatocellular Ballooning | - | Statistically Significant Improvement | <0.05 |
| Reduction in Lobular Inflammation | - | Statistically Significant Improvement | <0.05 |
| Change in ALT | - | Statistically Significant Improvement | <0.05 |
| Change in AST | - | Statistically Significant Improvement | <0.05 |
| Change in Bilirubin | - | Statistically Significant Improvement | <0.05 |
| Change in ELF Score | - | Statistically Significant Improvement | <0.05 |
Data from the 48-week analysis of the ATLAS trial.[7][10]
Table 2: Semaglutide in Combination with Cilofexor and/or Firsocostat
A Phase 2, open-label trial (NCT03987074) evaluated the safety and efficacy of semaglutide alone and in combination with cilofexor and/or firsocostat in patients with NASH and mild to moderate fibrosis.[11][12]
| Endpoint | Semaglutide Monotherapy (n=21) | Semaglutide + Cilofexor 30 mg (n=22) | Semaglutide + Cilofexor 100 mg (n=22) | Semaglutide + Firsocostat 20 mg (n=22) | Semaglutide + Cilofexor 30 mg + Firsocostat 20 mg (n=21) |
| Mean Absolute Change in MRI-PDFF (%) | -8.0 | -9.8 | -11.0 | -10.5 | -10.8 |
| Adverse Events (%) | 73-90 (across all groups) | 73-90 (across all groups) | 73-90 (across all groups) | 73-90 (across all groups) | 73-90 (across all groups) |
Data from the 24-week analysis of the trial.[11]
Experimental Protocols: A Look at the Methodology
Understanding the design of these pivotal trials is crucial for interpreting the results.
ATLAS Trial (NCT03449446) Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound, a Pharmacologically Differentiated Farnesoid X Receptor Agonist for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound, a Pharmacologically Differentiated Farnesoid X Receptor Agonist for the Treatment of Nonalcoholic Steatohepatitis | Scilit [scilit.com]
- 5. Gilead combination therapy for NASH misses primary Phase II trial goal [clinicaltrialsarena.com]
- 6. Combination strategies for pharmacologic treatment of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination Therapies Including Cilofexor and Firsocostat for Bridging Fibrosis and Cirrhosis Attributable to NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gilead Announces Topline Results From Phase 2 ATLAS Study in Patients With Bridging Fibrosis (F3) and Compensated Cirrhosis (F4) Due to Nonalcoholic Steatohepatitis (NASH) | Nasdaq [nasdaq.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. gilead.com [gilead.com]
- 11. Safety and efficacy of combination therapy with semaglutide, cilofexor and firsocostat in patients with non-alcoholic steatohepatitis: A randomised, open-label phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Navigating the Disposal of BMS-986339: A Procedural Guide for Laboratory Professionals
Essential guidance on the safe and compliant disposal of the investigational compound BMS-986339 is critical for maintaining laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS), a risk-based approach grounded in general principles of chemical and pharmaceutical waste management is imperative.
Researchers, scientists, and drug development professionals handling this compound, a potent and selective farnesoid X receptor (FXR) agonist, must adhere to stringent disposal protocols. While a dedicated SDS for this compound is not publicly available, established guidelines for the disposal of chemical and pharmaceutical waste from research and development activities provide a clear framework for its proper management.
Core Principles of Chemical Waste Management
The fundamental principle of laboratory waste disposal is to prevent harm to human health and the environment.[1][2] This is achieved through a hierarchical approach that prioritizes waste minimization, followed by proper segregation, containment, labeling, and ultimately, disposal through a licensed hazardous waste vendor.[1][3] Under no circumstances should chemical waste be disposed of in the regular trash or down the sanitary sewer unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department for specific, non-hazardous materials.[2][4][5]
Step-by-Step Disposal Protocol for this compound
Given that this compound is a biologically active small molecule, it should be treated as a potentially hazardous chemical waste. The following steps provide a detailed procedure for its disposal:
-
Hazard Assessment: In the absence of an SDS, treat this compound as a hazardous substance. This conservative approach is necessary due to its biological potency. All waste materials contaminated with the compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and labware, must be disposed of as chemical waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams.[6] It should be collected in a dedicated, properly labeled hazardous waste container.[7] Incompatible wastes should never be mixed, as this can lead to dangerous chemical reactions.[6]
-
Container Selection and Labeling:
-
Use a container that is compatible with the chemical nature of the waste. For solid waste, a securely sealed plastic bag or container may be appropriate. For liquid waste (e.g., solutions in organic solvents), use a leak-proof, screw-cap container, preferably plastic or plastic-coated glass to minimize the risk of breakage.[1][8]
-
The container must be clearly labeled with the words "Hazardous Waste."[1][7] The label must also include the full chemical name ("this compound"), the approximate quantity, and the date of accumulation.[9] All constituents of a mixture must be listed.[9]
-
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[3] The container must be kept closed at all times, except when adding waste.[1][7] It should be stored in secondary containment to prevent spills.[6]
-
Disposal Request: Once the container is full or is no longer needed, a waste pickup request should be submitted to your institution's EHS office.[1] Follow your institution's specific procedures for requesting a hazardous waste pickup.
Handling and Disposal Summary
| Procedure | Key Considerations | Rationale |
| Hazard Assessment | Treat as hazardous in the absence of an SDS. | Ensures a conservative and safe approach to handling a biologically active compound. |
| Personal Protective Equipment (PPE) | Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves. | Protects the user from potential exposure during handling and disposal. |
| Waste Segregation | Collect all this compound contaminated waste separately. Do not mix with other chemical waste.[6] | Prevents accidental chemical reactions and ensures proper disposal routing. |
| Container | Use a compatible, leak-proof container with a secure lid.[1][7] | Prevents spills and environmental contamination. |
| Labeling | Label with "Hazardous Waste," full chemical name, quantity, and date.[1][9] | Complies with regulations and informs waste handlers of the container's contents. |
| Storage | Store in a designated satellite accumulation area with secondary containment. Keep the container closed.[3][6][7] | Ensures safe temporary storage and containment in case of a leak. |
| Final Disposal | Arrange for pickup by your institution's licensed hazardous waste contractor. | Ensures compliant and environmentally responsible disposal. |
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the general protocol for handling chemical waste in a laboratory setting applies. This includes:
-
Empty Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[7] The rinsate must be collected and disposed of as hazardous waste.[7] After rinsing, the defaced or removed label container can be disposed of as regular solid waste, in accordance with institutional policy.[6]
Disposal Workflow for a Research Chemical without an SDS
The following diagram illustrates the decision-making process for the proper disposal of a research chemical, such as this compound, when a specific Safety Data Sheet is not available.
Caption: Disposal workflow for research chemicals without an SDS.
By adhering to these general yet critical procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS office for guidance.
References
- 1. mcneese.edu [mcneese.edu]
- 2. Safe Chemical Waste Disposal [fishersci.com]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. research.columbia.edu [research.columbia.edu]
- 5. acs.org [acs.org]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Personal protective equipment for handling BMS-986339
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of BMS-986339, a potent, orally active Farnesoid X Receptor (FXR) agonist. Adherence to these procedures is critical to ensure personnel safety and maintain experimental integrity.
Summary of Key Information
This compound is a research compound with significant biological activity.[1][2] While a specific Safety Data Sheet (SDS) is not publicly available, the following information has been compiled from scientific literature and general best practices for handling potent pharmaceutical compounds.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 2477873-64-4 |
| Mechanism of Action | Potent Farnesoid X Receptor (FXR) Agonist |
| Known Hazards | As a potent bioactive molecule, this compound should be handled as potentially hazardous. The toxicological properties have not been fully investigated. |
| Solubility | Information not publicly available. Assumed to be soluble in organic solvents like DMSO for in vitro studies. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light. |
Personal Protective Equipment (PPE) and Engineering Controls
Due to its potency, a multi-layered approach to protection is mandatory when handling this compound.
Minimum PPE Requirements:
-
Gloves: Double-gloving with nitrile gloves is required. Change gloves immediately if contaminated.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Lab Coat: A dedicated, disposable lab coat or gown should be used.
-
Respiratory Protection: For handling the solid compound or when aerosolization is possible, a NIOSH-approved respirator (e.g., N95 or higher) is essential.
Engineering Controls:
-
Primary Containment: All handling of the solid form of this compound (weighing, reconstitution) must be performed in a certified chemical fume hood, a glove box, or a similar containment enclosure.
-
Ventilation: Ensure adequate general laboratory ventilation.
Handling and Experimental Protocols
Standard Operating Procedure for Solution Preparation:
-
Preparation:
-
Don all required PPE before entering the designated handling area.
-
Prepare the work surface within the containment unit by covering it with absorbent, disposable bench paper.
-
Assemble all necessary equipment (e.g., microbalance, vials, pipettes, solvent).
-
-
Weighing:
-
Tare the analytical balance with a clean, empty vial inside the containment unit.
-
Carefully transfer the required amount of solid this compound to the vial using a dedicated spatula. Avoid creating dust.
-
Securely cap the vial containing the weighed compound.
-
-
Solubilization:
-
Using a calibrated pipette, add the appropriate volume of solvent (e.g., DMSO) to the vial.
-
Cap the vial and vortex or sonicate until the compound is fully dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, clearly labeled vials for single-use to avoid repeated freeze-thaw cycles.
-
Store the stock solution and aliquots at the recommended temperature (typically -20°C or -80°C), protected from light.
-
-
Decontamination and Cleanup:
-
Wipe down all surfaces and equipment within the containment unit with an appropriate deactivating solution or 70% ethanol.
-
Dispose of all contaminated disposable materials (e.g., bench paper, pipette tips, gloves) as hazardous chemical waste.
-
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid materials, including empty vials, gloves, bench paper, and pipette tips, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not dispose of down the drain.
-
Sharps: Needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical waste.
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Visual Guides
This compound Handling Workflow
Caption: Workflow for the safe handling of solid this compound.
FXR Signaling Pathway Activation
Caption: Simplified signaling pathway of this compound as an FXR agonist.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
